molecular formula C8H5IN2O2 B11837302 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

Cat. No.: B11837302
M. Wt: 288.04 g/mol
InChI Key: HJOLCBNOZOKDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5IN2O2 and its molecular weight is 288.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5IN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H,12,13)

InChI Key

HJOLCBNOZOKDFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)O)I

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Synthetic Applications of 5-Iodo-7-azaindole-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed as a bioisostere for indoles and purines. The incorporation of a nitrogen atom at the 7-position fundamentally alters the electronic distribution of the ring system, lowering the highest occupied molecular orbital (HOMO) energy and conferring enhanced oxidative stability.

Within this chemical space, 5-Iodo-7-azaindole-3-carboxylic acid (CAS: 1242336-79-3)[1] represents a highly versatile, bifunctional building block[2]. The 3-carboxylic acid provides a critical handle for targeting solvent-exposed regions or engaging in amide-linked hinge-binding motifs in kinase active sites. Concurrently, the 5-iodo substituent serves as an optimal vector for late-stage transition-metal-catalyzed cross-couplings, enabling rapid structure-activity relationship (SAR) exploration[3].

Physicochemical & Structural Profiling

Understanding the exact physicochemical parameters of this building block is essential for predicting its behavior in both synthetic workflows and biological assays. The molecule is inherently amphoteric: the pyridine nitrogen (N7) is weakly basic, the pyrrole nitrogen (N1) is weakly acidic, and the 3-carboxylic acid dominates the acidic profile.

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Name 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acidStandard IUPAC nomenclature[1].
CAS Registry Number 1242336-79-3Unique identifier for procurement and safety tracking[2].
Molecular Formula C₈H₅IN₂O₂Defines atomic composition[3].
Molecular Weight 288.04 g/mol Optimal low-MW starting point for fragment-based design[3].
Topological Polar Surface Area 66.0 Ų (Calculated)Favorable for membrane permeability prior to functionalization.
Hydrogen Bond Donors 2 (N1-H, COOH)Facilitates interaction with kinase hinge regions.
Hydrogen Bond Acceptors 3 (N7, C=O, OH)N7 acts as a critical acceptor for backbone NH residues.
Predicted pKa (Acidic) ~4.5The carboxylic acid is predominantly ionized at physiological pH.
Predicted logP 2.1 - 2.5The heavy iodine atom significantly contributes to lipophilicity.

Mechanistic Pathways in Target Engagement

When integrated into a final drug candidate, the 5-iodo-7-azaindole core typically acts as an ATP-competitive kinase inhibitor. The N1-H and N7 atoms form a bidentate hydrogen-bonding network with the kinase hinge region. If retained, the 5-iodo group can engage in halogen bonding—a highly directional, non-covalent interaction driven by the electrophilic "sigma-hole" of the polarizable iodine atom interacting with Lewis basic residues in the hydrophobic pocket.

KinaseInhibition A 5-Iodo-7-azaindole Core B H-Bonding (Hinge Region) A->B C Halogen Bonding (Hydrophobic Pocket) A->C D Kinase Target Inhibition B->D C->D E Downstream Signaling Arrested D->E

Mechanism of kinase inhibition by 5-iodo-7-azaindole derivatives via hinge region binding.

Divergent Synthetic Workflows

The bifunctional nature of 5-Iodo-7-azaindole-3-carboxylic acid allows for orthogonal functionalization. The order of operations (Amide Coupling vs. Suzuki Coupling) is dictated by the stability of the intermediate and the electronic demands of the cross-coupling partners.

SyntheticWorkflow Start 5-Iodo-7-azaindole-3-carboxylic acid Amide Amide Coupling (HATU/DIPEA) Start->Amide Route A Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2) Start->Suzuki Route B Prod1 3-Carboxamide Intermediate Amide->Prod1 Prod2 5-Aryl-7-azaindole Intermediate Suzuki->Prod2 Final Target Kinase Inhibitor Prod1->Final Prod2->Final

Divergent synthetic workflows for functionalizing 5-iodo-7-azaindole-3-carboxylic acid.

Protocol 1: Amide Coupling at the 3-Position

Objective: Synthesize a 3-carboxamide derivative while preserving the 5-iodo group for subsequent late-stage functionalization.

  • Causality of Reagents: HATU is selected over traditional carbodiimides (e.g., EDC) because the electron-withdrawing nature of the azaindole ring can deactivate the 3-carboxylic acid. The HOAt leaving group generated by HATU accelerates aminolysis, preventing degradation. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the acid without competing with the target amine.

  • Self-Validating System: This protocol mandates LC-MS verification of the active ester intermediate prior to amine addition, preventing the waste of precious complex amines.

Step-by-Step Methodology:

  • Activation: Dissolve 5-Iodo-7-azaindole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Base & Coupling Agent: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15–20 minutes.

  • Validation Check: Withdraw a 5 µL aliquot, quench in MeOH, and analyze via LC-MS. The presence of a mass shift corresponding to the HOAt-active ester confirms successful activation.

  • Aminolysis: Add the target primary or secondary amine (1.2 eq) dropwise. Stir for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to aggressively partition DMF into the aqueous phase) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (EtOAc/Hexane gradient).

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 5-Position

Objective: Introduce an aryl or heteroaryl group at the 5-position via Pd-catalyzed C-C bond formation.

  • Causality of Reagents: The 5-iodo group is highly reactive towards oxidative addition by Pd(0). Pd(dppf)Cl₂ is chosen because the large bite angle of the bidentate dppf ligand facilitates the challenging reductive elimination step, which is crucial when coupling sterically demanding ortho-substituted aryl boronic acids.

  • Self-Validating System: The protocol relies on the natural isotopic signature of the iodine atom. The starting material exhibits a distinct mass defect. Disappearance of the iodinated species in the total ion chromatogram (TIC) serves as an internal validation of complete oxidative addition.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the 5-iodo-7-azaindole derivative (1.0 eq), the desired boronic acid/pinacol ester (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

  • Degassing (Critical Step): Sparge the mixture with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and to suppress the homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat at 90°C for 12 hours (or 110°C for 30 minutes in a microwave reactor).

  • Monitoring: Analyze via LC-MS to confirm the loss of the iodine isotopic pattern and the emergence of the coupled product mass.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water and brine, dry, concentrate, and purify via reverse-phase preparative HPLC.

References

Sources

5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1242336-79-3): A Privileged Scaffold for Advanced Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

[label="No Enzyme Activity", shape=ellipse, fillcolor="#D9E9F9", fontsize=9, fontcolor="#000

Finalizing the Document Structure

I am now structuring the technical guide into distinct sections: Executive Summary, Chemical Identity, Mechanistic Role, Experimental Workflows, Signaling Pathway Integration, and References. I'll include an accurate table of physicochemical properties and in-text citations with markdown links. The diagrams will showcase key concepts, like the kinase inhibition and derivatization process. I'm focusing on ensuring clarity and completeness.

Constructing the Visuals

I've completed two Graphviz diagrams: one detailing a derivatization workflow, another illustrating the kinase inhibition mechanism and ATP-mimetic action. I have included detailed captions for each image. I've also verified the contrast and readability. I am ready to incorporate the code.

Finalizing the Visuals

I've crafted a comprehensive diagram representing the oncogenic signaling pathway, with the 7-azaindole derivative's inhibitory action visualized as ATP-mimetic binding. I've designed the diagram to be concise and accurate. The node and edge attributes ensure a clear depiction of the inhibition process, and the diagram is ready for inclusion.

Integrating the Final Details

I'm now incorporating the generated DOT diagrams, captions, citations, and all other text into the final draft, with all elements integrated and verified. I have thoroughly reviewed the entire document for consistency and clarity in both the diagrams and descriptions. The technical guide is now complete, and ready for review.

Finalizing the Document Draft

I've integrated all elements, including DOT diagrams, references, and the text, ensuring a clear and consistent presentation. The guide is structured logically, beginning with an executive summary and concluding with a detailed reference list. I have also verified all URLs.

Validating the Protocols

I'm now incorporating validation steps into both experimental protocols. Each step now features a "Validation Check" designed to ensure reactions' success via LC-MS analysis. The first protocol will observe starting material disappearance and iodine isotopic pattern, while the second monitors intermediate formation and lipophilicity changes. I'm focusing on ensuring each protocol is a self-validating system.

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of ATP-competitive kinase inhibitors relies heavily on structurally rigid, functionally versatile core scaffolds. 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 1242336-79-3) represents a premier bifunctional building block engineered for Fragment-Based Drug Discovery (FBDD). By combining the established hinge-binding pharmacophore of the 7-azaindole system with two orthogonal derivatization vectors (a C5-iodine for cross-coupling and a C3-carboxylic acid for amidation), this molecule empowers synthetic chemists to systematically probe both the hydrophobic pocket II and the solvent-exposed ribose-binding regions of oncogenic kinases.

Chemical Identity & Physicochemical Profiling

To effectively utilize this building block, researchers must account for its unique physicochemical properties. The presence of the pyridine nitrogen alters the electron density of the fused pyrrole ring, rendering the system more resistant to oxidation than a standard indole while maintaining critical hydrogen-bonding capabilities.

Table 1: Physicochemical & Structural Data

PropertyValue
Compound Name 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
CAS Number 1242336-79-3
Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
SMILES O=C(O)c1c[nH]c2ncc(I)cc12
H-Bond Donors 2 (Pyrrole N-H, Carboxylic O-H)
H-Bond Acceptors 3 (Pyridine N, Carboxylic C=O, Carboxylic C-O)
Topological Polar Surface Area 66.0 Ų

Mechanistic Role & Structural Causality in Drug Design

The 7-azaindole core has emerged as a privileged scaffold due to its exceptional ability to mimic the adenine ring of endogenous ATP ([1]). The structural causality behind its efficacy lies in the spatial arrangement of its heteroatoms:

  • Hinge-Binding Motif: The N1 (pyrrole N-H) acts as a hydrogen bond donor, while the N7 (pyridine nitrogen) acts as a hydrogen bond acceptor. This bidentate system perfectly aligns with the backbone amide residues of the kinase hinge region (e.g., Cys532 in BRAF), anchoring the molecule within the ATP binding site ( [2]).

  • C5-Iodo Vector: The iodine atom at the C5 position is highly reactive toward palladium-catalyzed oxidative addition. This vector points directly toward the hydrophobic pocket II or the DFG-motif (depending on the kinase conformation), allowing for the installation of aryl or heteroaryl groups via Suzuki-Miyaura coupling to achieve exquisite kinase selectivity.

  • C3-Carboxylic Acid Vector: Positioned to project outward toward the solvent-exposed ribose pocket, the C3-carboxylic acid serves as an ideal handle for appending solubilizing moieties (e.g., morpholines, piperazines) via amide coupling, drastically improving the pharmacokinetic profile of the resulting lead compound ( [3]).

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that successful functionalization of this scaffold requires strict control over reaction conditions due to the amphoteric nature of the molecule and the electron-deficient 7-azaindole core. The following protocols are designed as self-validating systems.

Protocol 1: C5-Position Suzuki-Miyaura Cross-Coupling

Objective: Installation of an aryl/heteroaryl group at the C5 position while preserving the C3-carboxylic acid.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine CAS 1242336-79-3 (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base Addition: Add degassed 1,4-dioxane (10 mL) followed by 2M aqueous K₂CO₃ (4.0 eq).

    • Causality: Exactly 4.0 equivalents of base are strictly required. The starting material acts as a diprotic acid under these conditions (deprotonation of both the C3-COOH and the highly acidic N1-H). Two equivalents are consumed immediately, leaving the necessary two equivalents to form the reactive boronate complex required for the transmetalation step.

  • Execution: Heat the biphasic mixture to 90°C under an N₂ atmosphere for 12 hours.

  • Validation Check: Analyze the crude mixture via LC-MS. A successful coupling is indicated by the complete disappearance of the starting material peak (m/z 289 [M+H]⁺) and the emergence of the product mass. The characteristic isotopic pattern of iodine must be absent in the product peak.

  • Workup & Isolation: Cool to room temperature, dilute with water, and extract with EtOAc to remove organic impurities. Carefully acidify the aqueous layer to pH 4 using 1M HCl to precipitate the product.

    • Causality: The product is an amphoteric azaindole-carboxylic acid. Adjusting exactly to pH 4 ensures the carboxylic acid is protonated (neutral) while avoiding the protonation of the pyridine nitrogen (pKa ~ 4.5), thereby maximizing precipitation and minimizing yield loss in the aqueous phase.

Protocol 2: C3-Position Amide Coupling

Objective: Derivatization of the C3-carboxylic acid with a secondary amine to enhance aqueous solubility.

  • Activation: Dissolve the C5-coupled intermediate (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over standard EDC/HOBt because the electron-withdrawing nature of the 7-azaindole core reduces the nucleophilicity of the carboxylate. HATU ensures rapid and complete conversion to the highly reactive HOAt ester.

  • Validation Check: Monitor the activation via LC-MS to observe the formation of the HOAt-active ester intermediate prior to amine addition.

  • Amine Addition: Add the desired amine (1.2 eq) and stir for 2 hours.

  • Isolation: Quench with water, extract with EtOAc, and wash the organic layer extensively with 5% aqueous LiCl.

    • Causality: The 5% LiCl wash is a critical step to efficiently partition the DMF out of the organic layer, preventing solvent contamination during downstream purification.

Signaling Pathway Integration & Visualization

The functionalized derivatives of CAS 1242336-79-3 act as potent ATP-mimetics. The diagrams below illustrate the synthetic workflow and the biological mechanism of action within oncogenic signaling cascades.

G A 5-Iodo-1H-pyrrolo[2,3-b]pyridine- 3-carboxylic acid (CAS: 1242336-79-3) B C5-Position (Iodine) Cross-Coupling A->B C C3-Position (Carboxylic Acid) Amidation / Esterification A->C D Suzuki-Miyaura (Aryl/Heteroaryl addition) B->D E Sonogashira (Alkyne addition) B->E F Amide Coupling (HATU/EDC) C->F G Advanced Kinase Inhibitor (ATP-competitive) D->G E->G F->G

Fig 1. Bimodal late-stage functionalization workflow of CAS 1242336-79-3 for kinase inhibitors.

Pathway ATP Endogenous ATP Kinase Oncogenic Kinase (e.g., BRAF, JAK) ATP->Kinase Binds Hinge Region Substrate Downstream Effector (e.g., MEK, STAT) Kinase->Substrate Phosphorylation Proliferation Tumor Proliferation Substrate->Proliferation Activation Inhibitor 7-Azaindole Derivative (ATP-Mimetic) Inhibitor->Kinase Bidentate H-Bonds (Blocks ATP)

Fig 2. Mechanism of 7-azaindole derivatives acting as ATP-competitive inhibitors in kinases.

Conclusion

5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a highly strategic intermediate for modern drug discovery. By leveraging the specific reactivity of its C5-iodine and C3-carboxylic acid functional groups, researchers can rapidly generate diverse libraries of 7-azaindole derivatives. When executed with precise stoichiometric control and rigorous pH management during isolation, this scaffold serves as a reliable engine for the discovery of next-generation, ATP-competitive targeted therapeutics.

References

  • Title: Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment Source: Current Topics in Medicinal Chemistry (Bentham Science) URL: [Link]

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (J-STAGE) URL: [Link]

  • Title: Azaindole Therapeutic Agents Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

A Technical Guide to the Spectroscopic Characterization of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. This document, intended for researchers, scientists, and professionals in the field, details the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of this compound. Given the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this guide synthesizes data from closely related analogs and established spectroscopic principles to provide a robust predictive analysis.

Introduction to 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid belongs to the 7-azaindole class of heterocyclic compounds. The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The introduction of an iodine atom at the 5-position and a carboxylic acid at the 3-position provides valuable handles for further chemical modification and offers unique physicochemical properties that can be exploited in drug design. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule during synthesis and subsequent studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, both ¹H and ¹³C NMR will provide critical information for structural confirmation. The expected chemical shifts are predicted based on the analysis of related 1H-pyrrolo[2,3-b]pyridine derivatives and the known effects of substituents on aromatic systems.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the pyrrole and carboxylic acid groups. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, along with the influence of the iodine atom, will dictate the chemical shifts.

Expected ¹H NMR Data (Predicted):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
H (Pyrrole NH)12.0 - 13.0br s-The acidic proton of the pyrrole nitrogen is expected to be a broad singlet and may exchange with D₂O.
H (Carboxylic Acid OH)11.0 - 12.5br s-The carboxylic acid proton will also appear as a broad singlet and is exchangeable with D₂O.
H28.3 - 8.6s-This proton on the pyrrole ring is adjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift.
H48.5 - 8.8d~2.0This proton is ortho to the pyridine nitrogen and will appear as a doublet due to coupling with H6.
H68.2 - 8.5d~2.0This proton is meta to the pyridine nitrogen and coupled to H4. The presence of the iodo group at the 5-position will influence its chemical shift.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Expected ¹³C NMR Data (Predicted):

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (Carboxylic Acid)165 - 175The carbonyl carbon of the carboxylic acid is typically found in this downfield region.
C7a145 - 150This quaternary carbon is adjacent to the pyridine nitrogen.
C6140 - 145This carbon is deshielded by the adjacent nitrogen and the iodine atom.
C4135 - 140This carbon is also deshielded by the pyridine nitrogen.
C2130 - 135The chemical shift of this carbon is influenced by the adjacent nitrogen and the carboxylic acid group.
C3110 - 115This carbon is attached to the carboxylic acid group.
C3a125 - 130This is the quaternary carbon at the fusion of the two rings.
C580 - 90The carbon bearing the iodine atom is expected to be significantly shielded.
Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup (400 MHz or higher) cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). prep2 Transfer the solution to a clean, dry 5 mm NMR tube. prep1->prep2 prep3 Ensure homogeneity of the solution. prep2->prep3 setup1 Tune and match the probe for both ¹H and ¹³C frequencies. setup2 Lock on the deuterium signal of the solvent. setup1->setup2 setup3 Shim the magnetic field to achieve optimal resolution. setup2->setup3 acq1 Acquire a ¹H NMR spectrum with appropriate parameters (e.g., 16-32 scans). acq2 Acquire a ¹³C NMR spectrum (e.g., using a broadband decoupling sequence). acq1->acq2 acq3 Perform 2D NMR experiments (e.g., COSY, HSQC) if necessary for unambiguous assignments. acq2->acq3 proc1 Apply Fourier transformation to the raw data. proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the residual solvent peak. proc2->proc3 proc4 Integrate the signals in the ¹H spectrum. proc3->proc4 cluster_sample_prep cluster_sample_prep cluster_instrument_setup cluster_instrument_setup cluster_sample_prep->cluster_instrument_setup cluster_acquisition cluster_acquisition cluster_instrument_setup->cluster_acquisition cluster_processing cluster_processing cluster_acquisition->cluster_processing

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₈H₅IN₂O₂

  • Monoisotopic Mass: 287.94 g/mol

  • Expected [M+H]⁺: 288.9472

The fragmentation pattern in the mass spectrum can provide valuable structural information. The presence of iodine will result in a characteristic isotopic pattern. Common fragmentation pathways for related 1H-pyrrolo[2,3-b]pyridines involve the loss of small molecules such as CO₂, HCN, and cleavage of the substituent groups.[2]

Predicted Fragmentation Pattern:

  • Loss of CO₂: A significant fragment corresponding to the loss of the carboxylic acid group as carbon dioxide ([M-CO₂]⁺) is expected.

  • Loss of I: Cleavage of the carbon-iodine bond may be observed.

  • Ring Fragmentation: Fragmentation of the bicyclic ring system can also occur.

Experimental Protocol for Mass Spectrometry (LC-MS)

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_lc_setup Liquid Chromatography (LC) Setup cluster_ms_acquisition Mass Spectrometry (MS) Acquisition cluster_ms_processing Data Analysis prep1_ms Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). prep2_ms Filter the solution to remove any particulate matter. prep1_ms->prep2_ms lc1 Equilibrate the C18 column with the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid). lc2 Set a suitable gradient elution program to ensure good separation. lc1->lc2 ms1 Inject the sample into the LC system. ms2 Acquire data in positive ion mode using electrospray ionization (ESI). ms1->ms2 ms3 Perform a full scan to determine the molecular ion. ms2->ms3 ms4 Acquire tandem MS (MS/MS) data to study fragmentation patterns. ms3->ms4 proc1_ms Extract the mass spectrum for the peak of interest. proc2_ms Determine the accurate mass and deduce the elemental composition. proc1_ms->proc2_ms proc3_ms Analyze the MS/MS spectrum to identify key fragments. proc2_ms->proc3_ms cluster_sample_prep_ms cluster_sample_prep_ms cluster_lc_setup cluster_lc_setup cluster_sample_prep_ms->cluster_lc_setup cluster_ms_acquisition cluster_ms_acquisition cluster_lc_setup->cluster_ms_acquisition cluster_ms_processing cluster_ms_processing cluster_ms_acquisition->cluster_ms_processing

Caption: Workflow for LC-MS data acquisition and analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid will be dominated by absorptions from the O-H, N-H, C=O, and aromatic C=C and C-H bonds.

Expected IR Data:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500-3300BroadThe broadness is due to hydrogen bonding.
N-H (Pyrrole)3200-3400Medium, sharpThe N-H stretching vibration of the pyrrole ring.
C=O (Carboxylic Acid)1680-1710Strong, sharpThe carbonyl stretch is a very characteristic and intense absorption.
C=C (Aromatic)1500-1600Medium to weakStretching vibrations of the aromatic rings.
C-N1200-1350MediumStretching vibrations of the C-N bonds in the rings.
C-I500-600WeakThe C-I stretch appears in the fingerprint region and can be difficult to assign definitively.
Experimental Protocol for IR Spectroscopy (ATR)

IR_Workflow cluster_sample_prep_ir Sample Preparation cluster_ir_acquisition Data Acquisition cluster_ir_processing Data Analysis prep1_ir Place a small amount of the solid sample directly onto the ATR crystal. prep2_ir Apply pressure using the anvil to ensure good contact between the sample and the crystal. prep1_ir->prep2_ir ir1 Collect a background spectrum of the empty ATR crystal. ir2 Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). ir1->ir2 ir3 Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. ir2->ir3 proc1_ir The instrument software automatically subtracts the background spectrum. proc2_ir Identify and label the characteristic absorption bands. proc1_ir->proc2_ir cluster_sample_prep_ir cluster_sample_prep_ir cluster_ir_acquisition cluster_ir_acquisition cluster_sample_prep_ir->cluster_ir_acquisition cluster_ir_processing cluster_ir_processing cluster_ir_acquisition->cluster_ir_processing

Caption: Workflow for ATR-IR data acquisition.

Conclusion

References

  • Journal of the Chemical Society, Faraday Transactions. (n.d.). Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment. RSC Publishing. Retrieved from [Link]

  • MDPI. (2024, July 9). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. RSC Publishing. Retrieved from [Link]

  • Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Retrieved from [Link]

  • Amanote Research. (n.d.). Monophotonic Ionization of 7-Azaindole, Indole, and Their Derivatives and the Role of Overlapping Excited States. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. Retrieved from [Link]

  • ChemRxiv. (n.d.). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Retrieved from [Link]

  • Supporting Information. (n.d.). N-oxidation of Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • Preprints.org. (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Retrieved from [Link]

  • Chemical Communications. (n.d.). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. RSC Publishing. Retrieved from [Link]

  • PubMed. (2015, August 1). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

Sources

Electrophilic Decarboxylative Iodination of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a , frequently utilized as a bioisostere for indoles and purines in the development of kinase inhibitors[1]. Functionalization of this core, particularly at the C-3 position, is a critical step in synthesizing advanced pharmaceutical intermediates. This whitepaper provides an in-depth mechanistic and practical guide to the electrophilic decarboxylative iodination of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. By exploiting the inherent nucleophilicity of the pyrrole ring and the leaving-group capacity of the carboxylate moiety, chemists can achieve highly regioselective carbon-iodine (C-I) bond formation, which is a[2].

Mechanistic Causality: The Ipso-Electrophilic Attack

Unlike standard electrophilic aromatic substitution (EAS) where a proton is lost to restore aromaticity, the presence of a carboxylic acid at the highly nucleophilic C-3 position alters the reaction pathway toward an ipso-substitution.

  • Nucleophilic Activation: The electron-donating nature of the pyrrole nitrogen (N-1) funnels electron density directly to the C-3 position, making it the most nucleophilic site on the azaindole core.

  • Electrophilic Attack: An electrophilic iodine species (I⁺), typically generated from N-iodosuccinimide (NIS) or molecular iodine, attacks the C-3 position.

  • Wheland Intermediate: This ipso-attack generates a cationic Wheland intermediate (σ-complex) where the C-3 carbon becomes sp³ hybridized, temporarily holding both the incoming iodine atom and the existing carboxylic acid group.

  • Decarboxylation & Rearomatization: To regain aromaticity, the intermediate undergoes rapid C-C bond cleavage. Carbon dioxide (CO₂) is extruded as a thermodynamically stable leaving gas, yielding 3-iodo-1H-pyrrolo[2,3-b]pyridine. This is entropically driven by the irreversible evolution of gas[3].

Mechanism SM 7-Azaindole-3- carboxylic acid Wheland Ipso-Wheland Intermediate SM->Wheland Electrophilic Attack I_plus Electrophilic I+ (from NIS) I_plus->Wheland I+ transfer Product 3-Iodo-7- azaindole Wheland->Product Rearomatization CO2 CO2 Gas Extrusion Wheland->CO2 Decarboxylation

Mechanistic pathway of electrophilic decarboxylative iodination at the C-3 position.

Reagent Selection & Kinetic Control

The choice of the iodinating agent and solvent profoundly impacts the reaction kinetics and byproduct profile. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are strictly preferred as they stabilize the highly polar Wheland intermediate and facilitate the decarboxylation step. While exist, chemical reagents remain the standard for scalable synthetic workflows[4].

Table 1: Comparison of Iodinating Reagents for Decarboxylative Halogenation

Reagent SystemElectrophile SourceAdvantagesLimitations
NIS in DMF I⁺ (from N-Iodosuccinimide)Mild, highly regioselective, excellent yield, easy byproduct (succinimide) removal via aqueous wash.Moisture sensitive; requires strict temperature control (0 °C to RT) to prevent side reactions.
I₂ / K₂CO₃ I⁺ (Base-mediated heterolysis)Inexpensive, scalable, environmentally benign.Slower reaction kinetics; higher risk of over-oxidation or N-iodination.
ICl (Iodine Monochloride) I⁺ (Strong dipole)Extremely fast kinetics.Highly corrosive; poor functional group tolerance; high risk of competitive chlorination.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes NIS in DMF. It is designed as a self-validating system : the stoichiometric evolution of CO₂ bubbles acts as a real-time kinetic indicator, ensuring the operator can visually track the reaction's progress without relying solely on external sampling.

Workflow Step1 1. Dissolution Substrate in anhydrous DMF Step2 2. Reagent Addition Add NIS (1.05 eq) at 0°C Step1->Step2 Step3 3. Kinetic Monitoring Track CO2 evolution & TLC Step2->Step3 Step4 4. Reductive Quench Add aq. Na2S2O3 Step3->Step4 Step5 5. Isolation Filter precipitated product Step4->Step5

Step-by-step experimental workflow for the decarboxylative iodination process.

Step-by-Step Methodology:
  • Substrate Dissolution: Charge a dry, round-bottom flask with 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 equiv). Add anhydrous DMF (approx. 10 mL/g of substrate) under an inert nitrogen atmosphere. Stir until complete dissolution.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the electrophilic iodine source, ensuring maximum atom economy.

  • Temperature Modulation: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses non-specific N-iodination at the pyridine or pyrrole nitrogens and prevents rapid exothermic spikes.

  • Electrophile Addition: Slowly add N-iodosuccinimide (NIS, 1.05 equiv) in small portions over 15 minutes.

    • Causality: Portion-wise addition limits the instantaneous concentration of I⁺, minimizing the risk of di-iodination or polymerization.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature. Observe the evolution of CO₂ gas. The reaction is typically complete when effervescence ceases (approx. 2-4 hours). Validate completion via TLC (Eluent: EtOAc/Hexanes 1:1), observing the complete disappearance of the highly polar carboxylic acid baseline spot.

  • Quenching: Pour the reaction mixture into a vigorously stirred saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and ice.

    • Causality: Na₂S₂O₃ instantly reduces any unreacted electrophilic iodine to inert iodide (I⁻), preventing oxidative degradation or late-stage halogenation during workup.

  • Isolation: The product, 3-iodo-1H-pyrrolo[2,3-b]pyridine, typically precipitates as an off-white to pale yellow solid. Filter the solid under vacuum, wash extensively with cold distilled water to remove residual DMF and succinimide, and dry under high vacuum.

Analytical Characterization & Validation

To confirm the success of the decarboxylative iodination, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆): The defining shift is the complete disappearance of the broad carboxylic acid proton (-COOH) typically seen at >12.0 ppm. The C-2 proton will shift slightly downfield due to the inductive electron-withdrawing effect of the adjacent iodine, appearing as a sharp singlet (since the C-3 proton is absent).

  • FT-IR: The strong carbonyl stretch (C=O) typically found around 1680-1700 cm⁻¹ will be completely absent in the product spectrum.

  • Mass Spectrometry (ESI-MS): The molecular ion peak will shift from m/z 162 [M+H]⁺ (for the starting acid) to m/z 244 [M+H]⁺ (for the 3-iodo product). This +82 Da difference perfectly reflects the loss of CO₂ (-44 Da) and the addition of Iodine (+126 Da).

References

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

  • Title: Decarboxylative Halogenation of Organic Compounds Source: Chemical Reviews (PMC - NIH) URL: [Link]

  • Title: Metal-free selective mono-halodecarboxylation of heteroarenes under mild conditions Source: Royal Society Open Science URL: [Link]

  • Title: Decarboxylative Halogenation of Indoles by Vanadium Haloperoxidases Source: ChemRxiv URL: [Link]

Sources

Strategic Synthesis of the 5-Iodo-7-azaindole Scaffold: Starting Materials, Regioselectivity, and Annulation Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The 5-iodo-7-azaindole (5-iodo-1H-pyrrolo[2,3-b]pyridine) scaffold is a highly privileged pharmacophore, serving as a critical advanced intermediate in the development of kinase modulators and METTL3 inhibitors[1][1]. However, the intrinsic electronic topography of the 7-azaindole ring system presents significant regiochemical challenges for late-stage functionalization. This technical whitepaper dissects the retrosynthetic logic, core starting materials, and self-validating synthetic protocols required to construct the 5-iodo-7-azaindole architecture with absolute regiochemical fidelity.

Electronic Topography and Retrosynthetic Rationale

As a Senior Application Scientist, the first rule of heterocyclic functionalization is respecting the inherent electron density of the system. In the 1H-pyrrolo[2,3-b]pyridine core, the pyrrole ring is highly nucleophilic, with the C-3 position bearing the highest electron density.

Attempting direct electrophilic iodination (using N-iodosuccinimide or I₂/ammonium acetate) on the bare 7-azaindole scaffold overwhelmingly yields the 3-iodo derivative [2][2]. To force iodination at the C-5 position, one must either employ complex directed ortho-metalation (DoM) strategies that require transient blocking of the C-2 and C-3 positions [3][3], or abandon late-stage functionalization entirely in favor of de novo annulation.

The most scalable and atom-economical approach is to pre-install the iodine atom on a pyridine precursor before constructing the pyrrole ring. 2-Amino-5-iodopyridine emerges as the optimal starting material, serving as the foundation for the Fischer indole cyclization pathway.

G Target 5-Iodo-7-azaindole (Target Scaffold) Direct Direct Iodination (Fails: Yields 3-Iodo) Direct->Target Requires C-3 Block Fischer Fischer Cyclization (High Yield, Scalable) Fischer->Target Annulation Pd/Rh Annulation (Regioselective) Annulation->Target SM1 7-Azaindole SM1->Direct I2 or NIS SM2 2-Amino-5-iodopyridine SM2->Fischer Hydrazine + Ketone + PPA (160°C) SM3 2-Amino-3-alkynyl-5-iodopyridine SM3->Annulation Transition Metal

Fig 1. Retrosynthetic logic and starting material selection for 5-Iodo-7-azaindole.

Quantitative Data: Pathway & Reagent Comparison

To guide route scouting, the following table summarizes the operational metrics of the three primary synthetic pathways toward the 5-iodo-7-azaindole scaffold.

Starting MaterialPrimary Synthetic PathwayRegioselectivityScalabilityKey ReagentsAtom Economy
2-Amino-5-iodopyridine Fischer Indole CyclizationAbsolute (C-5 pre-installed)High (Multi-gram)NaNO₂, SnCl₂, Ketone, PPAHigh
2-Amino-3-alkynyl-5-iodopyridine Heteroannulation (Heck/Larock)Absolute (C-5 pre-installed)ModeratePd/Rh catalysts, CuI, BaseModerate
7-Azaindole Directed ortho-Metalation (DoM)Poor (Requires C-3/C-4 blocking)Low (Complex protection)TMPMgCl·LiCl, I₂, Protecting GroupsLow

Self-Validating Experimental Protocols

The following methodologies detail the conversion of 2-amino-5-iodopyridine into the 5-iodo-7-azaindole framework via a modified Fischer cyclization [4][4]. Every step is designed with inherent causality to ensure a self-validating workflow.

Protocol A: Synthesis of 2-Hydrazino-5-iodopyridine

Causality Check: The conversion of the amino group to a hydrazine is strictly required to set up the hydrazone intermediate for the Fischer synthesis.

  • Diazotization: Suspend 2-amino-5-iodopyridine (10.0 g, 45.4 mmol) in concentrated HCl (50 mL) and cool the mixture to -5 °C using an ice/salt bath.

    • Rationale: High acidity prevents the formation of triazenes (coupling of the diazonium salt with unreacted amine). The sub-zero temperature is critical because the 5-iodo-pyridine-2-diazonium species is highly unstable and will spontaneously extrude N₂ at room temperature.

  • Nitrite Addition: Add a solution of NaNO₂ (3.45 g, 50.0 mmol) in water (15 mL) dropwise over 30 minutes, maintaining the internal temperature below 0 °C. Stir for an additional 30 minutes.

  • Reduction: Slowly add a pre-cooled solution of SnCl₂·2H₂O (25.6 g, 113.5 mmol) in concentrated HCl (30 mL).

    • Rationale: SnCl₂ is a chemoselective reducing agent. It reduces the diazonium group to the hydrazine without causing reductive deiodination, which stronger reducing agents (like Zn/HCl) might trigger.

  • Workup & Validation: Stir for 2 hours at room temperature. The intermediate stannic complex will precipitate. Basify the mixture to pH 10 using 40% aqueous NaOH at 0 °C.

    • Rationale: Basification neutralizes the stannic acid salts, keeping them in solution as stannates, and precipitates the free base of 2-hydrazino-5-iodopyridine. Filter, wash with cold water, and dry in vacuo. Validation: TLC (DCM:MeOH 9:1) should show complete consumption of the starting amine (visualized via UV 254 nm).

Protocol B: Fischer Cyclization in Polyphosphoric Acid (PPA)

Causality Check: The sigmatropic rearrangement of electron-deficient pyridines requires extreme thermal and acidic conditions.

  • Hydrazone Formation: Reflux 2-hydrazino-5-iodopyridine (5.0 g, 21.2 mmol) and a selected ketone (e.g., 1-methylpiperidin-4-one, 25.4 mmol) in absolute ethanol (50 mL) for 3 hours. Remove the solvent in vacuo to yield the crude hydrazone.

  • Cyclization: Add the crude hydrazone to pre-heated Polyphosphoric Acid (PPA, 30 g) at 80 °C. Gradually raise the temperature to 160–180 °C and stir for 4 hours.

    • Rationale: PPA acts as a highly viscous, non-nucleophilic Brønsted/Lewis acid. It protonates the hydrazone, facilitating enamine tautomerization and the subsequent [3,3]-sigmatropic rearrangement. The extreme temperature is mandatory because the 5-iodo group exerts an electron-withdrawing inductive effect, raising the activation energy for electrophilic re-aromatization.

  • Quench & Isolation: Carefully pour the hot, viscous mixture onto crushed ice (200 g).

    • Rationale: PPA hydrolyzes exothermically in water; the ice mass controls the exotherm and prevents product degradation.

  • Neutralization: Adjust the pH to 8 using aqueous NH₄OH.

    • Rationale: NH₄OH is preferred over NaOH to prevent localized over-basification, which can degrade the newly formed azaindole ring. Extract with ethyl acetate (3 × 100 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the substituted 5-iodo-7-azaindole.

Mechanistic Workflow Visualization

Fischer N1 2-Amino-5-iodopyridine N2 Diazotization (NaNO2, HCl) N1->N2 N3 Reduction (SnCl2) N2->N3 N4 2-Hydrazino-5-iodopyridine N3->N4 N5 Condensation (Ketone) N4->N5 N6 Hydrazone N5->N6 N7 [3,3]-Sigmatropic Rearrangement N6->N7 N8 5-Iodo-7-azaindole N7->N8

Fig 2. Step-by-step mechanistic workflow of the Fischer cyclization pathway.

References

  • Alekseyev, R. S., Terenin, V. I., Amirova, S. S. "Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization." ResearchGate. 4

  • "4-IODO-7-AZAINDOLE | 319474-34-5." ChemicalBook. 2

  • "Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange." ResearchGate. 3

  • "WO2022074379A1 - Mettl3 inhibitory compounds." Google Patents. 1

Sources

The 7-Azaindole Advantage: Sourcing, Validation, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Commercial Availability & Synthetic Utility of Substituted 7-Azaindole Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers.

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has transcended its status as a mere bioisostere of indole to become a "privileged structure" in modern kinase inhibitor discovery.[1][2] Its ability to function as a bidentate hinge binder—mimicking the adenine ring of ATP—has led to FDA-approved therapeutics like Vemurafenib (Zelboraf) and Pexidartinib (Turalio).

For the drug discovery professional, the challenge is no longer finding a 7-azaindole, but selecting the right commercially available building block that balances regiochemical fidelity with synthetic tractability. This guide analyzes the commercial landscape of substituted 7-azaindoles, establishes rigorous QC protocols for impurity profiling, and details the synthetic pathways required to transform purchased scaffolds into clinical candidates.

Part 1: The Pharmacophore & Commercial Landscape

The Hinge Binding Logic

The 7-azaindole core is unique due to the pyridine nitrogen (N7) and the pyrrole nitrogen (N1). Unlike indole, which presents only a hydrogen bond donor (HBD), 7-azaindole presents a donor-acceptor (DA) motif.

  • Normal Binding Mode: The N1-H acts as a donor to the hinge region backbone carbonyl, while the N7 acts as an acceptor for the backbone amide nitrogen. This mimics the adenine binding mode.[3]

  • Flipped Binding Mode: Substitution at the C2 position often forces the scaffold to flip 180°, projecting the C2 substituent into the solvent front rather than the gatekeeper pocket.

Commercial Availability Matrix

Not all positions on the 7-azaindole ring are created equal in terms of synthetic accessibility and commercial cost. We categorize availability into three tiers based on current catalog data from major CROs (e.g., Enamine, Combi-Blocks, PharmaBlock).

TierPositionsAvailability StatusTypical FunctionalitiesPrice Factor
1 C3, C5 Commodity Bromide, Boronic Acid/Ester, Nitrile, Formyl1x (Baseline)
2 N1, C4 Intermediate N-Boc/SEM protected, Chloride, Methyl3x - 5x
3 C2, C6 Exotic/Niche Ester, Amine, Trifluoromethyl10x - 20x

Expert Insight: The C5 position is the most "med-chem friendly" vector for extending into the hydrophobic pocket via Suzuki couplings. C3 is electronically activated for electrophilic aromatic substitution (SEAr), making C3-halogenated scaffolds cheap and abundant. C6 is notoriously difficult to functionalize directly, often requiring N-oxide activation or "directed metalation group dances" (see Section 3).

Scaffold Selection Logic

The following decision tree aids in selecting the optimal starting material based on the target kinase region.

ScaffoldSelection Start Target Binding Region Hinge Hinge Region Interaction Start->Hinge Solvent Solvent Front / Allosteric Start->Solvent Mode Binding Mode Required? Hinge->Mode Rec3 Buy: N1-functionalized or C3-formyl (Tier 1/2) Solvent->Rec3 Solubilizing groups Normal Normal Mode (Adenine-like) Mode->Normal Standard Flipped Flipped Mode Mode->Flipped Steric clash at Gatekeeper Rec1 Buy: 5-bromo or 3-bromo-7-azaindole (Tier 1 Commodity) Normal->Rec1 Extend via C5/C3 Rec2 Buy: 2-substituted or C6-derivatives (Tier 3 Premium) Flipped->Rec2 Force flip via C2

Figure 1: Strategic selection of 7-azaindole building blocks based on kinase binding requirements.

Part 2: Strategic Sourcing & Quality Control (QC)

The "Hidden" Impurity Profile

Commercial 7-azaindole supplies, particularly those synthesized via the Reissert or Bartoli routes, often contain specific impurities that can kill downstream catalytic cycles (e.g., poisoning Pd catalysts).

  • Dimerization: During the cyclization of 2-amino-3-picolines, self-condensation can occur, leading to "aldol-like" dimers.

  • Regioisomers: 4-azaindole or 6-azaindole contaminants are rare but possible if the pyridine starting material was not isomerically pure.

Self-Validating QC Protocol

Do not rely solely on vendor COAs. Implement this tiered validation workflow upon receipt of any bulk scaffold (>10g).

Tier 1: 1H-NMR Validation (The "Fingerprint")

  • Solvent: DMSO-d6 (CDCl3 often leads to broadening of NH signals).

  • Key Diagnostic: The coupling constant (

    
    ) between H-5 and H-6 is distinct for 7-azaindole (
    
    
    
    Hz) compared to indole (
    
    
    Hz).
  • N1-H Check: Ensure the broad singlet for N1-H is visible (>11 ppm). Disappearance or shift suggests unexpected N-alkylation or salt formation.

Tier 2: HPLC Purity & Metal Scavenging

  • Method: C18 Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid.[4]

  • Critical Step: If the material is intended for Suzuki coupling, test for residual copper (Cu) or iron (Fe) if the vendor used specific cyclization methods. A simple colorimetric test (e.g., thiocyanate for Fe) can save weeks of failed cross-couplings.

QC_Workflow Sample Commercial 7-Azaindole NMR 1H-NMR (DMSO-d6) Check J(H5-H6) Sample->NMR HPLC LC-MS (Identify Dimers) Sample->HPLC Decision Pass Criteria? NMR->Decision HPLC->Decision Process Proceed to Functionalization Decision->Process >98% & Correct Regio Purify Recrystallization (EtOH/H2O) Decision->Purify <95% or Dimer detected Purify->NMR Re-test

Figure 2: Quality Control workflow for validating commercial 7-azaindole scaffolds.

Part 3: Synthetic Utility & Protocols

Once sourced and validated, the 7-azaindole must be functionalized. The most robust pathway for SAR exploration involves Suzuki-Miyaura Cross-Coupling at the C5 position (using commercially available 5-bromo-7-azaindole).

Protocol: C5-Selective Suzuki Coupling

This protocol is optimized for high throughput parallel synthesis, minimizing protodeboronation of the boronic acid partner.

Reagents:

  • Substrate: 5-bromo-7-azaindole (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%) - Chosen for resistance to air and moisture.

  • Base: K2CO3 (3.0 equiv) or Cs2CO3 (for sterically hindered substrates).

  • Solvent: Dioxane:Water (4:1) - Degassed.

Step-by-Step Methodology:

  • Charge: Add 5-bromo-7-azaindole, boronic acid, and base to a microwave vial.

  • Purge: Seal vial and purge with N2 for 5 minutes.

  • Catalyst: Add Pd catalyst quickly under positive N2 pressure.

  • Solvent: Inject degassed solvent mixture.

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave, 30 min).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Note: The free N1-H can poison Pd in rare cases. If yields are low, use the N1-Boc protected analog (commercially available) or add 1.1 equiv of Boc2O in situ before adding the catalyst.

Advanced Functionalization: The "Group Dance"

For accessing the difficult C6 position, standard SEAr fails. The "Directed Metalation Group Dance" is the authoritative method [1].

  • Protect: Install a carbamoyl group at N1.

  • Lithiate: Treat with LDA; the directing group moves Li to C2.

  • Isomerize: The carbamoyl group migrates from N1 to C2 (anionic Fries rearrangement) or facilitates lithiation at C6 via N7 coordination.

  • Quench: Trap the C6-lithio species with an electrophile.

Part 4: Case Study - Pexidartinib (Turalio)[5][6]

Pexidartinib exemplifies the successful application of a commercially derived 7-azaindole.

  • Core: 5-chloro-7-azaindole.

  • Sourcing Strategy: The 5-chloro derivative is a Tier 1 commodity.

  • Chemistry: The synthesis involves a nucleophilic aromatic substitution (SNAr) or reductive amination sequence at C3, while the C5-chlorine remains as a metabolic blocker and lipophilic handle, rather than a coupling handle [2].

Data Summary: Commercial Building Block Specs

CompoundCAS No.[5][6][7][8][9]Purity (Typ.)[4][7][8]Approx. Cost (1g)Key Application
7-Azaindole (Base) 271-63-6>99%$25General Scaffold
5-Bromo-7-azaindole 183208-35-7>98%$45Suzuki Coupling (C5)
5-Chloro-7-azaindole 866546-07-8>97%$60Pexidartinib Analogues
4-Bromo-7-azaindole 348640-06-2>97%$150Fragment-Based Design

References

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism

    • Source: Angewandte Chemie International Edition (2019)[10]

    • Context: Describes the "Group Dance" mechanism for C6 functionaliz
    • URL:[Link]

  • Discovery of Pexidartinib (PLX3397)

    • Source: Proceedings of the National Academy of Sciences (2013)
    • Context: Details the use of the 7-azaindole scaffold in CSF1R inhibition.
    • URL:[Link]

  • 7-Azaindole as a Kinase Privileged Fragment

    • Source: Chemical & Pharmaceutical Bulletin (2018)[1]

    • Context: Review of hinge binding modes (Normal vs Flipped) and Vemurafenib discovery.
    • URL:[Link][11][12]

  • Commercial Purity Analysis of 7-Azaindoles: Source: BenchChem Technical Guide Context: Protocols for HPLC vs NMR purity determin

Sources

Theoretical pKa Prediction of 7-Azaindole Carboxylic Acids: A Computational Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed as a bioisostere for indole or purine rings in kinase inhibitors and antiviral agents. When functionalized with a carboxylic acid moiety, the molecule presents a highly complex ionization profile. Accurate prediction of the acid dissociation constant (


) is critical for optimizing a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. This whitepaper provides an in-depth, self-validating computational protocol for calculating the theoretical 

of 7-azaindole carboxylic acids using Density Functional Theory (DFT), thermodynamic cycles, and hybrid solvation models.

The Mechanistic Complexity of 7-Azaindole Ionization

The predictive modeling of 7-azaindole carboxylic acids is notoriously difficult for empirical, rule-based algorithms (e.g., standard QSAR models). As a Senior Application Scientist, I emphasize that this difficulty stems from the molecule's unique electronic topology.

The 7-azaindole core is amphoteric, characterized by a "push-pull" electronic interaction between the pyrrole-like


 atom (a weak hydrogen bond donor) and the pyridine-like 

atom (a weak hydrogen bond acceptor)[1]. Furthermore, the molecule is highly prone to excited-state double proton transfer (ESDPT) and ground-state tautomerization when interacting with protic solvents[2]. When a carboxylic acid group is introduced, the molecule can exist in multiple microstates. Standard continuum solvation models often fail to capture the specific, directional hydrogen-bonding networks that stabilize the carboxylate anion and the

lone pair, necessitating advanced first-principles approaches[3].

Thermodynamic Cycles: Direct vs. Isodesmic Approaches

To calculate


 from first principles, we must determine the standard free energy change of deprotonation in aqueous solution (

). There are two primary thermodynamic frameworks used in computational chemistry:
  • The Direct Method: Calculates the absolute free energy of the acid, its conjugate base, and the solvated proton. This method is highly susceptible to errors because the experimental solvation free energy of a bare proton (

    
    ) is difficult to determine precisely, often introducing errors of 2–5 
    
    
    
    units[4].
  • The Isodesmic (Proton Exchange) Method: Bypasses the bare proton by calculating the relative free energy of proton transfer between the target acid and a structurally similar reference acid with a known experimental

    
    [5].
    

Causality & Trustworthiness: The isodesmic method is the gold standard for complex heteroaromatics. By using a reference molecule (such as indole-3-carboxylic acid or benzoic acid), systematic errors inherent to the chosen DFT functional and the implicit solvation model effectively cancel out, yielding highly accurate predictions[6].

ThermodynamicCycle cluster_gas Gas Phase cluster_aq Aqueous Phase AH_gas AH(g) + Ref⁻(g) A_gas A⁻(g) + RefH(g) AH_gas->A_gas ΔG_gas AH_aq AH(aq) + Ref⁻(aq) AH_gas->AH_aq ΔG_solv(Reactants) A_aq A⁻(aq) + RefH(aq) A_gas->A_aq ΔG_solv(Products) AH_aq->A_aq ΔG_aq

Isodesmic thermodynamic cycle for relative pKa calculation.

Step-by-Step Computational Protocol

To ensure a self-validating and reproducible system, the following protocol must be executed strictly. This workflow leverages hybrid DFT functionals and a hybrid explicit-implicit solvation model.

Step 1: Conformational Sampling & Microstate Enumeration
  • Action: Perform a conformational search using Molecular Mechanics (e.g., OPLS4 or MMFF94) for both the neutral acid (

    
    ) and the conjugate base (
    
    
    
    ).
  • Rationale: Carboxylic acids exhibit syn and anti conformers. The syn conformer is typically lower in energy, but intramolecular hydrogen bonding with the azaindole core can shift this preference.

Step 2: DFT Geometry Optimization and Frequency Verification
  • Action: Optimize the lowest-energy conformers in the gas phase using the

    
    B97XD or M06-2X functional with the 6-311++G(d,p) basis set[4][7].
    
  • Action: Perform an analytical frequency calculation at the same level of theory.

  • Causality: The inclusion of diffuse functions (++) is non-negotiable. Anions (like the carboxylate) possess loosely bound electrons that expand spatially. Without diffuse functions, the energy of the conjugate base is artificially elevated, leading to a severe underestimation of acidity[7]. The frequency calculation acts as a self-validating check: the absence of imaginary frequencies confirms the geometry is a true local minimum[8].

Step 3: Hybrid Solvation Modeling (SMD + Explicit Water)
  • Action: Calculate the solvation free energy (

    
    ) using the Solvation Model based on Density (SMD)[3].
    
  • Action: Introduce 1 to 3 explicit water molecules hydrogen-bonded to the carboxylate oxygen atoms and the

    
     nitrogen.
    
  • Causality: Implicit models treat water as a continuous dielectric medium, ignoring specific solute-solvent interactions. For 7-azaindole, explicit water molecules are required to capture the strong, directional hydrogen bonds that stabilize the

    
     lone pair and the carboxylate anion. Neglecting explicit waters can result in errors exceeding 3 
    
    
    
    units[4][7].
Step 4: Free Energy Assembly and Derivation
  • Action: Calculate the gas-phase free energy of the isodesmic reaction (

    
    ) and the differential solvation free energy (
    
    
    
    ).
  • Action: Compute the aqueous free energy of proton exchange:

    
    
    
  • Action: Derive the

    
     using the experimental 
    
    
    
    of the reference molecule (
    
    
    ):
    
    

Workflow Step1 1. Conformational Search (Molecular Mechanics) Step2 2. Geometry Optimization (DFT: ωB97XD/6-311++G**) Step1->Step2 Step3 3. Frequency Calculation (Zero-Point Energy & Minima Verification) Step2->Step3 Step4 4. Solvation Modeling (SMD + Explicit Water Molecules) Step3->Step4 Step5 5. Free Energy Assembly (Isodesmic Equation & pKa Derivation) Step4->Step5

Step-by-step computational workflow for theoretical pKa prediction.

Data Presentation & Benchmarking

The table below demonstrates the dramatic improvement in predictive accuracy when transitioning from a direct implicit model to an isodesmic model augmented with explicit water molecules. Data is representative of benchmarking studies on complex heteroaromatic carboxylic acids[3][4][7].

CompoundExperimental

Direct Method (SMD)Isodesmic (SMD)Isodesmic (SMD + 3

)
7-Azaindole-3-carboxylic acid ~4.58.25.84.6
7-Azaindole-5-carboxylic acid ~4.27.95.44.3
Indole-3-carboxylic acid (Ref)4.07.54.0 (Fixed)4.0 (Fixed)
Benzoic acid (Ref)4.27.84.2 (Fixed)4.2 (Fixed)

Table 1: Comparison of theoretical pKa calculation methods against experimental values. The Isodesmic (SMD + Explicit Water) approach yields Mean Absolute Errors (MAE) of < 0.5 units.

Expert Insights & Pitfalls in Protocol Execution

  • Reference Molecule Selection: The success of the isodesmic cycle hinges entirely on the structural similarity between the target and the reference. Using acetic acid as a reference for a 7-azaindole derivative will result in poor error cancellation. Indole-3-carboxylic acid or substituted benzoic acids are the optimal reference choices[5].

  • Solvent Cavity Scaling: While some researchers attempt to scale the solvent cavity radii to force agreement with experimental

    
     values, this is a mathematically flawed approach that breaks the physical meaning of the continuum model. Utilizing explicit water molecules is the physically rigorous solution to capturing first-shell solvation dynamics[7].
    
  • Vibrational Signatures: Advanced protocols now correlate the

    
     stretching vibrational frequency shifts (obtained during Step 2) with 
    
    
    
    shifts. This provides an orthogonal, spectroscopic validation of the thermodynamic calculations[8].

References

1.3 - ACS Publications 2.7 - Wayne State University / ACS 3. 6 - PMC (NIH) 4. 5 - ResearchGate 5.4 - PMC (NIH) 6. 1 - University of Pittsburgh 7.2 - CCU / J. Phys. Chem. A 8.8 - Journal of Chemistry Letters

Sources

Methodological & Application

protocol for Suzuki coupling with 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Suzuki-Miyaura Coupling of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Executive Summary & Strategic Analysis

The substrate 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid represents a "privileged scaffold" in kinase inhibitor design (e.g., Vemurafenib analogs) but poses a severe challenge for palladium-catalyzed cross-coupling.

The Core Problem: This molecule is a "coordination trap." It contains three distinct moieties that can poison the palladium catalyst or inhibit the catalytic cycle:

  • N1 (Pyrrole Nitrogen): Highly acidic (

    
    ), prone to deprotonation and formation of stable Pd-amido complexes.
    
  • N7 (Pyridine Nitrogen): A basic site capable of displacing phosphine ligands on the metal center.

  • C3-Carboxylic Acid: Reduces solubility in organic solvents and can form unreactive carboxylate-Pd species.

This guide presents two distinct protocols:

  • Protocol A (The "Gold Standard"): A protection-deprotection sequence that guarantees high yields and scalability.

  • Protocol B (The "Direct" Route): A ligand-accelerated method for direct coupling of the unprotected acid, suitable for rapid analog generation.

Mechanistic Insight: The "Coordination Trap"

Before attempting synthesis, it is critical to understand why standard conditions (e.g., Pd(PPh3)4/Toluene) fail.

G Substrate 5-Iodo-7-azaindole-3-COOH N1 N1-H (Acidic) Deprotonates -> Binds Pd Substrate->N1 N7 N7 (Basic) Displaces Ligands Substrate->N7 COOH COOH (Acidic) Solubility Issues Substrate->COOH Pd_Active Active Pd(0) Species Poisoned Inactive Pd-Complex (Catalyst Death) Pd_Active->Poisoned Irreversible Binding (if unprotected) N1->Poisoned N7->Poisoned Protection Strategy: Protection (SEM/Boc/Ester) Protection->N1 Blocks Protection->COOH Solubilizes

Caption: Fig 1. The "Coordination Trap" mechanism showing how the unprotected substrate deactivates the Palladium catalyst.

Protocol A: The Robust "Protection First" Route

Recommendation: Use this for scale-up (>1g) or valuable boronic acids. Logic: By masking the N1 and COOH groups, we convert the difficult zwitterion into a standard aryl halide, restoring standard Suzuki reactivity.

Step-by-Step Methodology

Phase 1: Double Protection

  • Esterification: Suspend the starting material in MeOH. Add

    
     (cat.) and reflux for 4h. Isolate the methyl ester.
    
  • N-Protection: Dissolve the ester in THF. Cool to 0°C. Add NaH (1.2 equiv), stir 30 min, then add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or Boc-anhydride .

    • Note: SEM is preferred for stability; Boc may cleave under basic Suzuki conditions if heating >80°C.

Phase 2: The Coupling (Suzuki-Miyaura)

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)The ferrocenyl backbone prevents N7-coordination poisoning.
Ligand None (Pre-catalyst used)dppf is sufficiently robust.
Base K₂CO₃ (3.0 equiv)Standard inorganic base; compatible with esters.
Solvent 1,4-Dioxane / Water (9:1)Water is mandatory to activate the boronic acid.
Temp 90°CSufficient energy for oxidative addition of the 5-Iodo bond.

Procedure:

  • Charge a reaction vial with N-SEM-5-iodo-ester (1.0 equiv), Boronic Acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Add 1,4-Dioxane/Water (9:1) to reach a concentration of 0.1 M.

  • Degas: Sparge with Argon for 10 minutes (Critical step to prevent homocoupling).

  • Add Pd(dppf)Cl₂·DCM (0.05 equiv) quickly under Argon flow.

  • Seal and heat to 90°C for 4–16 hours. Monitor by LCMS (Look for M+H of product).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hex/EtOAc).

Phase 3: Global Deprotection

  • Dissolve coupled product in THF/MeOH.

  • Add LiOH (aq) (2M) to hydrolyze the ester.

  • Add TFA or TBAF (depending on N-protecting group) to remove the SEM/Boc group.

Protocol B: The Direct Coupling Route (Advanced)

Recommendation: Use for rapid library synthesis (<50mg) where step count is critical. Logic: Utilizing highly active, bulky phosphine ligands (Buchwald generation) to outcompete the substrate's nitrogen for Pd binding, while using water to solubilize the carboxylate salt.

Step-by-Step Methodology
ParameterConditionRationale
Catalyst XPhos Pd G3 (5-10 mol%)Bulky biaryl ligand prevents catalyst deactivation by N7.
Base K₃PO₄ (4.0 equiv)Higher solubility in water; buffers the reaction.
Solvent n-Butanol / Water (3:1)Excellent for solubilizing the polar carboxylate salt.
Temp 100°CHigher temp required for unprotected substrates.

Procedure:

  • Solubilization: In a microwave vial, add 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 equiv) and K₃PO₄ (4.0 equiv).

  • Add n-Butanol/Water (3:1) . Stir until the solid dissolves (formation of the potassium carboxylate/aza-indolide).

  • Add Boronic Acid (2.0 equiv). Note: Excess is needed as protodeboronation is faster in aqueous media.

  • Degas: Sparge with Argon for 10 mins.

  • Add XPhos Pd G3 (0.05 equiv).

  • Heat at 100°C (oil bath) or 110°C (Microwave) for 1–2 hours.

    • Checkpoint: If the reaction turns black immediately (Pd black precipitation), the catalyst has died. Add more ligand (XPhos) or switch to Protocol A.

  • Workup (Careful acidification):

    • Dilute with water.

    • Wash with DCM (removes non-polar impurities).

    • Acidify the aqueous layer to pH 3–4 with 1N HCl. The product (carboxylic acid) should precipitate.

    • Filter the solid or extract with 2-Me-THF (preferred for polar acids).

Troubleshooting & Decision Matrix

Use this workflow to validate your experimental choices.

Workflow Start Start: 5-Iodo-Substrate Scale Scale of Reaction? Start->Scale Small < 50 mg (Library Gen) Scale->Small Speed needed Large > 100 mg (Process) Scale->Large Yield needed Direct Try Protocol B (Direct Coupling) Small->Direct Protect Use Protocol A (Protection Route) Large->Protect Check LCMS Check (1 hour) Direct->Check Success Isolate Product Check->Success >50% Conv. Fail Low Yield / Black Pd Check->Fail <10% Conv. Fail->Protect Fallback to Standard

Caption: Fig 2. Decision Matrix for selecting the optimal synthetic route.

References

  • Catalyst Selection for Azaindoles

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of 7-Azaindoles.[1][2][3][4]

    • Source:Journal of Organic Chemistry
    • URL:[Link](Generalized link to ACS Search for Azaindole coupling)

  • Unprotected Carboxylic Acid Coupling

    • Title: Suzuki-Miyaura Coupling of Unprotected Carboxylic Acids.
    • Source:Organic Letters
    • URL:[Link]

  • XPhos Pd G3 Utility

    • Title: Preparation of Palladacycle Prec
    • Source:Organic Syntheses
    • URL:[Link]

  • 7-Azaindole Review

    • Title: 7-Azaindole: A Privileged Scaffold for Medicinal Chemistry.
    • Source:ChemMedChem
    • URL:[Link]

Sources

using 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid for Kinase Inhibitor Discovery

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in kinase inhibitor discovery due to its ability to mimic the purine ring of ATP. The specific intermediate 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid offers a unique, orthogonal dual-functionalization platform. The C3-carboxylic acid allows for the introduction of solubilizing groups or solvent-front interactors via amide coupling, while the C5-iodide serves as a reactive handle for palladium-catalyzed cross-coupling to target the hydrophobic back-pocket or gatekeeper residues. This guide provides a validated, step-by-step protocol for leveraging this intermediate to generate diverse kinase inhibitor libraries with high structural integrity.

Structural Biology & Design Logic

To design effective inhibitors, one must understand how this scaffold orients within the ATP-binding pocket.[1]

  • Hinge Binding (The Anchor): The 7-azaindole core binds to the kinase hinge region via a bidentate hydrogen bond network.[2] The pyridine nitrogen (N7) acts as an H-bond acceptor, and the pyrrole nitrogen (N1) acts as an H-bond donor.

  • C3 Vector (Solvent Front): Substituents at the 3-position project towards the ribose binding pocket and the solvent front. This is the ideal vector for modulating physicochemical properties (solubility, permeability) without disrupting binding affinity.

  • C5 Vector (Selectivity): Substituents at the 5-position extend into the hydrophobic pocket, often interacting with the gatekeeper residue. Variation here drives kinase selectivity (e.g., targeting bulky vs. small gatekeepers).

BindingMode Scaffold 7-Azaindole Core (Adenine Mimic) Hinge Kinase Hinge Region (H-Bonding) Scaffold->Hinge Bidentate H-Bonds (N1 Donor / N7 Acceptor) C3_Pos C3-Carboxylic Acid (Solvent Front / Ribose) Scaffold->C3_Pos Amide Coupling C5_Pos C5-Iodide (Hydrophobic Pocket / Gatekeeper) Scaffold->C5_Pos Suzuki/Sonogashira

Figure 1: Structural logic of the 5-iodo-7-azaindole-3-carboxylic acid scaffold in the ATP binding pocket.

Synthetic Strategy: The "Amide-First" Approach

Direct cross-coupling on the free carboxylic acid is often plagued by catalyst poisoning and solubility issues. The most robust strategy involves C3-Amidation followed by C5-Cross-Coupling .

Reaction Workflow
  • C3 Functionalization: Amide coupling using HATU to install the solvent-front moiety.

  • N1 Protection (Conditional): If the C5-coupling is sluggish, protecting the N1-position (e.g., SEM, Tosyl) prevents catalyst sequestration.

  • C5 Functionalization: Suzuki-Miyaura coupling to install the selectivity element.

  • Global Deprotection: Removal of protecting groups (if used).

Detailed Experimental Protocols

Phase 1: C3-Amide Coupling (The Solubilizing Step)

Objective: Convert the C3-carboxylic acid into a functionalized amide.

Reagents:

  • Starting Material: 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 equiv)

  • Amine Partner: R-NH₂ (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in anhydrous DMF (0.1 M concentration). Note: The starting material has poor solubility in DCM or THF; DMF is essential.

  • Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes to form the activated ester.

  • Coupling: Add the amine partner (R-NH₂). Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS.[3]

  • Work-up: Dilute with EtOAc, wash with saturated LiCl solution (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Critical Checkpoint: Ensure the iodine atom remains intact. Standard peptide coupling conditions (HATU/EDC) are chemoselective and will not affect the aryl iodide.

Phase 2: C5-Suzuki-Miyaura Coupling (The Selectivity Step)

Objective: Install an aryl or heteroaryl group at the 5-position.

Reagents:

  • Substrate: 3-Amido-5-iodo-7-azaindole (from Phase 1)

  • Boronic Acid/Ester: Ar-B(OH)₂ or Ar-BPin (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃ (5 mol%) + XPhos (10 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Protocol:

  • Setup: Charge a microwave vial or pressure tube with the substrate, boronic acid, and base.

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with argon for 10 minutes. Crucial: Oxygen inhibits Pd(0) species.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of argon. Seal the vessel immediately.

  • Reaction: Heat to 80–100°C (oil bath) or 100°C (microwave, 30–60 min).

  • Work-up: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with water/brine.

  • Purification: Flash chromatography or preparative HPLC.

Table 1: Troubleshooting the Suzuki Coupling

IssueProbable CauseSolution
Low Conversion Catalyst poisoning by N1-HProtect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl group before coupling.
Protodeiodination Overheating or wet solventsUse anhydrous solvents; lower temperature to 80°C; ensure thorough degassing.
Homocoupling Oxygen presenceIncrease degassing time; use freeze-pump-thaw cycling.

Visualizing the Synthetic Workflow

SynthesisPath SM 5-Iodo-7-azaindole-3-COOH (Starting Material) Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) SM->Step1 Intermediate Intermediate A: 3-Amido-5-Iodo-7-azaindole Step1->Intermediate Decision Is Yield > 50%? Intermediate->Decision Step2_Direct Step 2: Suzuki Coupling (Pd(dppf)Cl2, Cs2CO3) Decision->Step2_Direct Yes Step2_Protect Step 2a: N1-Protection (SEM-Cl, NaH) Decision->Step2_Protect No (Low Yield) Path_Direct Direct Route Path_Protect Protection Route Final Final Kinase Inhibitor Step2_Direct->Final Step3_Protect Step 2b: Suzuki Coupling Step2_Protect->Step3_Protect Step4_Protect Step 2c: Deprotection (TFA or TBAF) Step3_Protect->Step4_Protect Step4_Protect->Final

Figure 2: Decision tree for the synthesis of 3,5-disubstituted 7-azaindoles.

References

  • Zhang, H., et al. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Journal of Industrial and Engineering Chemistry, 2017.

  • Léveillé-Webster, C. R., et al. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction." ACS Omega, 2023.

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Pharmaceuticals, 2014.[4][5]

  • Mérour, J. Y., & Joseph, B. "Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds."[6] Current Organic Chemistry, 2001.

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of the Kinase Inhibitor Vemurafenib." Journal of Organic Chemistry, 2012. (Contextual reference for 7-azaindole scale-up).

Sources

Application Note: High-Efficiency Amide Bond Formation with 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 7-azaindole core is a highly privileged scaffold in modern medicinal chemistry. It is frequently utilized as a hinge-binding element in the development of 1[1] and serves as a critical structural motif in 2[2].

Functionalizing 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid via amide bond formation presents a unique set of synthetic challenges:

  • Electronic Deactivation: The electron-deficient nature of the pyridine ring (N8) reduces the nucleophilicity of the adjacent systems, making the C3-carboxylic acid sterically and electronically hindered.

  • Competing Nucleophiles: The unprotected pyrrole-like nitrogen (N1) is acidic and can undergo unwanted N-acylation if the coupling kinetics are too slow.

  • Halogen Preservation: The C5-iodine atom must remain strictly intact during the coupling process to serve as an orthogonal handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira reactions).

To overcome these barriers, uronium-based coupling reagents—specifically 3—are the gold standard[3]. HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester, driving the reaction forward kinetically, minimizing side reactions, and ensuring high conversion rates even with sterically hindered amines[4].

Reaction Workflow & Logical Relationships

G A 5-Iodo-7-azaindole-3-carboxylic Acid (Starting Material) B DIPEA Addition (Carboxylate Deprotonation) A->B Anhydrous DMF C HATU Addition at 0°C (OAt-Active Ester Formation) B->C 5 mins stirring D Amine Addition (Nucleophilic Attack) C->D 15 mins pre-activation E Amide Product (C5-Iodo Intact) D->E RT, 1-2 hours F Orthogonal Functionalization (e.g., Suzuki Coupling) E->F Downstream Workflow

Workflow of HATU-mediated amide coupling with 5-iodo-7-azaindole-3-carboxylic acid.

Comparative Analysis of Coupling Reagents

Selecting the correct coupling reagent is critical for 7-azaindole derivatives. The table below summarizes the quantitative and qualitative data driving the selection of HATU over traditional carbodiimides.

Coupling ReagentActivation IntermediateTypical YieldReaction TimeEpimerization RiskSuitability for 7-Azaindoles
HATU OAt-active ester>90%1 - 2 hoursVery LowOptimal ; rapidly overcomes steric and electronic hindrance[5].
EDC / HOBt OBt-active ester60 - 75%12 - 24 hoursLowModerate ; slower kinetics with heterocyclic acids[3].
T3P Mixed anhydride75 - 85%4 - 12 hoursExtremely LowGood ; but often requires heating which may induce side reactions.

Experimental Protocol: HATU-Mediated Amide Coupling

Scale: 1.0 mmol Target: General Amide Bond Formation

Materials Required:
  • 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq, 1.0 mmol, 288.04 mg)

  • Primary or Secondary Amine (1.2 eq, 1.2 mmol) *4 (1.2 eq, 1.2 mmol, 456.2 mg)[4]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, ~522 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:
  • Substrate Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in 5.0 mL of anhydrous DMF under an inert atmosphere (N2 or Ar).

    • Causality: Anhydrous conditions are critical. Ambient moisture can competitively hydrolyze the highly reactive OAt-active ester intermediate back to the starting carboxylic acid, drastically reducing yields[3].

  • Base Addition: Add DIPEA (3.0 eq) to the stirring solution at room temperature.

    • Causality: The first equivalent of DIPEA deprotonates the C3-carboxylic acid. The second equivalent neutralizes the acidic hexafluorophosphate counterion generated from HATU. The third equivalent ensures the reaction medium remains sufficiently basic to keep the incoming amine nucleophile in its active, unprotonated state[5].

  • Pre-activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in one portion. Stir for 15 minutes.

    • Causality: Cooling to 0 °C controls the exothermic activation step and prevents thermal degradation of the OAt-ester. The 15-minute pre-activation ensures complete conversion of the carboxylate to the active ester before the amine is introduced, preventing the amine from reacting directly with HATU to form a guanidinium byproduct[3].

  • Amine Addition: Add the amine (1.2 eq) dropwise (if liquid) or in small portions (if solid). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.

    • Causality: The nucleophilic amine attacks the electrophilic carbonyl of the OAt-ester, forming the stable amide bond and releasing HOAt as a byproduct[3].

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via LC-MS or TLC (typically 5-10% MeOH in DCM).

    • Self-Validating Marker: Look for the complete disappearance of the starting material mass (m/z 288.9 [M+H]+). The product mass must retain the characteristic +126 Da mass shift, confirming the C5-iodine atom remains intact.

  • Workup & Isolation: Quench the reaction by adding 15 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) and brine (15 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Causality: Saturated NaHCO3 neutralizes any remaining acid and partitions the HOAt byproduct into the aqueous layer. The 5% LiCl wash is a field-proven, highly effective technique to pull residual DMF out of the organic phase.

Troubleshooting & Self-Validation

  • Issue: Unwanted N1-Acylation

    • Causality: Excess coupling reagent or prolonged reaction times can lead to the activation of the acidic N1-H of the azaindole ring.

    • Solution: Maintain strict stoichiometric control (maximum 1.2 eq of HATU) and do not leave the reaction stirring overnight if LC-MS indicates completion within 2 hours.

  • Issue: Dehalogenation (Loss of C5-Iodine)

    • Causality: Standard HATU coupling conditions do not cleave C-I bonds. If dehalogenation is observed, it is almost exclusively due to trace transition metal contamination (e.g., Palladium or Copper) in the glassware or stir bars.

    • Solution: Use rigorously cleaned, acid-washed glassware.

References

1.[5] "HATU: The Advanced Peptide Coupling Reagent for Efficient Amide Bond Formation." nbinno.com. Available at: 2.[1] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." J-Stage. Available at: 3.[4] "HATU | 148893-10-1 | Peptide Coupling Reagent." ChemPep. Available at: 4.[3] "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." Benchchem. Available at: 5.[2] "Introducing nitrogen atoms to amidoalkylindoles: potent and selective cannabinoid type 2 receptor agonists with improved aqueous solubility." NIH. Available at:

Sources

Application Notes & Protocols: Sonogashira Reaction Conditions for 5-Iodo-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 5-Alkynyl-7-Azaindole Scaffold

The 7-azaindole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds targeting a wide range of biological pathways. Its unique electronic properties and ability to act as a bioisostere for indole make it a cornerstone of modern drug discovery. The introduction of an alkynyl group at the C-5 position via the Sonogashira cross-coupling reaction dramatically expands the chemical space available to researchers.[1] This transformation provides a critical building block for creating complex molecules, including kinase inhibitors, antivirals, and CNS-targeting agents. The carbon-carbon triple bond serves not only as a rigid linker but also as a versatile functional handle for further elaboration through click chemistry, cyclizations, or reductions.

This document provides a comprehensive guide to understanding, optimizing, and executing the Sonogashira reaction on 5-iodo-7-azaindole substrates. It moves beyond a simple recitation of steps to explain the underlying principles governing the selection of catalysts, bases, and solvents, empowering researchers to troubleshoot and adapt these protocols for their specific synthetic challenges.

Core Principles & Mechanistic Overview

The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[2][3] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, proceeding through two interconnected catalytic cycles.[4]

The Dual Catalytic Cycle:
  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the aryl iodide-carbon bond (in this case, the C5-I bond of the azaindole) to form a Pd(II) intermediate.[4]

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide species.[5] This step increases the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide transfers its alkyne group to the Pd(II) complex. This is often the rate-determining step of the overall reaction.[4][6]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final 5-alkynyl-7-azaindole product and regenerate the active Pd(0) catalyst, thus closing the cycle.[4]

The pyridine nitrogen in the 7-azaindole ring can potentially coordinate to the metal catalysts, influencing their reactivity. Therefore, careful selection of ligands and conditions is crucial to prevent catalyst inhibition and ensure efficient turnover.

Sonogashira_Catalytic_Cycle Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(I)L₂ pd0->pd_ox Oxidative Addition (Ar-I) product_complex Ar-Pd(II)(C≡CR)L₂ pd_ox->product_complex Transmetalation product_complex->pd0 Reductive Elimination product Ar-C≡CR product_complex->product cu_i Cu(I)X cu_alkyne Cu(I)-C≡CR cu_i->cu_alkyne cu_alkyne->pd_ox from Cu cycle alkyne H-C≡CR alkyne->cu_alkyne base Base base->cu_alkyne Deprotonation

Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction

Optimizing Reaction Parameters for 5-Iodo-7-Azaindole

The success of the Sonogashira coupling on the 5-iodo-7-azaindole scaffold hinges on the careful selection and optimization of several key parameters. Due to the high reactivity of the C-I bond, these reactions can often be performed under mild conditions.[2][7]

Catalyst System: Palladium and Copper
  • Palladium Precatalyst : Both Pd(0) and Pd(II) sources can be effective. Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most common and reliable choices.[4] Pd(II) precatalysts are generally more stable to air and moisture.[7] For challenging substrates, more electron-rich and bulky phosphine ligands (e.g., dppf) can be employed with a palladium source like Pd₂(dba)₃.

  • Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the standard co-catalyst. Its primary role is to facilitate the deprotonation of the alkyne and enable the crucial transmetalation step.[5] The loading is typically kept low (1-5 mol%) to minimize the primary side reaction: the oxidative homocoupling of the terminal alkyne (Glaser coupling).[8][9]

Base Selection

The base is critical for deprotonating the terminal alkyne and neutralizing the HI generated during the reaction.[2]

  • Amine Bases : Volatile organic amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used, often serving as both the base and a co-solvent.[2]

  • Inorganic Bases : For sensitive substrates or when using copper-free conditions, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, though they may require different solvent systems (e.g., DMF, Dioxane).[2][10]

Solvent Choice

The solvent must solubilize all reactants and facilitate the catalytic cycle.

  • Amine Solvents : Using an amine base like Et₃N as the primary solvent is a common and effective strategy.

  • Aprotic Polar Solvents : Dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are excellent choices, particularly when an inorganic base is used.[2] It is imperative that all solvents are thoroughly degassed prior to use to remove oxygen, which can cause both catalyst decomposition and promote Glaser homocoupling.[8]

Copper-Free Conditions

While the classic Sonogashira reaction relies on a copper co-catalyst, copper-free variants have gained traction to avoid issues with Glaser homocoupling and simplify purification by eliminating residual copper.[10][11][12] These reactions typically require:

  • A more robust palladium/ligand system.

  • Often a stronger base.

  • Potentially higher reaction temperatures.[10]

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the Sonogashira coupling of 5-iodo-7-azaindole derivatives, providing a starting point for optimization.

ParameterCondition A (Classic Cu-catalyzed)Condition B (Copper-Free)Rationale & Remarks
Aryl Halide 5-Iodo-7-azaindole derivative5-Iodo-7-azaindole derivativeThe high reactivity of the iodide makes it an ideal substrate.[7]
Palladium Source PdCl₂(PPh₃)₂ (1-3 mol%)Pd(OAc)₂ (2-5 mol%)PdCl₂(PPh₃)₂ is a stable and reliable Pd(II) precatalyst.
Ligand (Included in precatalyst)PPh₃ or XPhos (4-10 mol%)Bulky, electron-rich ligands are often needed in copper-free systems.
Copper Source CuI (2-5 mol%)NoneEliminates Glaser homocoupling side-products.[7]
Base Et₃N (2-5 equiv.)Cs₂CO₃ (2 equiv.)Et₃N acts as base and co-solvent. Cs₂CO₃ is a strong, non-coordinating base.
Solvent THF or DMFDioxane or DMFMust be anhydrous and thoroughly degassed.
Temperature Room Temperature to 50 °C60 °C to 100 °CCopper-free systems often require more thermal energy.[10]
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)Critical to prevent catalyst oxidation and homocoupling.[8]

Detailed Experimental Protocol (Copper-Catalyzed)

This protocol describes a general procedure for the coupling of a 5-iodo-7-azaindole derivative with a terminal alkyne using standard copper-catalyzed conditions.

Experimental_Workflow Figure 2: Experimental Workflow for Sonogashira Coupling start Start: Assemble Glassware reagents Weigh & Add Solids: 1. 5-Iodo-7-azaindole (1.0 eq) 2. PdCl₂(PPh₃)₂ (0.02 eq) 3. CuI (0.04 eq) start->reagents setup Seal Flask & Establish Inert Atmosphere (Cycle N₂/Vacuum 3x) reagents->setup solvents Add Degassed Solvents & Base: 1. THF 2. Et₃N (3.0 eq) setup->solvents alkyne Add Terminal Alkyne (1.2 eq) via Syringe solvents->alkyne reaction Stir at Room Temperature (or heat as required) alkyne->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Quench & Aqueous Workup monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Figure 2: Experimental Workflow for Sonogashira Coupling
Materials and Reagents
  • 5-Iodo-7-azaindole derivative (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

  • Copper(I) iodide [CuI] (2-5 mol%)

  • Triethylamine [Et₃N] (≥ 3 equiv), anhydrous

  • Tetrahydrofuran [THF], anhydrous and degassed

  • Ethyl acetate, brine, sodium sulfate

  • Silica gel for chromatography

Procedure
  • Reaction Setup : To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the 5-iodo-7-azaindole derivative (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 0.02 equiv), and CuI (e.g., 0.04 equiv).

  • Inert Atmosphere : Seal the vessel with a septum and purge with dry nitrogen or argon for 10-15 minutes. Alternatively, evacuate and backfill with inert gas three times. A positive pressure of inert gas should be maintained throughout the reaction.

  • Solvent and Base Addition : Add anhydrous, degassed THF via syringe, followed by anhydrous triethylamine (3.0 equiv). Stir the mixture until the solids are mostly dissolved, resulting in a yellow suspension.

  • Alkyne Addition : Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction : Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the 5-iodo-7-azaindole starting material. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.

  • Workup : Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 5-alkynyl-7-azaindole product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd or Cu).2. Insufficiently degassed solvents/reagents.3. Impure starting materials.1. Use fresh, high-purity catalysts.[8] Pd(II) precatalysts are generally more stable.[7]2. Ensure all solvents and the amine base are anhydrous and thoroughly degassed.[8]3. Purify starting materials if necessary.
Excessive Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of CuI catalyst.3. High concentration of alkyne.1. Ensure a strictly inert atmosphere.[8]2. Reduce CuI loading to the minimum effective amount.3. Add the alkyne slowly to the reaction mixture.[8]4. Switch to a copper-free protocol.[10]
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition.2. High temperature.3. Impurities in the reaction.1. Use fresh reagents and ensure inert conditions.2. Avoid unnecessarily high temperatures, especially for reactive iodides.3. Consider using a different ligand to stabilize the palladium catalyst.
Dehalogenation of Starting Material 1. Presence of water or protic impurities.2. Certain side reactions promoted by base.1. Ensure all reagents and solvents are strictly anhydrous.2. Consider using a non-amine base like K₂CO₃ or Cs₂CO₃.

References

  • Sonogashira coupling. In: Wikipedia. ; 2024. [Link]

  • Gao L, Wu H, Chen H, Zhu J, Liu C. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. 2017;36(6):1197-1205. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Published August 5, 2024. [Link]

  • Shaheen S, Jose J, Sadasivuni KK, P, Kumar SS, P, A, Nishanth. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. New J. Chem. 2023;47(8):3745-3765. [Link]

  • Zhuang R, Xu C, Cai P, Liu J, Lalic G. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. J Am Chem Soc. 2020;142(22):10167-10174. [Link]

  • Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson+. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Gawande MB, Shelke SN, Zboril R, Varma RS. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv. 2021;11(12):6847-6866. [Link]

  • Wimmer M. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Published online 2016. [Link]

  • Marques MM, Santos AG, Afonso CA. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. 2018;23(10):2673. [Link]

  • Bolcskei A, Guzi J, Szabo D, Sipos A, Simo T, Kudar V. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. ResearchGate. Published online January 2018. [Link]

  • Arcadi A, Chiarini M, Marinelli F, Rossodivita A. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules. 2020;25(1):36. [Link]

  • Marques MM, Santos AG, Afonso CA. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. 2018;23(10):2673. [Link]

  • McLaughlin M, Palucki M, Davies IW. An Efficient, Catalytic Method for the Synthesis of Azaindoles and Indoles from o-Chloroarylamines. Org Lett. 2006;8(15):3307-3310. [Link]

  • Sonogashira troubleshooting help needed. r/Chempros. Published August 7, 2020. [Link]

  • Tuba R, Bálint E, Kégl T, Balogh J. Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene under continuous-flow conditions. ResearchGate. Published online November 2017. [Link]

  • Copper-free Sonogashira coupling. The reaction monitoring blog. Published August 15, 2008. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Synfacts; 2023. [Link]

  • Marques MM, Santos AG, Afonso CA. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. DigitalCommons@University of Nebraska - Lincoln. Published online October 17, 2018. [Link]

  • Gawande MB, Shelke SN, Zboril R, Varma RS. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv. 2021;11(12):6847-6866. [Link]

  • Yao Q, Lin Y, Zheng B, Li Y, Lan J, You J. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Angew Chem Int Ed Engl. 2016;55(34):9843-9847. [Link]

  • What is the best procedure for Sonogashira coupling? ResearchGate. Published May 1, 2014. [Link]

  • Malik I, Al-Zoubi RM. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein J Org Chem. 2022;18:287-323. [Link]

  • Pearson SE, Es-Sayed M, G-T, de la F, Porcel S, Langer P. Sonogashira mediated synthesis of 5-nitro-7-azaindole[4]. ResearchGate. Published online January 2012. [Link]

Sources

Application Note: 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a Privileged Scaffold for Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry, Structural Biology, and Assay Development

Introduction & Structural Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has cemented its status as a highly privileged scaffold, particularly for targeting the ATP-binding site of kinases[1]. Serving as a bioisostere for both purine and indole, the 7-azaindole framework mimics the adenine ring of ATP, forming canonical, high-fidelity hydrogen bonds with the kinase hinge region[2]. The clinical validation of this chemotype is best exemplified by the discovery of the BRAF inhibitor vemurafenib (Zelboraf), which was optimized directly from a low-affinity 7-azaindole fragment[3].

While the base 7-azaindole provides the anchoring interactions, successful FBDD requires synthetic vectors for fragment elaboration. 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 1242336-79-3)[4] is engineered specifically to accelerate the hit-to-lead workflow by providing orthogonal functional handles and structural biology advantages:

  • The Hinge-Binding Core: The N1 (hydrogen bond donor) and N7 (hydrogen bond acceptor) atoms anchor the fragment to the backbone amides of the kinase hinge region[5].

  • The 5-Iodo Substituent: Iodine serves a dual purpose. Structurally, it acts as a heavy atom scatterer for X-ray phase determination. Chemically, it provides a highly reactive vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the fragment to grow into the adjacent hydrophobic pocket[6].

  • The 3-Carboxylic Acid: This moiety can form critical electrostatic interactions (salt bridges) with conserved catalytic lysines (e.g., Lys72 in PKA) and serves as an orthogonal handle for rapid amide library generation (SAR by catalog)[7].

Binding_Logic Core 7-Azaindole Core (Bioisostere of Adenine) Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Core->Hinge N1-H & N7 Iodo 5-Iodo Substituent (Heavy Atom & Cross-Coupling) Pocket Hydrophobic Pocket (Vector for Fragment Growing) Iodo->Pocket Halogen Bonding / Sterics Carboxyl 3-Carboxylic Acid (Salt Bridge & Amidation) Lysine Conserved Catalytic Lysine (Electrostatic Interaction) Carboxyl->Lysine Salt Bridge

Caption: Structural rationale for the interactions of the fragment within a kinase ATP-binding site.

Physicochemical Profile

For a fragment to be viable, it must adhere closely to the "Rule of 3" (Ro3) to ensure that binding affinity is driven by high-quality, specific interactions rather than non-specific lipophilic bulk. Despite the presence of the heavy iodine atom, this fragment maintains excellent ligand efficiency metrics.

PropertyValueRo3 ComplianceFBDD Implication
Molecular Weight 288.04 g/mol Compliant (<300)Small enough to allow significant elaboration.
cLogP 1.85Compliant (<3)Ensures aqueous solubility for high-concentration screening.
H-Bond Donors 2 (N-H, O-H)Compliant (≤3)Optimal for hinge and catalytic lysine interactions.
H-Bond Acceptors 3 (N, N, C=O)Compliant (≤3)Prevents excessive desolvation penalties.
Heavy Atoms 13Compliant (≤15)Maximizes Ligand Efficiency (LE) upon binding.

FBDD Workflow Integration

The integration of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid into a screening cascade requires a synchronized approach utilizing biophysics, structural biology, and synthetic chemistry.

FBDD_Workflow A Primary Screening (SPR Binding Kinetics) B Hit Validation (Orthogonal NMR/DSF) A->B C Structural Biology (X-Ray SAD Phasing via 5-Iodo) B->C D Fragment Elaboration (C5 Coupling & C3 Amidation) C->D E Lead Optimization (In vitro Profiling) D->E

Caption: FBDD workflow highlighting the integration of the 5-Iodo-7-azaindole fragment.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined to explain why these specific methodologies are employed for this fragment.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: Fragments possess low molecular weight and typically exhibit low binding affinity (high


M to mM 

). SPR is chosen over biochemical assays because it detects direct physical binding without requiring enzymatic inhibition, which is often undetectable at fragment sizes.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (target density: 3000–5000 RU to maximize signal-to-noise for low MW analytes).

  • Buffer Preparation: Prepare running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 5% DMSO.

  • DMSO Calibration: Self-Validation Step. Inject a solvent correction series (4.5% to 5.5% DMSO) to build a calibration curve. This corrects for bulk refractive index shifts caused by slight DMSO mismatches between the buffer and the analyte.

  • Analyte Injection: Inject 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in a 2-fold concentration series from 10

    
    M to 2 mM. Use a flow rate of 30 
    
    
    
    L/min with a 60-second contact time and 120-second dissociation time.
  • Data Analysis: Fit the steady-state binding levels to a 1:1 Langmuir binding model to determine the

    
    .
    
Protocol 2: Structural Validation via X-Ray Crystallography (SAD Phasing)

Causality: Relying solely on molecular replacement for fragment soaking can lead to severe model bias, especially if the kinase undergoes a conformational change upon binding. The 5-iodo group provides a strong anomalous signal at the Cu


 wavelength (1.54 Å), allowing for Single-wavelength Anomalous Dispersion (SAD) phasing.

Step-by-Step Methodology:

  • Crystal Soaking: Transfer apo-kinase crystals into a soaking drop containing the mother liquor supplemented with 20 mM of the fragment and 10% DMSO. Incubate for 2–24 hours.

  • Cryoprotection & Harvesting: Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol + 20 mM fragment) before flash-freezing in liquid nitrogen.

  • Data Collection: Collect diffraction data at an in-house X-ray source (Cu

    
    ) or a synchrotron beamline tuned to the iodine anomalous edge (~1.54 Å or ~8 keV).
    
  • Phase Determination: Self-Validation Step. Calculate anomalous difference Fourier maps. The presence of a strong anomalous peak (>5

    
    ) at the iodine position unequivocally validates the fragment's binding pose, distinguishing true binding from solvent artifacts.
    
Protocol 3: Bimodal Fragment Elaboration (Chemical Synthesis)

Causality: To rapidly explore the Structure-Activity Relationship (SAR), the fragment must be grown into adjacent pockets. The orthogonal reactivity of the C5-iodide and C3-carboxylic acid allows for selective, sequential functionalization without the need for complex protecting group strategies.

Step-by-Step Methodology:

  • Step 1: C5 Suzuki-Miyaura Coupling.

    • Combine the fragment (1 eq), a selected aryl-boronic acid (1.2 eq),

      
       (0.05 eq), and 
      
      
      
      (3 eq) in a 4:1 mixture of Dioxane/Water.
    • Microwave at 110°C for 30 minutes.

    • Self-Validation Step: Monitor via LC-MS to confirm the disappearance of the heavily isotopic iodine mass peak and the appearance of the cross-coupled product.

  • Step 2: C3 Amide Coupling.

    • Dissolve the C5-elaborated intermediate in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 10 minutes to activate the carboxylic acid.

    • Add the selected primary or secondary amine (1.5 eq) and stir at room temperature for 2 hours.

    • Purify via preparative HPLC. Confirm regioselectivity and purity (>95%) via

      
      -NMR.
      

Data Presentation: Tracking Ligand Efficiency

A successful FBDD campaign must maintain or improve Ligand Efficiency (LE) as the fragment is elaborated into a lead compound. The table below models the quantitative progression of elaborating 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid into a high-affinity kinase inhibitor.

Compound StageStructural ModificationMW ( g/mol )Heavy Atoms

(

M)
LE (kcal/mol/HA)LLE (

- cLogP)
Fragment Hit 5-Iodo-7-azaindole-3-COOH288.0413150.00.401.97
Intermediate C5-Phenyl substituted238.24185.00.403.20
Lead Compound C5-Phenyl, C3-Benzylamide327.38250.050.405.10

Note: LE = (1.37 / Heavy Atoms) ×


. A constant LE of 0.40 indicates that every atom added during elaboration contributed optimally to binding affinity, validating the rational design approach.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-Stage (Chem. Pharm. Bull.) URL:[Link]

  • Lessons from hot spot analysis for fragment-based drug discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment Source: Bentham Science Publishers URL:[Link]

  • A bright future for fragment-based drug discovery: what does it hold? Source: Taylor & Francis (Expert Opinion on Drug Discovery) URL:[Link]

  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Kinase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

palladium-catalyzed carbonylation of 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Carbonylation of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, protocol self-validation, and high-yield synthesis of C5-functionalized 7-azaindoles.

Chemical Context & Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indole to improve aqueous solubility, tune physicochemical properties, and establish critical hydrogen-bonding networks in kinase inhibitors. Functionalization of the 5-position is a highly sought-after transformation.

5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid serves as an ideal substrate for late-stage functionalization. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the C5-I bond, making it highly susceptible to oxidative addition by Palladium(0) species [1]. Carbonylation of this substrate—specifically aminocarbonylation and alkoxycarbonylation—enables the rapid installation of diverse amide and ester moieties at the C5 position, yielding highly functionalized building blocks for library synthesis.

Mechanistic Causality: The Catalytic Cycle

Understanding the causality behind the catalytic cycle is essential for troubleshooting and optimizing the reaction. The transformation relies on a carefully orchestrated sequence of organometallic steps [2]:

  • Oxidative Addition: The active Pd(0) species inserts into the C5–I bond. Because the carbon-iodine bond dissociation energy is relatively low, this step proceeds rapidly at moderate temperatures (80–100 °C), forming an arylpalladium(II) iodide complex.

  • CO Coordination and Migratory Insertion: Carbon monoxide (CO) coordinates to the Pd(II) center. The azaindolyl ligand then migrates onto the coordinated CO, generating an acyl-palladium(II) intermediate.

  • Nucleophilic Attack: An amine or alcohol attacks the highly electrophilic acyl-palladium complex.

  • Reductive Elimination: The product (amide or ester) is released, and the Pd(0) catalyst is regenerated.

Ligand Selection (The Xantphos Advantage): While monodentate ligands like PPh3 can drive this reaction, bidentate ligands with large bite angles, such as Xantphos (~111°), are vastly superior. The wide bite angle forces the square-planar Pd(II) intermediate into a distorted geometry, sterically accelerating the final reductive elimination step and suppressing off-target side reactions, such as direct Buchwald-Hartwig amination[3, 4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L_n)-I Pd0->OxAdd + 5-Iodo-Azaindole COCoord CO Insertion Ar-C(=O)-Pd(II)(L_n)-I OxAdd->COCoord + CO NuAttack Nucleophilic Attack Amine/Alcohol COCoord->NuAttack + NuH RedElim Reductive Elimination Product Release NuAttack->RedElim - HI (Base) RedElim->Pd0 regenerates Pd(0)

Caption: Palladium-catalyzed carbonylation catalytic cycle highlighting causality in intermediate formation.

Experimental Design & Self-Validating Systems

When designing a protocol for 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , the presence of the free C3-carboxylic acid dictates the stoichiometry of the base.

  • Causality of Base Equivalents: A minimum of 3.0 equivalents of base (e.g., Triethylamine or DIPEA) is strictly required. One equivalent is consumed immediately to deprotonate the C3-carboxylic acid (preventing it from forming an unreactive salt with the amine nucleophile), while the remaining equivalents act as acid scavengers for the hydroiodic acid (HI) generated during reductive elimination.

  • Self-Validating Isolation: The presence of the C3-carboxylate allows for a self-validating acid-base workup. By extracting the reaction mixture with a basic aqueous solution, the desired product partitions into the aqueous layer, leaving the organic catalyst, ligands, and unreacted amine in the organic layer. Subsequent acidification of the aqueous layer forces the pure product to precipitate.

Workflow Step1 Reagent Setup (Glovebox/Schlenk) Step2 Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 CO Atmosphere (Balloon/Autoclave) Step2->Step3 Step4 Reaction (80-100 °C, 12-24 h) Step3->Step4 Step5 Acid-Base Workup (Self-Validating) Step4->Step5

Caption: Standard workflow for benchtop palladium-catalyzed carbonylation utilizing acid-base isolation.

Detailed Protocols

Protocol A: Aminocarbonylation (Synthesis of C5-Amides)

Note: Carbon monoxide is a colorless, odorless, and highly toxic gas. All operations must be conducted in a certified fume hood equipped with a CO detector.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 mmol, 288 mg), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Xantphos (0.05 mmol, 5 mol%).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times).

  • Reagent Addition: Inject anhydrous DMF (5.0 mL), followed by the amine nucleophile (1.5 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.5 mmol).

  • CO Introduction: Evacuate the flask briefly and backfill with CO gas using a double-layered CO balloon.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 16 hours. In-process control: Monitor via LC-MS. The disappearance of the starting material mass [M+H]⁺ 289 and the appearance of the product mass validates reaction completion.

  • Self-Validating Workup: Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and extract with 1M NaOH (3 × 15 mL). Discard the organic layer (contains catalyst and ligand).

  • Isolation: Carefully acidify the combined aqueous layers with 2M HCl to pH ~3. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure 5-carboxamide-3-carboxylic acid derivative.

Protocol B: Alkoxycarbonylation (Synthesis of C5-Esters)

Alkoxycarbonylation is generally slower than aminocarbonylation due to the lower nucleophilicity of alcohols [4].

  • Preparation: In a high-pressure autoclave or robust pressure tube, combine 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Xantphos (0.05 mmol).

  • Solvent/Nucleophile: Add the target alcohol (e.g., Methanol, 5.0 mL) which serves as both the solvent and the nucleophile. Add Triethylamine (3.0 mmol).

  • Pressurization: Purge the vessel with CO gas three times, then pressurize to 5 bar (75 psi) of CO.

  • Reaction: Heat the sealed vessel to 100 °C for 24 hours.

  • Workup: Safely vent the CO gas in a fume hood. Concentrate the mixture under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC to isolate the 5-alkoxycarbonyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Quantitative Data & Optimization

The following table summarizes the optimization parameters for the aminocarbonylation of the substrate using benzylamine as the model nucleophile. The data demonstrates the critical necessity of bidentate ligands and sufficient base equivalents.

Table 1: Optimization of Catalyst, Ligand, and Base for Aminocarbonylation

EntryCatalyst (5 mol%)Ligand (5 mol%)Base (Eq.)SolventTemp (°C)Yield (%)*
1Pd(OAc)₂PPh₃ (10 mol%)DIPEA (3.5)DMF8042
2PdCl₂(dppf)NoneDIPEA (3.5)DMF8068
3Pd(OAc)₂XantphosDIPEA (3.5)DMF8091
4Pd(OAc)₂XantphosDIPEA (1.0)DMF80Trace**
5Pd(OAc)₂XantphosDIPEA (3.5)Toluene8035

*Isolated yields after acid-base workup. **Trace yield validates the causality that the C3-carboxylic acid neutralizes the base, starving the catalytic cycle of the necessary acid scavenger for reductive elimination.

References

  • Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbon monoxide source. Chemical Communications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqx1DwYCkZ8Tf0k1VsnV_TAcnpJbdTBoxESPM_0a4CVavmUTkWRjwutgvD065VABI-Xa4NXt_YF5K1_rSM8tmS_gEjBFOKgxVdIxEoaoy5swndUHMJAHCRa_jqlk9G8f7iNJYbnBj5XifXQQHurSJyV02DDs25201vhN5TrtQFtAfPW7yHG1zi2eVfoBt4udJtX8Y5oNLOksqaPOGjL2fCt4So7i3VJK_H-6-Xjk4g1AHCAj-7MITWYlVe6Hgbw16i-G7kTCbNsKgGhcW9TctDch2k-A2cUhoJ25LbGc4tFowyRBMTzJIQAMlkkxyKUNIqgq6qnKWORI-i]
  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications (via NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJcK12OlOS4aHS_3z9B2qtCStpjnHRvvySzgnf3JJeg4F5znvy9LpVbDiGAN7FECoVrs2dlP9plo2rc55zCCCbwLZWEK2OlzjdXINg4bqfihtmxJzQEvsIuJSwl9tYjwyGGuJ826-uxRHk3Os=]
  • 1-Iodoglycal: A Versatile Intermediate for the Synthesis of d-Glyco Amides and Esters Employing Carbonylative Cross-Coupling Reaction. ACS Omega (via NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsIFd6k1BsL72twDj00hUNGbmITfqJzd6GaoLDJGl0DOak-7q_Sp74sJdcAl8GPGyqA81AshTAHNwQ5T9i8dKDeqlc5bsfhA4dYeiBej15mXo8fLToFst9JXIAcXRoybJIsla0GnEGeuZxD6Sc]
  • Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. The Journal of Organic Chemistry (via NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9hFn-ObCGc_edgVRmFq7mWv7xc5d5_EcZjzVlO1Liz_015i2TzqUXgZIuzSuw-J2eQcBviSmFGnQ4gLI2XdRiOwXN80yajjNto6hOWUKJcy_Ne2-TYcghQb0Wo9rOAFZ46zFISO5WQMrlxv6j]

Application Note: Regioselective Functionalization of 7-Azaindole at the 5-Position

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of the 7-azaindole core at the 5-position is a critical yet challenging transformation in medicinal chemistry. This guide provides a comprehensive technical analysis and validated protocols for achieving this modification with high regioselectivity and yield.

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib), offering a bioisostere to indole and purine with unique hydrogen-bonding capabilities. Functionalization at the 5-position is highly desirable for modulating metabolic stability and potency. However, this position is electronically deactivated compared to the pyrrole ring (C3) and less acidic than the C2 position, making direct electrophilic or lithiation approaches difficult.

This guide outlines the "Dihydro-Sulfonate Strategy" as the gold-standard method for accessing the 5-bromo intermediate, followed by optimized protocols for Palladium-catalyzed cross-couplings and Magnesium-halogen exchange.

Strategic Analysis: The Regioselectivity Challenge

To successfully functionalize the 5-position, one must overcome the inherent reactivity bias of the 7-azaindole core.

  • Electronic Bias (Electrophilic Attack): The pyrrole ring is electron-rich, making C3 the primary site for electrophilic aromatic substitution (SEAr). The pyridine ring is electron-deficient, deactivating C5.

  • Acidity Bias (Deprotonation): The C2 proton (adjacent to indole nitrogen) and C6 proton (adjacent to pyridine nitrogen) are significantly more acidic than C5.

  • The Solution: We utilize a Transient Activation Strategy . By converting the 7-azaindole to a dihydro-sulfonate intermediate, we disrupt the aromaticity, directing bromination selectively to C5 before restoring the aromatic system.

Decision Pathway for C5 Functionalization

G Start Target: 5-Substituted 7-Azaindole Direct Direct Electrophilic Attack? Start->Direct Method Method Selection Direct->Method Analysis RouteA Route A: Direct Bromination (NBS) Method->RouteA RouteB Route B: Dihydro-Sulfonate Strategy Method->RouteB RouteC Route C: N-Oxide Activation Method->RouteC ResultA Mixture (C3 major, C5 minor) RouteA->ResultA ResultB High Selectivity (C5) RouteB->ResultB ResultC Selectivity (C4/C6) RouteC->ResultC

Caption: Decision matrix highlighting the Dihydro-Sulfonate Strategy as the optimal route for C5 selectivity.

Protocol 1: The Gateway – Selective C5-Bromination

Method: Sodium Bisulfite-Mediated Regioselective Bromination Objective: Synthesis of 5-bromo-7-azaindole on a multi-gram scale. Mechanism: Addition of bisulfite across the C2-N7 bond creates a nucleophilic enamine-like species that directs bromination to C5, followed by base-induced elimination.

Materials
  • 7-Azaindole (1.0 equiv)[1][2]

  • Sodium Bisulfite (NaHSO₃) (3-5 equiv)

  • Bromine (Br₂) (1.1 equiv) or NBS[3]

  • Ethanol/Water (1:1 v/v)[3]

  • Sodium Hydroxide (NaOH) (aq)[3]

Step-by-Step Procedure
  • Sulfonate Formation:

    • Dissolve 7-azaindole (e.g., 10 g) in EtOH/H₂O (1:1, 100 mL).

    • Add NaHSO₃ (4.0 equiv) and stir at room temperature for 24 hours.

    • Checkpoint: Monitor by HPLC/TLC. The starting material should disappear, forming the polar dihydro-sulfonate intermediate (water-soluble).

  • Bromination:

    • Cool the reaction mixture to 10-15 °C.

    • Add Br₂ (1.1 equiv) dropwise over 30 minutes. Maintain temperature < 20 °C to avoid over-bromination.

    • Stir for 2-4 hours. The intermediate dihydro-5-bromo-7-azaindole-2-sulfonate precipitates or forms a suspension.

  • Aromatization (Elimination):

    • Basify the mixture carefully with 10% aqueous NaOH to pH > 12.

    • Stir at room temperature for 2-3 hours. The sulfonate group is eliminated, restoring the aromatic 7-azaindole core.

  • Work-up:

    • The product, 5-bromo-7-azaindole , will precipitate as a solid.

    • Filter the solid, wash with water (3x) to remove inorganic salts, and dry under vacuum.

    • Yield Expectation: 80-90%.

    • Purity: >98% (Recrystallization from Toluene if necessary).

Protocol 2: C-C Bond Formation (Suzuki-Miyaura)

Objective: Coupling of 5-bromo-7-azaindole with aryl/heteroaryl boronic acids. Challenge: The free N-H can poison Pd catalysts. While protection (e.g., SEM, Boc) is often recommended, this protocol uses optimized conditions for unprotected substrates.[3]

Reaction Setup
ComponentEquivalentsRole
5-Bromo-7-azaindole 1.0Electrophile
Ar-B(OH)₂ 1.2 - 1.5Nucleophile
Pd(dppf)Cl₂·DCM 0.05 (5 mol%)Catalyst (Robust, air-stable)
K₂CO₃ 3.0Base (Activates Boron)
Dioxane/H₂O 4:1 RatioSolvent System
Procedure
  • Degassing: Combine solvent (Dioxane/Water) in a reaction vial and sparge with Argon/Nitrogen for 15 minutes. Critical: Oxygen removal prevents homocoupling and catalyst deactivation.

  • Assembly: Add 5-bromo-7-azaindole, boronic acid, base, and catalyst to the vial.

  • Reaction: Seal and heat to 90-100 °C for 4-12 hours.

    • Microwave Option: 120 °C for 30 minutes.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH). 7-azaindoles are polar; adding 1% Et₃N to the eluent reduces streaking.

Protocol 3: C-N Bond Formation (Buchwald-Hartwig)

Objective: Amination at the 5-position. Note: This transformation is more difficult than Suzuki coupling due to the electron-rich nature of the intermediate Pd-amido complex. BrettPhos or XantPhos are the ligands of choice.

Reaction Workflow

Buchwald Substrate 5-Br-7-Azaindole Product 5-Amino-7-Azaindole Substrate->Product t-BuOH/Dioxane, 100°C Catalyst Pd2(dba)3 + BrettPhos Catalyst->Product Base LiHMDS or Cs2CO3 Base->Product

Caption: Optimized Buchwald-Hartwig Amination workflow.

Procedure
  • Protection (Recommended): Unlike Suzuki, amination often works better if N1 is protected (e.g., SEM, Boc) to prevent N1-arylation side reactions.[3] However, with LiHMDS , unprotected coupling is possible.[3]

  • Conditions:

    • Catalyst: Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%) (Pre-mix in solvent for 5 mins to activate).

    • Base: LiHMDS (2.5 equiv) - Note: Strong base deprotonates N1 first, protecting it in situ.

    • Solvent: 1,4-Dioxane or Toluene.

    • Temp: 100 °C.

  • Execution: Add base to the amine and substrate solution first, then add the pre-formed catalyst mixture. Seal and heat.[4]

Protocol 4: Halogen-Magnesium Exchange (Knochel's Method)

Objective: Access to aldehydes, ketones, or other electrophiles not accessible via Pd-catalysis. Key Reagent: i-PrMgCl·LiCl (Turbo Grignard).

Procedure
  • Protection: Protect N1 with SEM or Boc (Essential for this route).

  • Exchange:

    • Dissolve N-protected 5-bromo-7-azaindole in anhydrous THF under Argon.

    • Cool to -15 °C (Do not go to -78 °C; exchange is slow. Do not go to RT; unstable).

    • Add i-PrMgCl·LiCl (1.1 equiv) dropwise. Stir for 30-60 mins.

  • Quench: Add electrophile (e.g., DMF for aldehyde, CO₂ for acid, Iodine).[3]

  • Warm up: Allow to warm to RT, then quench with aq. NH₄Cl.

References

  • Regioselective Bromination (Sulfonate Method)

    • Title: Preparation method for 5-bromo-7-azaindole (Patent)[1][2][5]

    • Source: CN102584820B[3]

    • URL
  • Functionalization Overview

    • Title: Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange[6]

    • Source: Angew.[4][6][7] Chem. Int. Ed., 2013, 52, 10093.[3]

    • URL:[Link]

  • Suzuki Coupling Protocols

    • Title: Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo...
    • Source: Chemija, 2013.[3]

    • URL:[Link]

  • Buchwald-Hartwig Optimization

    • Title: Development of a Buchwald–Hartwig Amination for an Acceler
    • Source: ACS Comb. Sci. 2020.
    • URL:[Link][3]

Sources

decarboxylative cross-coupling of pyrrolo-pyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Decarboxylative Cross-Coupling of Pyrrolo[2,3-b]pyridine Carboxylic Acids

Executive Summary & Scientific Rationale

Pyrrolo[2,3-b]pyridines (7-azaindoles) are privileged scaffolds in kinase inhibitor development (e.g., Vemurafenib), offering improved water solubility and distinct hydrogen-bonding motifs compared to their indole analogues. Traditional functionalization relies on pre-functionalized halides or organometallics (boronic acids, stannanes). However, organometallic reagents often suffer from protodeboronation or toxicity.

Decarboxylative cross-coupling (DCC) utilizes carboxylic acids as "masked" nucleophiles. This approach is superior for 7-azaindoles because:

  • Stability: Azaindole carboxylic acids are bench-stable, unlike their boronic acid counterparts which are prone to protodeboronation.

  • Regiocontrol: The carboxylic acid moiety fixes the coupling site, preventing the regioselectivity issues common in direct C-H activation of the azaindole core.

  • Atom Economy: The byproduct is

    
    , avoiding stoichiometric metal waste.
    

This guide details two distinct protocols: Thermal Pd-Catalyzed Arylation (forming


 bonds) and Photoredox/Ni-Catalyzed Alkylation  (forming 

bonds).

Critical Mechanistic Insights

The "Azaindole Challenge": Catalyst Poisoning

Unlike simple indoles, the


 nitrogen of the pyrrolo-pyridine core is a potent ligand. In low-valent metal catalysis (Pd, Ni), the substrate can competitively bind the metal center, arresting the catalytic cycle.
  • Solution: Use of strongly binding bidentate ligands or "sacrificial" Lewis acids (e.g.,

    
     or 
    
    
    
    ) to sequester the
    
    
    lone pair.
Mechanistic Pathways

We utilize two primary pathways depending on the target bond.

  • Pathway A (Thermal Pd/Ag): Involves decarboxylative palladation.

    
     acts as a dual oxidant and carboxylate activator. The mechanism likely proceeds via a 
    
    
    
    -carboxylate intermediate which undergoes transmetallation to
    
    
    .
  • Pathway B (Photoredox/Ni): Single-Electron Transfer (SET) oxidation of the carboxylate generates a carboxyl radical, which rapidly extrudes

    
     to form a carbon-centered radical. This radical is intercepted by a 
    
    
    
    cycle.

Decarboxylation_Pathways Substrate Azaindole-COOH Ag_Complex Ag-Carboxylate Intermediate Substrate->Ag_Complex Ag2CO3 / Heat Radical Azaindole Radical (C•) Substrate->Radical Ir-Photocatalyst / Light -CO2 Pd_Cycle Pd(II)-Ar Complex Ag_Complex->Pd_Cycle Transmetallation Product_A Biaryl Product (Csp2-Csp2) Pd_Cycle->Product_A Reductive Elimination Ni_Cycle Ni-Catalytic Cycle Radical->Ni_Cycle Radical Capture Product_B Alkylated Product (Csp2-Csp3) Ni_Cycle->Product_B Cross-Coupling

Figure 1: Divergent mechanistic pathways for thermal (Ag/Pd) and photochemical (Ir/Ni) decarboxylation.[1]

Protocol A: Thermal Pd-Catalyzed Decarboxylative Arylation

Application: Synthesis of 2-aryl or 3-aryl 7-azaindoles from corresponding acids. Reference: Adapted from Bilodeau et al. (Boehringer Ingelheim) and Goossen et al. [1, 2].

Reagents & Equipment
  • Substrate: 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 equiv).

  • Coupling Partner: Aryl Bromide (1.2 equiv). Note: Chlorides are often too unreactive; Iodides may cause homocoupling.

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%) + XPhos (10 mol%).
  • Co-Catalyst/Base:

    
     (1.0 equiv) + 
    
    
    
    (0.5 equiv).
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO/Toluene (1:1).

  • Conditions:

    
     (Microwave preferred) or 
    
    
    
    (Oil bath).
Step-by-Step Procedure
  • Setup: In a glovebox or under Argon flow, charge a microwave vial with the azaindole carboxylic acid (0.5 mmol), Aryl Bromide (0.6 mmol),

    
     (5.6 mg), XPhos (11.9 mg), and 
    
    
    
    (138 mg).
  • Solvation: Add degassed NMP (4.0 mL).

    • Expert Tip: NMP is critical for solubilizing the zwitterionic azaindole acid.

  • Reaction: Seal the vial. Heat to

    
     for 15 minutes in a microwave reactor (high absorption setting).
    
    • Thermal Alternative: If using an oil bath, heat to

      
       for 16 hours.
      
  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove Ag salts.

  • Purification: Wash filtrate with 5% LiCl solution (3x) to remove NMP. Dry over

    
    . Purify via flash chromatography (DCM/MeOH gradient).
    
Data Summary: Optimization Table
ParameterVariationOutcome
Catalyst

Poor (<20%) . Ligand oxidation at high T.
Catalyst

Excellent (85%) . Bulky phosphine prevents N7 inhibition.
Additive No

Failed . Decarboxylation does not occur efficiently.
Solvent DMFModerate. Decomposition observed at

.
Solvent NMP Best . High boiling point and stability.

Protocol B: Photoredox/Ni-Catalyzed Decarboxylative Alkylation

Application: Introduction of


 centers (alkyl groups) onto the azaindole core.
Reference:  Adapted from MacMillan and Zuo [3, 4].[2]
Reagents & Equipment
  • Substrate: N-Boc-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 equiv). Note: N-protection is crucial here to prevent catalyst poisoning of the Ni center.

  • Coupling Partner: Alkyl Halide (Bromide/Iodide) (1.5 equiv).

  • Photocatalyst:

    
     (1 mol%).
    
  • Metal Catalyst:

    
     (10 mol%) + dtbbpy (15 mol%).
    
  • Base:

    
     (1.5 equiv).[3]
    
  • Light Source: Blue LED (450 nm, 34W Kessil lamp).

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a separate vial, dissolve

    
     and dtbbpy in DMF. Sonicate for 5 mins until a clear green solution forms.
    
  • Reaction Assembly: To a 8 mL vial equipped with a stir bar, add:

    • Azaindole acid (0.5 mmol)

    • Alkyl Bromide (0.75 mmol)

    • Ir-photocatalyst (5.6 mg)

    • 
       (244 mg)
      
  • Solvent Addition: Add DMF (5 mL) and the pre-formed Ni-ligand solution.

  • Degassing: Sparge the solution with Nitrogen for 15 minutes. Oxygen is a radical quencher and must be removed.

  • Irradiation: Seal with parafilm. Irradiate with Blue LED (approx. 2-3 cm distance) with vigorous stirring. Use a fan to keep the reaction temperature

    
    . Run for 24-48 hours.
    
  • Workup: Dilute with water, extract into EtOAc. Wash organic layer with brine.

Troubleshooting & Decision Logic

The following decision tree helps troubleshoot common failure modes, specifically "Protodecarboxylation" (where the acid is lost, replaced by H, but no coupling occurs).

Troubleshooting_Logic Start Reaction Analysis: LCMS Check Outcome1 Starting Material Remains Start->Outcome1 Outcome2 Protodecarboxylation (Product = Azaindole-H) Start->Outcome2 Outcome3 Product Formed Low Yield Start->Outcome3 Sol1 Increase Temp (Thermal) or Light Intensity (Photo) Outcome1->Sol1 Sol3 Rate Mismatch. Slow addition of Acid or Switch Solvent to DMSO Outcome2->Sol3 Sol2 Catalyst Poisoning? Switch to Pd-PEPPSI or Add AgOTf Outcome3->Sol2

Figure 2: Troubleshooting logic for common DCC failure modes.

Expert Note on Protodecarboxylation: If you observe the acid converting to the simple azaindole (loss of COOH, no coupling), the decarboxylation is happening too fast relative to the oxidative addition of the aryl halide to the metal.

  • Fix: Use a less soluble base (switch

    
     to 
    
    
    
    ) to slow down the release of the active carboxylate species, or increase the concentration of the Aryl Halide.

References

  • Bilodeau, F., et al. (2006).[3] "Unexpected Intermolecular Pd-Catalyzed Cross-Coupling Reaction Employing Heteroaromatic Carboxylic Acids." Journal of the American Chemical Society. [Link][4]

  • Goossen, L. J., et al. (2006). "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science. [Link][4]

  • Zuo, Z., & MacMillan, D. W. (2014).[2] "Decarboxylative arylation of α-amino acids via photoredox catalysis." Journal of the American Chemical Society. [Link]

  • Shang, R., et al. (2011). "Palladium-catalyzed decarboxylative cross-coupling of α-amino acids with aryl halides." Angewandte Chemie International Edition. [Link]

  • RSC Organic & Biomolecular Chemistry. (2014). "Pd and photoredox dual catalysis assisted decarboxylative ortho-benzoylation of N-phenyl-7-azaindoles." [Link]

Sources

Application Note: Scalable Synthesis and Functionalization of 5-Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable workflow for the synthesis of 5-substituted 7-azaindoles (1H-pyrrolo[2,3-b]pyridines). Unlike indole, the electron-deficient pyridine ring of 7-azaindole renders electrophilic aromatic substitution (SEAr) at the C-5 position difficult, often favoring the C-3 position. To overcome this regiochemical challenge, this guide prioritizes a "Construct-then-Couple" strategy. We present a validated protocol for the kilogram-scale synthesis of the key intermediate 5-bromo-7-azaindole via a regiocontrolled pyridine cyclization, followed by a high-turnover Pd-catalyzed Suzuki-Miyaura coupling to install diverse C-5 substituents.

Strategic Analysis: The Regioselectivity Challenge

The primary obstacle in 7-azaindole chemistry is achieving substitution at C-5 without contaminating the C-3 position.

  • Direct Bromination: Treatment of 7-azaindole with

    
     typically yields 3-bromo-7-azaindole  due to the high electron density of the pyrrole ring. Accessing C-5 via direct halogenation requires forcing conditions (excess bromine, pH control) or blocking C-3, which generates difficult-to-separate regioisomers.
    
  • The "Pyridine Route" (Recommended): For scale-up, it is superior to start with a pre-halogenated pyridine (e.g., 2-amino-5-bromopyridine). This "locks in" the C-5 substituent before the pyrrole ring is even formed, guaranteeing 100% regiochemical purity.

Decision Matrix: Pathway Selection
FeatureDirect Bromination of 7-AzaindolePyridine Cyclization (Recommended)
Regiocontrol Poor (Favors C-3; C-5 requires optimization)Excellent (C-5 is pre-installed)
Purification Difficult (Isomer separation required)Simple (Crystallization)
Scalability Low (Exotherms, mixtures)High (Stepwise control)
Cost Low (Raw materials)Moderate (requires Pd catalyst)

Visualizing the Workflow

The following diagram illustrates the critical divergence between the "Classical" (flawed) route and the "Process-Optimized" route.

AzaindoleStrategy Start 7-Azaindole DirectBr Direct Bromination (Br2/DMF) Start->DirectBr Product3 3-Bromo-7-azaindole (Major Product - Undesired) DirectBr->Product3 Electrophilic Attack PyridineStart 2-Amino-5-bromopyridine Iodination Iodination (NIS or I2) PyridineStart->Iodination Intermed1 2-Amino-5-bromo-3-iodopyridine Iodination->Intermed1 Sonogashira Sonogashira Coupling (TMS-Acetylene) Intermed1->Sonogashira Cyclization Base-Mediated Cyclization (KOtBu/NMP) Sonogashira->Cyclization TargetCore 5-Bromo-7-azaindole (High Purity) Cyclization->TargetCore Regio-locked Suzuki Suzuki Coupling (R-B(OH)2, Pd-XPhos) TargetCore->Suzuki Final 5-Substituted 7-Azaindole Suzuki->Final

Caption: Comparison of synthetic routes. The green path (bottom) ensures regiochemical integrity.

Protocol A: Synthesis of 5-Bromo-7-azaindole (The Scaffold)[1][2][3]

Objective: Produce >1 kg of 5-bromo-7-azaindole with >99% purity. Mechanism: Larock-type indole synthesis / Sonogashira-Cyclization sequence.

Step 1: Iodination of 2-Amino-5-bromopyridine[3]
  • Reagents: 2-Amino-5-bromopyridine (1.0 equiv), N-Iodosuccinimide (NIS) (1.05 equiv), Acetic Acid (0.1 equiv), Acetonitrile (solvent).

  • Procedure:

    • Charge reactor with 2-amino-5-bromopyridine and acetonitrile (5 vol).

    • Add catalytic acetic acid (activates NIS).

    • Portion-wise addition of NIS at 20-25°C (Exothermic).

    • Stir for 4 hours. Monitor by HPLC.

    • Quench: Add 10% aq. sodium thiosulfate (removes iodine color).

    • Isolation: Dilute with water, filter the precipitate. Dry at 50°C.

  • Yield Target: 85-90%.

Step 2: Sonogashira Coupling & Cyclization (Telescoped)
  • Reagents: Step 1 Product (1.0 equiv), TMS-Acetylene (1.2 equiv), Pd(PPh3)2Cl2 (1 mol%), CuI (1 mol%), Triethylamine (3.0 equiv), KOtBu (2.5 equiv), NMP (solvent).

  • Procedure:

    • Coupling: Under

      
      , charge Step 1 product, Pd catalyst, CuI, and TEA into NMP (6 vol).
      
    • Add TMS-acetylene slowly. Heat to 50°C for 4 hours.

    • Check point: Verify formation of the alkynyl-pyridine intermediate.

    • Cyclization: Cool to 20°C. Add Potassium tert-butoxide (KOtBu) in portions (Exothermic). This step deprotects the TMS and induces cyclization in one pot.

    • Heat to 70°C for 2 hours.

    • Workup: Quench into water (15 vol). The product usually precipitates.

    • Purification: Recrystallize from Ethyl Acetate/Heptane.

  • Yield Target: 75-80% (overall).

  • Purity: >99% (HPLC).

Protocol B: C-5 Functionalization via Suzuki-Miyaura Coupling

Challenge: The free N-H of 7-azaindole is acidic (


) and can deprotonate, forming an azaindolyl anion that poisons Palladium catalysts.
Solution:  Use the Buchwald Pre-catalyst Generation 3 (XPhos Pd G3)  or Pd(dppf)Cl2  with a phosphate base. This system is robust enough to couple unprotected azaindoles.
Experimental Setup (Scale: 100 g)
ComponentSpecificationStoichiometryRole
Substrate 5-Bromo-7-azaindole1.0 equivCore Scaffold
Boronic Acid Aryl/Heteroaryl-B(OH)21.2 - 1.5 equivSubstituent
Catalyst XPhos Pd G3 0.5 - 1.0 mol%High-turnover catalyst
Base

(2.0 M aq)
3.0 equivBase (Mild)
Solvent 1,4-Dioxane / Water4:1 RatioBiphasic system
Step-by-Step Procedure:
  • Inertion: Charge a 2L jacketed reactor with 5-bromo-7-azaindole (100 g) and the Boronic Acid (1.2 equiv). Cycle vacuum/

    
     three times.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (800 mL). Stir to dissolve.

  • Catalyst Charge: Add XPhos Pd G3 (2.1 g, 0.5 mol%). Note: XPhos is preferred for steric bulk and electron-rich nature, stabilizing the Pd(0) species.

  • Base Addition: Add degassed 2M

    
     (750 mL).
    
  • Reaction: Heat to 85°C internal temperature. Stir vigorously (biphasic mixture requires high shear).

    • Time: Typically 2-6 hours.

  • Workup & Scavenging (Critical for Pharma):

    • Cool to 25°C. Separate phases.

    • Extract aqueous layer with Ethyl Acetate.

    • Metal Scavenging: Treat organic layer with SiliaMetS® Thiol or Cysteine-functionalized silica (10 wt% vs substrate) for 2 hours at 50°C. This reduces Pd residuals to <10 ppm.

    • Filter through Celite.

  • Crystallization: Concentrate organics. Swap solvent to Ethanol or IPA. Cool to 0°C to crystallize the 5-substituted product.

Process Safety & Troubleshooting

Thermal Hazards
  • KOtBu Addition: In Protocol A, the addition of KOtBu to the alkyne solution is significantly exothermic. On a >1 kg scale, this must be dosed via a solids hopper or as a THF solution over 60 minutes to maintain

    
    .
    
Impurity Profile
  • Dimer Formation: In Suzuki coupling, homocoupling of the boronic acid is a common side reaction. Use a slight excess (1.2 equiv) of boronic acid.

  • Protodeboronation: If the boronic acid is unstable (e.g., 2-pyridyl), switch base to

    
     and lower temperature to 60°C, extending time.
    
Genotoxicity Control
  • If using alkyl halides (e.g., for N-alkylation before coupling), ensure residual alkyl halides are purged to <5 ppm. The Suzuki route described here avoids alkylating agents in the final step.

References

  • Regioselective Synthesis of 5-Bromo-7-azaindole (Process Scale): Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 750–754. [Link] (Note: Demonstrates the superiority of constructing the ring vs direct bromination for purity).

  • Functionalization of Azaindoles (Suzuki Coupling): Mousseau, J. J., et al. (2015). Access to Highly Substituted 7-Azaindoles from 2-Fluoropyridines via 7-Azaindoline Intermediates.[1] Organic Letters, 17(17), 4292–4295. [Link]

  • Industrial Patent for 5-Bromo-7-azaindole: CN109081840B (2018). Preparation method of 5-bromo-7-azaindole. (Validates the 2-amino-5-bromopyridine -> Sonogashira route as the industrial standard).
  • Review of Azaindole Synthesis: Popowycz, F., et al. (2003). Synthesis and reactivity of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Tetrahedron, 59(10), 1649-1687. [Link]

Sources

use of 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid in PARP inhibitor design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Engineering of PARP Inhibitors using 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic Acid

Executive Summary

The development of Poly (ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of BRCA-mutated malignancies via the mechanism of synthetic lethality.[1] While first-generation inhibitors (e.g., Olaparib, Rucaparib) rely on phthalazinone or benzamide cores, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a superior bioisostere.

This guide details the strategic application of 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid (referred to herein as Compound 5-I-3-CA ) as a high-value intermediate. This molecule offers a dual-functional platform: the C3-carboxylic acid serves as the precursor to the nicotinamide-mimetic warhead, while the C5-iodine provides a reactive handle for optimizing pharmacokinetic (PK) properties via cross-coupling reactions.

Strategic Design: The 7-Azaindole Advantage

Pharmacophore Mapping

The rationale for using the 7-azaindole scaffold lies in its ability to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.

  • The Warhead (C3-Carboxamide): The carboxylic acid at C3 is converted to a primary amide. This amide forms critical hydrogen bond networks with Gly863 and Ser904 in the PARP1 catalytic pocket.

  • The Scaffold (7-Azaindole): The pyridine nitrogen (N7) accepts a hydrogen bond, reinforcing binding affinity. Unlike the carbocyclic indole, the 7-azaindole possesses lower lipophilicity (LogP), improving aqueous solubility and metabolic stability.

  • The Vector (C5-Iodine): The iodine atom is positioned to project substituents into the "solvent-exposed" or "adenine-binding" regions. This allows for the introduction of bulky aryl groups (the "tail") to enhance potency and selectivity without disrupting the core binding mode.

Mechanistic Diagram (DOT)

PARP_Interaction PARP_Pocket PARP1 Active Site (Nicotinamide Pocket) Scaffold 7-Azaindole Core (Compound 5-I-3-CA Derived) Warhead C3-Carboxamide (H-Bond Donor/Acceptor) Scaffold->Warhead Synthetic Precursor Tail C5-Aryl Extension (Solvent Interaction) Scaffold->Tail Suzuki Coupling Gly863 Gly863 (Backbone NH) Warhead->Gly863 H-Bond (Interaction) Ser904 Ser904 (Sidechain OH) Warhead->Ser904 H-Bond (Interaction) Tail->PARP_Pocket Potency Optimization

Figure 1: Pharmacophore mapping of the 7-azaindole scaffold within the PARP1 active site. The C3-amide anchors the molecule, while the C5-tail modulates potency.

Experimental Protocols

Safety Note: All procedures involve hazardous chemicals. Perform in a fume hood. 5-Iodo-7-azaindoles are light-sensitive; protect reaction vessels with foil.

Module A: Synthesis of the Pharmacophore (Acid to Amide)

The first critical step is converting the C3-carboxylic acid into a primary amide. This establishes the NAD+-mimetic core.

Reagents:

  • Starting Material: 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid (1.0 eq)

  • Ammonium Chloride (NH4Cl) (3.0 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Activation: Dissolve Compound 5-I-3-CA (100 mg, 0.35 mmol) in anhydrous DMF (3 mL) under N2 atmosphere.

  • Coupling: Add DIPEA (0.18 mL, 1.05 mmol) followed by HATU (160 mg, 0.42 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Amidation: Add solid NH4Cl (56 mg, 1.05 mmol) in one portion.

  • Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS (Target Mass: ~287 m/z [M+H]+).

  • Workup: Pour the reaction mixture into ice-cold water (30 mL). The product typically precipitates.

  • Purification: Filter the precipitate, wash with water and cold ether. Dry under vacuum.

    • Yield Expectation: 75–85%

    • Product: 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

Module B: Library Diversification (Suzuki-Miyaura Coupling)

Once the amide is installed, the C5-iodine is used to attach various aryl "tails" to probe the hydrophobic pocket.

Reagents:

  • Substrate: 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (1.0 eq)

  • Boronic Acid: Ar-B(OH)2 (1.5 eq) (e.g., 4-fluorophenylboronic acid)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

  • Base: Cs2CO3 (2 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Setup: In a microwave vial, combine the 5-iodo-carboxamide (50 mg, 0.17 mmol), aryl boronic acid (0.26 mmol), and Pd(dppf)Cl2·DCM (7 mg).

  • Solvent System: Add 1,4-Dioxane (2 mL) and 2 M Cs2CO3 (0.25 mL).

  • Degassing: Sparge with Argon for 5 minutes. Cap the vial.

  • Reaction: Heat to 90°C for 2–4 hours (or 100°C for 30 min in a microwave reactor).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

    • Note: If the N1-position is unprotected, N-arylation is a potential side reaction, though rare under these specific conditions. If observed, protect N1 with a SEM group prior to coupling.

Biological Validation & Data Analysis

To validate the efficacy of the synthesized inhibitors, a dual-screening approach is recommended:

Biochemical Assay (PARP1 Inhibition)
  • Method: Colorimetric or Chemiluminescent PARP Assay Kit (e.g., BPS Bioscience).

  • Readout: Inhibition of biotinylated-NAD+ incorporation into histone proteins.

  • Control: Olaparib (IC50 ~ 5 nM).

Cellular Assay (Synthetic Lethality)
  • Cell Lines:

    • MDA-MB-436: BRCA1-mutated (Hypersensitive).

    • MCF-7: BRCA-wildtype (Resistant).

  • Protocol: 96-hour MTT or CellTiter-Glo assay.

  • Success Metric: A >100-fold shift in IC50 between BRCA-mutant and Wildtype cells indicates successful synthetic lethality.

Representative SAR Data (Hypothetical)

The table below illustrates how the C5-substitution (derived from the iodine handle) impacts potency.

Compound IDC5 Substituent (R)PARP1 IC50 (nM)BRCA1-Mutant IC50 (µM)Selectivity Index
5-I-3-CA (Start) Iodine>1000>50N/A
Ref (Olaparib) N/A50.01>1000
Analog A Phenyl451.237
Analog B 4-Fluorophenyl120.08150
Analog C 4-(Piperazin-1-yl)phenyl30.005600

Interpretation: The iodine itself is a poor inhibitor. Coupling an electron-rich or polar-functionalized aryl group (Analog C) drastically improves potency by engaging the solvent interface.

Workflow Visualization

Synthesis_Workflow Start Start: 5-Iodo-1H-pyrrolo[2,3-B] pyridine-3-carboxylic acid Step1 Step 1: Amidation (HATU, NH4Cl) Start->Step1 Inter Intermediate: 5-Iodo-7-azaindole-3-carboxamide Step1->Inter Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Inter->Step2 Final Final Product: 5-Aryl-7-azaindole-3-carboxamide (PARP Inhibitor) Step2->Final

Figure 2: Step-by-step synthetic workflow for converting the acid intermediate into a functional PARP inhibitor.

References

  • Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton. Source: PubMed (NIH) URL:[Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Source: Indian Journal of Pharmaceutical Education and Research URL:[Link]

  • Synthesis and SAR of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1. (Demonstrates 7-azaindole carboxamide chemistry). Source: PubMed (NIH) URL:[Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Source: Frontiers in Cell and Developmental Biology URL:[Link]

  • Product Specification: 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Source: PubChem (NIH) URL:[Link]

Sources

Troubleshooting & Optimization

improving yield of 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Current Status: Online Support Tier: Senior Application Scientist (Level 3) Ticket ID: #AZA-5I-COOH-OPT

Executive Summary

You are encountering yield attrition during the synthesis of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . This is a common bottleneck caused by the electron-deficient nature of the 7-azaindole scaffold, further deactivated by the 5-iodo substituent. This deactivation hinders the electrophilic aromatic substitution (SEAr) required at C3.

This guide prioritizes the Trichloroacetyl Chloride (Friedel-Crafts) route over the traditional Vilsmeier-Haack formylation/oxidation sequence. The former typically offers a 20-30% yield improvement by bypassing the unstable aldehyde intermediate and minimizing decarboxylation risks.

Module 1: The "Gold Standard" Protocol (Trichloroacetyl Route)

Recommended for: Scale-up (>5g), high purity requirements, and avoiding multi-step oxidation.

The Chemistry

Instead of formylating to an aldehyde and oxidizing (2 steps), we utilize a direct Friedel-Crafts acylation with trichloroacetyl chloride. The resulting species is a "masked" acid that hydrolyzes cleanly under mild basic conditions.

Optimized Protocol

Step A: Acylation

  • Setup: Flame-dry a 3-neck round bottom flask under Argon.

  • Solvent: Dissolve 5-iodo-7-azaindole (1.0 eq) in anhydrous 1,2-dimethoxyethane (DME) or THF .

    • Critique: Avoid DMF here; it can interfere with the acyl chloride.

  • Addition: Cool to 0°C. Add Aluminum Chloride (AlCl3, 3.0 eq) portion-wise. The mixture will slurry.

  • Reagent: Dropwise add Trichloroacetyl chloride (1.5 eq) over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane).

    • Checkpoint: If conversion is <50% after 4 hours, heat to 40°C. The 5-iodo group deactivates the ring, requiring more energy than unsubstituted azaindole.

  • Quench: Pour cautiously into ice water. The intermediate 3-trichloroacetyl-5-iodo-7-azaindole will precipitate. Filter and wash with cold water.[1]

Step B: Hydrolysis

  • Solvent: Suspend the wet cake from Step A in MeOH (10 volumes) .

  • Base: Add 2N NaOH (4.0 eq) .

  • Reaction: Heat to 60°C for 1-2 hours. The trichloroacetyl group cleaves to release chloroform (haloform-type reaction) and the carboxylate salt.

  • Workup (CRITICAL):

    • Cool to RT.

    • Evaporate MeOH under reduced pressure (do not heat >45°C to avoid decarboxylation).

    • Dilute residue with water.

    • Acidification: Slowly adjust pH to 3-4 using 2N HCl . Do not go to pH 1, as this promotes decarboxylation.

    • Filter the white/off-white precipitate.

Why This Works (Causality)
  • Avoids Oxidants: No KMnO4 or Chlorite required, preventing over-oxidation of the iodine moiety.

  • Regioselectivity: The bulky trichloroacetyl group exclusively targets C3, avoiding N1-acylation (which is reversible) or C2-acylation.

Module 2: Troubleshooting The Vilsmeier-Haack Route

Use this only if you lack trichloroacetyl chloride or AlCl3.

If you are stuck with the Vilsmeier route (POCl3/DMF) followed by oxidation, you are likely facing incomplete conversion or low isolation yields .

Common Failure Points & Fixes
SymptomProbable CauseCorrective Action
Thick slurry/Stirring stops Vilsmeier salt precipitation.Use DCE (Dichloroethane) as a co-solvent with DMF to maintain solubility.
Low Conversion (<50%) Deactivated Ring.Increase temperature to 90°C . The 5-iodo group significantly raises the activation energy for SEAr.
"Tar" after Oxidation Decarboxylation.If using KMnO4, switch to Pinnick Oxidation (NaClO2, NaH2PO4, t-BuOH/Water). It is much milder.
Product disappears during workup Amphoteric nature.The product is an amino acid (pyridine N + carboxylic acid). It is soluble at very low pH (cation) and high pH (anion). Target pH 3.5-4.0 strictly.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways.

G Start Start: 5-Iodo-7-azaindole Check Do you have AlCl3 & Trichloroacetyl Chloride? Start->Check RouteA Route A: Friedel-Crafts Acylation Check->RouteA Yes (Recommended) RouteB Route B: Vilsmeier-Haack Check->RouteB No InterA Intermediate: 3-Trichloroacetyl-5-iodo-7-azaindole RouteA->InterA AlCl3, 0°C to RT Hydrolysis Hydrolysis (NaOH/MeOH) InterA->Hydrolysis Isolation Isolation: Adjust pH to 3-4 (Avoid pH < 2) Hydrolysis->Isolation InterB Intermediate: 3-Formyl-5-iodo-7-azaindole RouteB->InterB POCl3/DMF, 90°C Oxidation Pinnick Oxidation (NaClO2/NaH2PO4) InterB->Oxidation Avoid KMnO4 Oxidation->Isolation Final Target: 5-Iodo-1H-pyrrolo[2,3-b] pyridine-3-carboxylic acid Isolation->Final

Caption: Comparison of Synthetic Pathways. Route A (Green) minimizes instability risks compared to Route B (Red).

Module 4: Precursor Quality Check (Self-Validation)

Critical: Many "low yield" issues are actually "wrong starting material" issues.

If you synthesized the starting material (5-iodo-7-azaindole) yourself using NIS (N-iodosuccinimide) on 7-azaindole, STOP.

  • The Issue: Direct iodination of 7-azaindole preferentially occurs at C3 , not C5. You likely have 3-iodo-7-azaindole.

  • The Test: Run an H-NMR.

    • 5-iodo-7-azaindole: You should see a doublet at C2 and a doublet at C3 (pyrrole ring protons).

    • 3-iodo-7-azaindole: You will only see a singlet at C2.

  • The Fix: 5-iodo-7-azaindole must be synthesized via cyclization of 2-amino-5-iodopyridine or via halogen exchange from 5-bromo-7-azaindole [1].

FAQ: Rapid Fire Troubleshooting

Q: Can I use KMnO4 to oxidize the aldehyde (if I use Route B)? A: It is risky. Permanganate is aggressive and can cleave the double bond or cause decarboxylation in electron-deficient indoles. If you must oxidize, use Sodium Chlorite (Pinnick conditions) or Silver Oxide (Ag2O) [2].

Q: My product is pink/red. Is it impure? A: Yes. Azaindole derivatives oxidize in air to form colored dimeric impurities. Recrystallize from Ethanol/Water (9:1) or wash the solid with cold Dichloromethane (DCM) to remove colored non-polar impurities.

Q: The reaction works on 100mg but fails on 5g. Why? A: Exotherm control. The addition of Trichloroacetyl chloride (Route A) or POCl3 (Route B) is highly exothermic. On a larger scale, this heat spike can cause polymerization. Strictly maintain <5°C during addition for large batches.

References

  • Preparation of 5-substituted 7-azaindoles

    • Source: "Synthesis and Reactivity of 7-Azaindoles," Current Organic Chemistry.[2]

    • Relevance: Confirms the difficulty of direct C5 functionalization and recommends pyridine cycliz
  • Vilsmeier-Haack on Azaindoles

    • Source: BenchChem Protocol / Organic Chemistry Portal.
    • Relevance: standard conditions for C3 formylation and limitations regarding electron-deficient substr
  • Trichloroacetyl Chloride Method

    • Source: "Synthesis of Tri-chloroacetyl Chloride using Green and Sustainable Manufacturing Process" (Contextual reference for reagent utility in acyl
    • Relevance: Validates the acylation/hydrolysis pathway as a robust alternative to formyl
  • Pinnick Oxidation (Aldehyde to Acid)

    • Source: Organic Chemistry Portal.[3]

    • Relevance: The standard mild oxidation method recommended to avoid decarboxyl

Sources

Technical Support Center: Purification of Iodinated Azaindole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PUR-AZA-IOD-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Fragile Zwitterion" Paradox

Purifying iodinated azaindole carboxylic acids presents a unique dual-threat challenge in organic chemistry. You are battling two opposing forces:

  • The Zwitterionic Trap: The molecule contains a basic pyridine nitrogen (

    
    ) and an acidic carboxyl group (
    
    
    
    ). In neutral solvents, it exists as a zwitterion with extremely low solubility in organic media (DCM, EtOAc) but high solubility in water, making extraction difficult.
  • The Iodine Liability: The C–I bond on the electron-rich azaindole scaffold is highly labile. Standard methods to resolve zwitterion solubility (strong acids or bases) often trigger protodeiodination (loss of iodine) or nucleophilic displacement.

This guide provides a self-validating workflow to navigate these conflicting properties without degrading your compound.

Module 1: Workup & Isolation (The "Crash-Out" Protocol)

The Problem: Standard liquid-liquid extraction (LLE) often fails because the zwitterion remains in the aqueous phase. The Fix: Do not extract. Perform Isoelectric Precipitation .

The Protocol: Controlled pH Adjustment

Instead of extracting out of water, you must force the compound out of solution by finding its Isoelectric Point (pI), where net charge is zero and solubility is lowest.

Step-by-Step Methodology:

  • Dissolution: If your crude reaction mixture is basic (e.g., from saponification), ensure it is fully dissolved in water. If organic solvents are present, remove them via rotary evaporation first.

  • Cooling: Chill the aqueous solution to 0–5 °C. Reason: Iodine stability is kinetically increased at low temperatures.

  • Titration: Slowly add 1M Acetic Acid (mild) or 1M HCl (carefully) while monitoring pH.

    • Target pH:3.5 – 4.5 (The "Goldilocks Zone").

    • Warning: Do not drop below pH 2. Strongly acidic conditions protonate the C3 position, facilitating the loss of

      
       (protodeiodination).
      
  • Aging: Allow the suspension to stir for 30 minutes in the dark.

  • Filtration: Filter the precipitate. Wash with cold water followed by cold hexanes (removes non-polar impurities). Do not wash with methanol (solubilizes the zwitterion).

Visualization: The Isoelectric Workup Workflow

WorkupProtocol Start Crude Reaction Mixture (Aqueous/Basic) CheckSolvent Organic Solvent Present? Start->CheckSolvent Evap Remove Volatiles (Rotovap < 40°C) CheckSolvent->Evap Yes Cool Cool to 0-5°C (Protect from Light) CheckSolvent->Cool No Evap->Cool Titrate Titrate with 1M AcOH Target pH 3.5 - 4.5 Cool->Titrate Precipitate Precipitate Forms? Titrate->Precipitate Filter Vacuum Filtration Wash: Cold H2O -> Hexane Precipitate->Filter Yes (Success) Extract Emergency Extraction: n-BuOH or 2-MeTHF Precipitate->Extract No (Zwitterion Trapped)

Caption: Logic flow for isoelectric precipitation, prioritizing mild acidification to prevent deiodination.

Module 2: Chromatography (The "Streaking" Issue)

The Problem: Carboxylic acids interact strongly with silanols on silica gel, causing severe tailing (streaking). The standard fix (adding 1% Acetic Acid) is risky for acid-sensitive aryl iodides.

Option A: Reverse Phase (C18) – Highly Recommended

Reverse phase chromatography is superior for iodinated azaindole carboxylic acids because it avoids the acidic surface of silica.

  • Stationary Phase: C18-bonded silica.

  • Mobile Phase: Water / Acetonitrile.

  • Modifier: 0.1% Formic Acid (volatile, milder than TFA) or 10mM Ammonium Bicarbonate (if pH > 7 is needed for stability).

  • Loading: Dissolve sample in DMSO or DMF (keep volume minimal).

Option B: Normal Phase (Silica) – If Unavoidable

If you must use normal phase, you must deactivate the silica without destroying your iodine.

  • Solvent System: DCM / Methanol / Acetic Acid.

  • Ratio: Start with 95:4:1.

  • Critical Modification: Pre-wash the column with the eluent containing the acid, then flush with neutral solvent before loading. This deactivates the most active silanol sites without exposing the compound to a constant stream of fresh acid.

Comparison of Methods:

FeatureNormal Phase (Silica)Reverse Phase (C18)
Separation Mechanism Polarity (Adsorption)Hydrophobicity (Partition)
Acid Risk High (Silica is naturally acidic)Low (Inert support)
Sample Loading Dry load on Celite (Recommended)Liquid load in DMSO
Iodine Stability Moderate to PoorExcellent
Tailing Severe (requires modifiers)Minimal

Module 3: Stability & Scavenging

The Problem: If your compound was made via Pd-catalyzed cross-coupling (e.g., Suzuki), residual metal can catalyze oxidative addition into the C–I bond during concentration, leading to decomposition.

Metal Scavenging Protocol

Do not use standard charcoal (it can oxidize the surface). Use functionalized silica scavengers.

  • Reagent: Thiol-functionalized silica (Si-Thiol).

  • Why: Thiols bind Pd(II) avidly but are "soft" nucleophiles that generally won't displace the iodine on the electron-rich azaindole ring under mild conditions.

  • Procedure: Add 5–10 eq (w/w) of Si-Thiol to your organic solution. Stir for 1 hour at room temperature. Filter through a 0.45µm pad.

Troubleshooting / FAQ

Q: My compound turned purple during the column. What happened? A: Purple coloration indicates the liberation of elemental Iodine (


). This is Protodeiodination .
  • Cause: The silica was too acidic, or the fraction was exposed to light for too long.

  • Solution: Add a radical scavenger like BHT (Butylated hydroxytoluene) to your eluent (0.05%) and wrap the column in aluminum foil.

Q: I cannot get the solid to precipitate at pH 4. It stays in water. A: You likely have a highly polar "salt trap."

  • Solution: Saturate the aqueous phase with NaCl (Salting Out) and extract with n-Butanol or 2-Methyltetrahydrofuran (2-MeTHF) . These solvents can handle the zwitterion better than DCM/EtOAc.

Q: Can I recrystallize instead of running a column? A: Yes, and it is preferred.

  • Solvent System:DMSO/Water or Acetic Acid/Water .

  • Method: Dissolve in minimal hot DMSO. Add water dropwise until turbid. Let cool slowly.

  • Note: Avoid boiling alcohols (MeOH/EtOH) for long periods, as nucleophilic aromatic substitution (

    
    ) of the iodine by alkoxide is possible at high temperatures.
    

Visualizing the Stability Pathway

StabilityPath cluster_0 Destruction Pathways Compound Iodo-Azaindole Carboxylic Acid Acid Strong Acid (pH < 2) Deiod Protodeiodination (Loss of I) Compound->Deiod Avoid Radical Radical Cleavage (Formation of I2) Compound->Radical Avoid Acid->Deiod Protonation of C3 Light UV Light / Heat Light->Radical Homolytic Fission Pd Residual Pd(0) Pd->Deiod Oxidative Addition

Caption: Major decomposition pathways. Acid leads to ionic cleavage; Light/Heat leads to radical cleavage.

References

  • Vertex Pharmaceuticals. (1996). Synthesis of azaindoles. GB2298199A.
  • Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization. PMC. [Link]

  • Nangia, A., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. [Link]

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 5-Iodo-7-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 5-iodo-7-azaindole. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, but its unique electronic properties present distinct challenges in palladium-catalyzed cross-coupling reactions.[1] The presence of two nitrogen atoms—the pyrrolic N-H and the pyridinic nitrogen—can lead to catalyst inhibition, N-arylation side reactions, and inconsistent yields.[2][3]

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no conversion of my 5-iodo-7-azaindole. What are the most likely causes and how do I fix it?

A1: This is the most common issue and typically points to a problem within the core catalytic system. The 7-azaindole nucleus, with its electron-rich pyrrole ring and electron-deficient pyridine ring, requires careful balancing of reaction parameters. The pyridine nitrogen, in particular, can act as a ligand, coordinating to the palladium center and inhibiting catalysis.[4]

Here is a systematic approach to troubleshooting low conversion:

start Low or No Conversion catalyst 1. Catalyst System Check start->catalyst ligand 2. Ligand Choice catalyst->ligand sub_catalyst1 Use a Modern Pre-catalyst (e.g., XPhos Pd G3/G4) catalyst->sub_catalyst1 Is the active Pd(0) species forming efficiently? sub_catalyst2 Ensure Catalyst is Fresh (Stored under Inert Gas) catalyst->sub_catalyst2 Has the catalyst decomposed? base 3. Base Selection ligand->base sub_ligand1 Employ Bulky, Electron-Rich Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos) ligand->sub_ligand1 Is the Pd center shielded from pyridine coordination? conditions 4. Reaction Conditions base->conditions sub_base1 Ensure Base is Strong Enough, Finely Powdered, and Dry (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LiHMDS for Buchwald) base->sub_base1 Is the base facilitating the key catalytic step? sub_conditions1 Degas Solvents Thoroughly Increase Temperature Incrementally (e.g., 80-120 °C) conditions->sub_conditions1 Are conditions optimal for oxidative addition?

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

  • Evaluate Your Catalyst System:

    • Problem: Inefficient formation of the active Pd(0) catalyst. Traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ require in situ reduction, which can be inconsistent.

    • Solution: Switch to a modern, well-defined palladium pre-catalyst. Palladacycle pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G4) are designed to cleanly and rapidly generate the active monoligated Pd(0) species upon exposure to a base.[3][5] This avoids unpredictable induction periods and improves reproducibility.

  • Re-evaluate Your Ligand Choice:

    • Problem: The pyridine nitrogen of the azaindole can bind to the palladium center, effectively poisoning the catalyst.[4] Standard ligands like PPh₃ are often insufficient to prevent this.

    • Solution: Use bulky, electron-rich biarylphosphine ligands. Ligands such as XPhos, SPhos, and RuPhos are essential.[3][6][7] Their steric bulk creates a protective pocket around the palladium, hindering coordination from the pyridine nitrogen and promoting the crucial reductive elimination step.

  • Optimize the Base:

    • Problem: The base is not merely a stoichiometric reagent; it is mechanistically involved in the catalytic cycle (e.g., transmetalation in Suzuki-Miyaura, amine deprotonation in Buchwald-Hartwig).[6][8] An inappropriate base can halt the reaction.

    • Solution (Suzuki-Miyaura): Use a strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][6] Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.

    • Solution (Buchwald-Hartwig Amination): Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice.[5][9] For unprotected 7-azaindoles, lithium hexamethyldisilazide (LiHMDS) has proven particularly effective, even allowing reactions to proceed at room temperature in some cases.[2]

  • Check Reaction Conditions:

    • Problem: Sub-optimal temperature or the presence of oxygen can kill the reaction.

    • Solution: Ensure all solvents are rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4] While the C-I bond is reactive, oxidative addition can still be sluggish. Incrementally increase the temperature; a range of 80-110 °C in solvents like dioxane or toluene is a good starting point.[6][9]

Q2: My Suzuki-Miyaura reaction is plagued by side products like homocoupling of the boronic acid and hydrodehalogenation of the 5-iodo-7-azaindole. How can I suppress these?

A2: These side reactions point to specific flaws in your reaction setup and conditions.

  • Boronic Acid Homocoupling: This is almost always caused by the presence of oxygen.[4]

    • Solution: Perfect your inert atmosphere technique. Use a robust manifold for inert gas, degas your solvent via freeze-pump-thaw cycles (at least three) or by sparging with argon for 30-60 minutes. Ensure a positive pressure of inert gas is maintained throughout the reaction.

  • Hydrodehalogenation (Loss of Iodine): This occurs when a proton source is present, leading to the reduction of the C-I bond.

    • Solution: Scrupulously dry all reagents and solvents. Water is a common culprit.[4] Use freshly distilled solvents and ensure your base is anhydrous. Some boronic acids can also undergo protodeboronation, which liberates a proton that can then lead to hydrodehalogenation.[3] If this is suspected, running the reaction at a lower temperature may help.

  • Protodeboronation (Loss of the Boronic Acid): This is particularly an issue with unstable boronic acids (e.g., some heteroaryl boronic acids) at elevated temperatures.[3]

    • Solution: If you suspect your boronic acid is degrading, try milder conditions (e.g., 60-80 °C) with a highly active catalyst system (e.g., XPhos Pd G3) to achieve a reasonable reaction rate at a lower temperature.[3] Using 1.5-2.0 equivalents of the boronic acid can also help drive the desired reaction to completion despite some degradation.[3]

Q3: I am attempting a Buchwald-Hartwig amination and see N-arylation on the pyrrole nitrogen instead of the desired C-N coupling. How do I control the selectivity?

A3: This is a critical challenge with unprotected azaindoles. The pyrrole N-H is acidic and can be deprotonated by the strong bases used in C-N couplings, leading to competitive N-arylation.

start N-Arylation Side Reaction strategy1 Use Optimized Catalyst/Base System start->strategy1 strategy2 Employ N-H Protecting Group start->strategy2 details1 System: BrettPhos / Pre-catalyst / LiHMDS Rationale: This combination has been shown to be highly selective for C-N coupling of unprotected halo-7-azaindoles. strategy1->details1 details2 Protecting Groups: Boc, SEM, Benzyl Rationale: Physically blocks the N-H site, but requires extra synthetic steps. strategy2->details2

Caption: Decision tree for controlling C-N vs. N-H arylation selectivity.

  • Use a Validated Protocol for Unprotected Substrates: The Buchwald group has specifically developed methods for the amination of unprotected halo-7-azaindoles.[2]

    • The Recommended System: The combination of the BrettPhos ligand (or its corresponding pre-catalyst) with LiHMDS as the base in THF has shown excellent selectivity for C-N bond formation over N-H arylation.[2][10] This system is highly effective for a wide range of primary and secondary amines.

  • Consider N-Protection (If Necessary): If the specialized catalyst system is not providing sufficient selectivity with your specific substrate, N-protection is a reliable, albeit longer, route.

    • Rationale: Protecting the N-H proton completely eliminates the possibility of N-arylation.

    • Common Protecting Groups: A tert-butoxycarbonyl (Boc) group is common but may not be stable to all conditions. More robust groups like benzyl (Bn) or [2-(trimethylsilyl)ethoxy]methyl (SEM) can also be used.[11] An N-acetyl group has also been used as a handle for directing functionalization.[12] Keep in mind that an additional deprotection step will be required.

Optimized Starting Protocols

These protocols are robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from methodologies proven effective for nitrogen-rich heterocycles.[3][7]

  • Setup: To an oven-dried reaction vial, add 5-iodo-7-azaindole (1.0 equiv), the aryl/heteroaryl boronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a strong stream of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 2.4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Reaction: Seal the vial and place it in a preheated heating block at 100 °C. Stir for 12-24 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination (Unprotected)

This protocol is based on the highly selective method developed for halo-7-azaindoles.[2]

  • Setup: To an oven-dried reaction vial, add 5-iodo-7-azaindole (1.0 equiv) and the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-2 mol%).

  • Reagent Addition: Seal the vial with a septum and purge with inert gas. Add anhydrous, degassed THF (to achieve a concentration of ~0.2 M). Add the amine (1.2 equiv) via syringe.

  • Base Addition: Add LiHMDS (1.2-1.5 equiv, as a 1 M solution in THF) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 60 °C. The reaction is often complete within a few hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature and carefully quench by adding saturated aqueous NH₄Cl. Extract with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layers, concentrate, and purify by column chromatography.

Data & Selection Guides

Table 1: Recommended Ligand & Base Combinations
Coupling TypeCoupling PartnerRecommended Ligand(s)Recommended Base(s)Rationale & Notes
Suzuki-Miyaura (C-C)Aryl/Heteroaryl Boronic AcidSPhos, XPhos[3][7]K₃PO₄, Cs₂CO₃[6][7]Bulky ligands are crucial. K₃PO₄ is often a good balance of reactivity and cost.
Buchwald-Hartwig (C-N)Primary Aliphatic/Aryl AminesBrettPhos, tBuBrettPhos[2][9]LiHMDS, NaOtBu[2][5]BrettPhos ligands are exceptional for primary amines. LiHMDS is preferred for unprotected azaindoles.[2]
Buchwald-Hartwig (C-N)Secondary Aliphatic/Aryl AminesRuPhos, DavePhos[2][9]LiHMDS, NaOtBu[2][5]RuPhos is a very general and effective ligand for secondary amines.
Sonogashira (C-C)Terminal AlkynePPh₃, Xantphos[12][13]Et₃N, DIPA (often with CuI)A classic and reliable transformation. Often requires a copper co-catalyst.[13]

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.
  • Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. Benchchem.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles (2010). Organic Letters.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation (2012). Journal of the American Chemical Society.
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity (2023). ACS Omega.
  • Optimization of Buchwald-Hartwig amin
  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole (2015). Organic Letters.
  • Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors (2019).
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization (2018). University of Nebraska - Lincoln.
  • Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core. Benchchem.
  • The Role of the Base in Buchwald-Hartwig Amin

Sources

regioselectivity issues in the functionalization of 7-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Agent: Senior Application Scientist (Medicinal Chemistry Division) Topic: Troubleshooting Regioselectivity in 7-Azaindole Scaffolds

Introduction: The "Electronic Schizophrenia" of 7-Azaindole

Welcome to the 7-Azaindole Support Hub. If you are here, you are likely struggling with the duality of this scaffold. Unlike indole, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) possesses a "schizophrenic" electronic nature: an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[1]

This internal push-pull creates specific regioselectivity traps:

  • N-Alkylation: Competition between the pyrrolic N1 (acidic) and pyridyl N7 (basic).

  • Electrophilic Substitution (EAS): The pyridine ring deactivates the standard C3 indole reactivity.

  • Metallation: Competition between C2 (acidity-driven) and C6 (coordination-driven).

Below are the specific troubleshooting modules for these issues.

Module 1: N-Alkylation (N1 vs. N7)

User Issue: "I am trying to alkylate N1, but I'm seeing significant N7-alkylated byproducts or quaternary salts."

The Mechanism
  • N1 (Pyrrole-like): The lone pair is part of the aromatic sextet. It is non-nucleophilic unless deprotonated (pKa ~13.2).[1]

  • N7 (Pyridine-like): The lone pair is orthogonal to the pi-system (sp² hybridized). It is nucleophilic in neutral conditions.[1]

Troubleshooting Protocol
Desired SiteReaction ConditionsMechanistic Driver
N1 (Major) Strong Base: NaH, KOtBu, or Cs₂CO₃Solvent: Polar Aprotic (DMF, DMSO)Temp: 0°C to RTThermodynamic Control: Deprotonation creates the N1-anion, which is the hardest nucleophile and restores aromaticity post-alkylation.[1]
N7 (Major) No Base / Neutral: Alkyl Halide onlySolvent: Non-polar or weak polar (Toluene, Butanone)Temp: RefluxKinetic Control: Without deprotonation, N1 is inert.[1] N7 acts as a standard pyridine nucleophile.[1]
Standard Operating Procedure (N1-Selective Alkylation)
  • Dissolve 7-azaindole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Cool to 0°C under N₂.

  • Add NaH (60% dispersion, 1.2 equiv) portion-wise. Wait for H₂ evolution to cease (approx. 30 min).

    • Critical Check: Solution should turn yellow/orange, indicating anion formation.[1]

  • Add electrophile (1.1 equiv) dropwise.[1]

  • Warm to RT and monitor by LCMS.[1]

    • Note: If N7-alkylation persists, switch cation to Li+ (LiOtBu) to encourage tight ion-pairing at N1.[1]

Module 2: Electrophilic Aromatic Substitution (The C3 Bottleneck)

User Issue: "Friedel-Crafts acylation is failing. I can't functionalize C3 like I do with normal indoles."

The Mechanism

The pyridine nitrogen (N7) pulls electron density away from the pyrrole ring, significantly raising the activation energy for Electrophilic Aromatic Substitution (EAS) at C3. Standard Lewis acids (AlCl₃) often coordinate to N7, further deactivating the ring.[1]

The Solution: Halogenation as a Gateway

Direct acylation is difficult. The most reliable route is C3-Iodination followed by metal-catalyzed cross-coupling (Suzuki/Sonogashira).

Protocol: Regioselective C3-Iodination

Validates against: Deactivation by N7

  • Reagents: 7-Azaindole (1.0 equiv), N-Iodosuccinimide (NIS) (1.05 equiv), KOH (1.0 equiv).[1]

  • Solvent: Acetone or DCM (0.1 M).

  • Procedure:

    • Stir 7-azaindole and KOH in solvent at 0°C.

    • Add NIS portion-wise (protect from light).

    • Stir 1 hour at 0°C.

  • Workup: Quench with sat. Na₂S₂O₃ to remove iodine color.[1]

  • Result: >90% yield of 3-iodo-7-azaindole.

    • Why this works: The basic conditions (KOH) deprotonate N1 slightly, increasing electron density at C3 to counteract the N7-deactivation.

Module 3: Lithiation & Metalation (C2 vs. C6)

User Issue: "I need to functionalize the pyridine ring (C6), but n-BuLi is giving me C2 substitution."

The Reactivity Map

AzaindoleReactivity Azaindole 7-Azaindole Core C2 C2: Most Acidic Proton (Target: Lithiation) Azaindole->C2 nBuLi (after N-protection) C3 C3: Nucleophilic Site (Target: Halogenation/EAS) Azaindole->C3 NIS/KOH C6 C6: Pyridine Alpha-Position (Target: N-Oxide/Directing Group) Azaindole->C6 mCPBA -> POCl3 OR Fagnou Conditions N1 N1: Deprotonation Site Azaindole->N1 Base (NaH)

Figure 1: Regioselectivity map indicating the dominant reaction modes for each position on the 7-azaindole scaffold.

Troubleshooting Guide

Scenario A: Targeting C2 (The Acidic Path)

  • Requirement: N1 must be protected (SEM, Boc, or Me) to prevent deprotonation of the nitrogen.[1]

  • Reagent: LDA or n-BuLi at -78°C.

  • Outcome: Exclusive C2-lithiation due to the inductive effect of N1 and coordination of the lithium to the N1 protecting group.

Scenario B: Targeting C6 (The Coordination Path)

  • Method 1: The N-Oxide Route (Classic)

    • Oxidize N7 with mCPBA (DCM, RT)

      
       7-azaindole-N-oxide.[1]
      
    • Treat with POCl₃ or Ms₂O

      
      C6-Chloro  derivative (via rearrangement).
      
  • Method 2: Directed Metalation Group (DMG) Dance [1]

    • Concept: Use a carbamoyl group on N7.[1][2][3]

    • Reference: Snieckus and co-workers demonstrated that N7-carbamoyl groups direct lithiation to C6.

    • Note: This is advanced chemistry requiring strict temperature control (-78°C).[1]

Module 4: Cross-Coupling & Catalyst Poisoning

User Issue: "My Suzuki coupling at C3 is stalled. I suspect the catalyst is dead."

Root Cause: The N7 lone pair is a potent ligand. It binds to Palladium (Pd), displacing phosphine ligands and forming unreactive Pd-complexes ("Catalyst Sequestration").[1]

The Fix:

  • Ligand Overkill: Use bulky, electron-rich ligands that outcompete N7 binding.[1]

    • Recommended:XPhos, SPhos, or RuPhos (Buchwald Ligands).[1]

  • The "Dummy" Proton: Run the reaction in acidic media or with a protic cosolvent (if the boronic acid tolerates it) to protonate N7, rendering it non-coordinating.

  • N-Oxide Trick: Perform the coupling on the 7-azaindole-N-oxide . The N-O bond prevents coordination to Pd. You can reduce the N-oxide back to the free base later (using Zn/NH₄Cl or PCl₃).

FAQ: Quick Troubleshooting

Q: Can I use Friedel-Crafts to put an acetyl group on C3? A: Likely no. It yields poorly. Alternative: Iodinate C3 (Module 2), then perform a Pd-catalyzed carbonylation or coupling with a vinyl ether followed by hydrolysis.[1]

Q: Why am I getting C2/C3 mixtures during halogenation? A: You are likely using elemental bromine/chlorine in non-polar solvents. Switch to NIS or NBS in DMF or Acetone . The polar solvent stabilizes the ionic intermediate favoring C3.

Q: How do I remove the N-oxide after C6 functionalization? A: Iron powder in acetic acid (mild) or PCl₃ (harsh but fast).

References
  • Regioselective C-3 Sulfenylation: Hu, J., et al. "Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI."[1][4] Chemical Communications, 2020.[1]

  • C3-Iodination Protocol: Schirock, et al. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling."[1][5] ACS Omega, 2023.[1]

  • N7 vs N1 Alkylation: Li, H., et al. "Selective N7 Alkylation of 7-Azaindazoles."[1] Journal of Organic Chemistry, 2020.[1] [6]

  • Directed Metalation (DMG Dance): Snieckus, V., et al. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism."[1] Angewandte Chemie Int.[1][2] Ed., 2019.

  • C-H Activation (Rh-Catalyzed): Kim, I.S., et al. "Rh(III)-catalyzed 7-azaindole synthesis via C–H activation."[1][7] Chemical Communications, 2015.[1]

Sources

troubleshooting low conversion in Sonogashira reactions of 5-iodo-7-azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when functionalizing the 7-azaindole core. The Sonogashira coupling of 5-iodo-7-azaindoles is notoriously challenging. Unlike standard aryl iodides, the 7-azaindole scaffold is electronically deactivated and possesses multiple coordination sites that can actively sabotage your catalytic cycle.

This guide bypasses generic advice. We will dissect the mechanistic causality behind low conversions, establish self-validating protocols, and provide data-driven solutions to rescue your yields.

Diagnostic Workflow

Before changing variables blindly, use the following diagnostic logic to identify the exact failure mode in your catalytic cycle.

G Start Low Conversion: 5-Iodo-7-Azaindole SM_Check Is Starting Material Recovered? Start->SM_Check Poisoning Catalyst Poisoning or Inactive System SM_Check->Poisoning Yes (>50%) SideRxn Side Reactions Dominating SM_Check->SideRxn No (<10%) Protect_Check Is N1 Protected? Poisoning->Protect_Check Glaser_Check Is Glaser Dimer Present? SideRxn->Glaser_Check Protect_Action Protect N1 (Boc/Ts) Use Bulky Ligand Protect_Check->Protect_Action No Dehalo_Check Is Dehalogenation Observed? Glaser_Check->Dehalo_Check No Glaser_Action Degas Thoroughly or Use Cu-Free Glaser_Check->Glaser_Action Yes Dehalo_Action Lower Temp, Change Base to DIPEA Dehalo_Check->Dehalo_Action Yes

Diagnostic workflow for troubleshooting Sonogashira coupling of 5-iodo-7-azaindoles.

Frequently Asked Questions: Mechanistic Troubleshooting

Q1: My starting 5-iodo-7-azaindole remains completely unreacted despite using fresh Pd(PPh3)4 and CuI. Why is the catalyst dead? Causality: The 7-azaindole core contains a pyridine-like nitrogen (N7) and a pyrrole-like nitrogen (N1). The lone pair on N7 is highly accessible and strongly coordinates to the palladium center, forming stable, inactive Pd-complexes (catalyst poisoning). Furthermore, if N1 is unprotected, the acidic N-H can interfere with the amine base or form insoluble copper-acetylide aggregates, sequestering the co-catalyst[1]. Solution: You must electronically deactivate the ring and block coordination. Protect the N1 position with a strongly electron-withdrawing group, such as a Tosyl (Ts) or Boc group[2]. This reduces the overall electron density of the heterocycle, significantly decreasing the nucleophilicity of N7 and preventing Pd-sequestration.

Q2: I am seeing complete consumption of my alkyne, but my 5-iodo-7-azaindole conversion is stuck at 20%. What is happening? Causality: You are observing Glaser homocoupling (oxidative dimerization) of your terminal alkyne. This side reaction outcompetes the cross-coupling cycle and is driven by the presence of trace oxygen and the copper(I) co-catalyst. Because the 5-iodo-7-azaindole undergoes oxidative addition slower than a standard phenyl iodide, the alkyne has ample time to dimerize. Solution: Implement strict Schlenk techniques (freeze-pump-thaw). If the issue persists, switch to a copper-free Sonogashira protocol [3]. By removing CuI and using a more active palladium system (e.g., Pd(OAc)2 with an electron-rich ligand), you completely shut down the Glaser pathway.

Q3: The reaction turns black immediately upon heating, and LC-MS shows dehalogenation (formation of 7-azaindole) instead of the coupled product. Causality: Rapid blackening indicates the precipitation of palladium black—your catalytic cycle has collapsed due to poor ligand stabilization. Dehalogenation occurs when the Pd-oxidative addition complex undergoes protonation or beta-hydride elimination (often sourced from the amine base) rather than transmetalation. Solution: Upgrade your ligand. Switch from PPh3 to a bulkier, more electron-rich biaryl phosphine ligand like XPhos or DavePhos to stabilize the Pd(0) species. Replace triethylamine with a non-nucleophilic, sterically hindered base like DIPEA, or use an inorganic base (Cs2CO3) in a polar aprotic solvent.

Quantitative Data: Impact of Reaction Conditions

To illustrate the causality of these adjustments, below is a comparative matrix of reaction conditions and their typical outcomes for 5-iodo-7-azaindole.

Catalyst SystemLigandBaseCo-CatalystN1-ProtectionConversion (%)Primary Issue Observed
Pd(PPh3)2Cl2PPh3Et3NCuINone< 15%Catalyst poisoning (SM recovered)
Pd(PPh3)4PPh3Et3NCuITosyl45%Glaser homocoupling
Pd(dppf)Cl2dppfDIPEACuIBoc75%Minor dehalogenation
Pd(OAc)2XPhosCs2CO3NoneTosyl> 90%None (Clean conversion)

Self-Validating Experimental Protocol: Copper-Free Sonogashira

This methodology is designed as a self-validating system. At each stage, specific physical observations will confirm whether the chemical environment is correct, preventing you from wasting time on a doomed reaction.

Step 1: Reagent Preparation & System Purging

  • Charge an oven-dried Schlenk flask with 1-tosyl-5-iodo-7-azaindole (1.0 equiv), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Self-Validation Check: The solid mixture must remain a free-flowing powder. If it clumps, your Cs2CO3 has absorbed atmospheric moisture. Stop immediately; moisture will drive dehalogenation.

  • Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

Step 2: Solvent and Alkyne Introduction

  • Add anhydrous, thoroughly degassed DMF (to reach 0.2 M) and the terminal alkyne (1.5 equiv) via syringe.

  • Self-Validation Check: The solution should turn a clear yellow-orange upon stirring. If the solution turns opaque black within the first 5 minutes at room temperature, oxygen was introduced, and Pd(0) has precipitated. You must re-degas your solvents.

Step 3: Catalytic Execution

  • Heat the reaction mixture to 80 °C under a positive pressure of Argon for 4-6 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, higher Rf) should disappear. The successful formation of the conjugated alkyne product is typically indicated by a new, intensely bright blue fluorescent spot under 254 nm and 365 nm UV light.

Step 4: Isolation

  • Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous layer.

  • Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

References

1.[2] The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH, nih.gov,[Link] 2.[1] The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - RSC Publishing, rsc.org,[Link] 3.[3] Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines - ResearchGate, researchgate.net,[Link] 4. Sustainable synthesis of heterocyclic compounds on a soluble polymer support - RUN, unl.pt,[Link]

Sources

impact of protecting groups on 7-azaindole reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Azaindole Reactivity & Protecting Group Strategy

Welcome to the 7-Azaindole Synthesis Support Hub

Current Status: Online 🟢 Ticket Queue: High Volume (Lithiation Regioselectivity, Pd-Catalyst Poisoning, SEM-Removal)

Overview: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a "privileged scaffold" in kinase inhibitor discovery (e.g., Vemurafenib), but it presents a unique "schizophrenic" reactivity profile compared to indole.

  • N1-H (Pyrrole): Acidic (

    
     ~13.2). Requires protection for base-mediated chemistry.
    
  • N7 (Pyridine): Basic lone pair. Poisons transition metal catalysts and complicates lithiation by competing for coordination.

This guide addresses how Protecting Groups (PGs) act as the "software" that reprograms this scaffold's reactivity hardware.

Module 1: Lithiation Regioselectivity (C2 vs. C3)

User Issue (Ticket #402):

"I am trying to lithiate 7-azaindole to functionalize C3. I used n-BuLi at -78°C with an N-Tosyl group, but I keep isolating the C2-substituted product. Why?"

Technical Diagnosis: You are fighting the Directed Ortho Metalation (DoM) effect.

  • The Mechanism: Electron-withdrawing groups (EWGs) with coordination sites (Sulfonyls, Carbamates) on N1 coordinate the Lithium cation. This "delivers" the base specifically to the C2-proton.

  • Thermodynamics: The C2-proton is the most acidic site on the protected ring (

    
     ~28-30) due to the inductive effect of the N1-PG and the adjacent N7 nitrogen.
    

Resolution Strategy:

Target PositionRecommended PG StrategyMechanism
C2-Functionalization Use N-Ts, N-PhSO₂, or N-Boc. DoM: The SO₂ or C=O oxygen coordinates Li, directing deprotonation to C2.
C3-Functionalization Avoid Lithiation. Use EAS (Electrophilic Aromatic Substitution).C3 is the nucleophilic center. Halogenate (NIS/NBS) at C3 first, then use Metal-Halogen Exchange (e.g.,

-BuLi) if a nucleophile is needed.
C5-Functionalization Use N-TIPS or N-SEM. Bulky silyl groups (TIPS) sterically shield C2, allowing Halogen-Lithium exchange at C5 (if a bromide/iodide is present) without competing C2-lithiation.

Visual Logic (Reactivity Flow):

G Start Target Position? C2 C2 Target Start->C2 C3 C3 Target Start->C3 Method_C2 Lithiation (DoM) C2->Method_C2 Mechanism: CIPE Effect Method_C3 Electrophilic Subst. (EAS) (Halogenation) C3->Method_C3 Electronic Preference PG_C2 REQUIRED PG: N-Tosyl (Ts) N-Boc N-PhSO2 Method_C2->PG_C2 PG_C3 PG Choice: Free NH (Best for EAS) N-TIPS (Steric Shield) Method_C3->PG_C3

Caption: Decision tree for 7-azaindole functionalization based on target regioselectivity.

Module 2: Palladium Catalyst Poisoning (Suzuki/Buchwald)

User Issue (Ticket #881):

"My Suzuki coupling on a 4-chloro-7-azaindole is stalled at 10% conversion. I'm using Pd(PPh3)4. The starting material is unprotected."[1]

Technical Diagnosis: The unprotected N7 pyridine nitrogen is a potent ligand. It displaces your phosphine ligands (


), forming a stable, inactive Pd-complex (Pd-N7 coordination). This is "Catalyst Poisoning."

Troubleshooting Protocol:

  • The "Masking" Fix (Protecting Groups):

    • Install an Electron-Withdrawing Group (EWG) on N1 (e.g., N-Ts or N-Boc ).

    • Why? The EWG pulls electron density from the pyrrole ring, which communicates through the

      
      -system to reduce the basicity/nucleophilicity of the N7 lone pair. This prevents N7 from binding to Palladium.
      
  • The "Brute Force" Fix (Ligand Switch):

    • If you must work unprotected, switch to Buchwald Precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3 ).[2]

    • Why? These bulky, electron-rich ligands bind Pd tightly and sterically prevent the N7 nitrogen from approaching the metal center.

Data: PG Effect on Cross-Coupling Yields

N1-SubstituentN7 BasicityPd-Poisoning RiskTypical Yield (Suzuki)
H (Free NH) HighCritical < 20% (w/ standard cats)
N-Me / N-Bn HighHigh30-50%
N-Boc LowLow85-95%
N-Ts Very LowMinimal90-98%

Module 3: SEM-Deprotection (The Formaldehyde Trap)

User Issue (Ticket #105):

"I used TFA to remove the SEM group. LCMS showed the product mass, but after rotovap, I got a complex mixture and the mass increased by +30. What happened?"

Technical Diagnosis: You are stuck in the Hemiaminal Trap .

  • Acid (TFA) cleaves the SEM ether, releasing the silyl group.

  • This generates an N-hydroxymethyl intermediate (

    
    ).
    
  • This intermediate is stable in acid but unstable in base. If you concentrate it under acidic conditions, it can polymerize or react with nucleophiles (mass +30 suggests formaldehyde adducts).

Standard Operating Procedure (SOP): The Two-Step Removal Do not attempt one-pot concentration.

Step 1: Acidolysis

  • Reagent: TFA / DCM (1:2 ratio).

  • Conditions: Stir at RT for 2-4 hours.

  • Checkpoint: LCMS will show the

    
     intermediate (M+30 relative to desired product). Do not panic. 
    

Step 2: The "Collapse" (Critical)

  • Action: Remove volatiles carefully or quench directly.[2]

  • Reagent: Add Ethylenediamine (5 equiv) in Methanol or excess aq. NaHCO₃/NaOH.

  • Mechanism: The base/amine scavenges the formaldehyde, forcing the equilibrium from

    
    
    
    
    
    
    
    +
    
    
    .
  • Result: Clean conversion to the free 7-azaindole.

Module 4: Accessing C4 (The N-Oxide Route)

User Issue (Ticket #77):

"I need to put a substituent at C4. Lithiation gives C2. Halogenation gives C3. How do I hit C4?"

Technical Diagnosis: C4 is electronically deactivated in the standard scaffold. You must activate the pyridine ring via N-Oxidation , followed by a Minisci-type reaction .

Workflow:

  • Oxidation: Treat 7-azaindole with

    
    -CPBA 
    
    
    
    7-azaindole-N-oxide .
  • Functionalization: Radical alkylation/arylation (Minisci).

    • Reagents: Alkyl iodide +

      
       + 
      
      
      
      (Fenton conditions) OR Carboxylic Acid +
      
      
      +
      
      
      .
  • Regiochemistry: The N-oxide activates C2 and C4 toward nucleophilic radical attack. Since C2 is often sterically accessible, you may get a mixture, but C4 is electronically favored in many Minisci protocols involving N-oxides.

  • Deoxygenation:

    
     or Raney Ni restores the pyridine N.
    

Visual Logic (Minisci Pathway):

Minisci Start 7-Azaindole NOxide N-Oxide (m-CPBA) Start->NOxide Activation Radical Minisci Reaction (R• Radical Attack) NOxide->Radical C4 Selectivity Product C4-Substituted N-Oxide Radical->Product Final C4-Substituted 7-Azaindole Product->Final Deoxygenation (PCl3/Zn)

Caption: Activation of C4 via N-Oxide intermediate.

Experimental Protocol: C2-Lithiation of N-Tosyl-7-azaindole

Context: Standard procedure for introducing electrophiles at C2. Safety:


-BuLi is pyrophoric. Work under Argon/Nitrogen.
  • Protection:

    • Suspend 7-azaindole (1.0 equiv) in THF. Add NaH (1.2 equiv, 0°C). Stir 30 min.

    • Add TsCl (1.1 equiv). Warm to RT. Isolate 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine .

  • Lithiation:

    • Dissolve N-Ts-7-azaindole in anhydrous THF (0.1 M). Cool to -78°C .[3]

    • Add

      
      -BuLi (1.2 equiv) dropwise down the side of the flask.
      
    • Critical: Stir for 30–60 mins at -78°C. (Solution often turns yellow/orange).

  • Quench:

    • Add Electrophile (e.g.,

      
      , DMF, Aldehyde) (1.5 equiv).[2]
      
    • Allow to warm to RT slowly.

  • Workup:

    • Quench with sat.

      
      . Extract EtOAc.
      
    • Note: The Ts group usually survives this. Remove subsequently with NaOH/MeOH if desired.

References

  • Lithiation Regioselectivity (C2 vs C3)

    • Song, J. J. et al.[2] "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chem. Soc. Rev., 2007.

    • L'Heureux, A. et al. "Synthesis of 2-Substituted 7-Azaindoles via Directed Ortho-Lithiation." J. Org. Chem., 2010.[4]

  • Palladium Catalysis & Poisoning

    • McLaughlin, M. et al.[2][5] "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[1][6] Org.[5] Lett., 2010.[5]

  • SEM Deprotection

    • BenchChem Technical Support.[7] "SEM-Deprotection in 2-aryl-1H-pyrrolo[2,3-b]pyridine Synthesis."

  • Minisci Reaction (N-Oxide)

    • Baran, P. S. et al.[2] "Practical and Innate C-H Functionalization of Heterocycles." Science, 2012.[2]

Sources

Technical Guide: Minimizing Byproducts in the Iodination of 1H-Pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) iodination, focusing on regioselectivity at the C-3 position while minimizing N-iodinated and poly-iodinated byproducts.

Executive Summary & Core Strategy

The iodination of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) presents a specific regiochemical challenge: distinguishing between the nucleophilic nitrogen (N-1), the electron-rich C-3 position, and the less reactive C-5 position.

To minimize byproducts, the Anionic Activation Strategy is the superior protocol. Unlike acid-catalyzed methods that can lead to mixtures, using a base (KOH) to deprotonate the N-1 position generates an azaindolyl anion. This anion exhibits significantly enhanced nucleophilicity at C-3, directing electrophilic attack exclusively to that position and suppressing N-iodination and over-iodination when stoichiometry is controlled.

Key Reaction Parameters
ParameterOptimal ConditionReason for Choice
Reagent NIS (N-Iodosuccinimide) Provides a controlled source of I

, easier to handle than I

/ICl.
Base KOH (3.0 equiv) Deprotonates N-1 (pKa ~13.2), directing substitution to C-3.
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents stabilize the intermediate anion.
Stoichiometry 1.00 - 1.05 equiv NIS Strict limiting reagent prevents 3,5-diiodo formation.
Temperature Room Temperature (20-25°C) Sufficient for reaction; heating promotes di-iodination.

Experimental Protocol: C-3 Selective Iodination

Standard Operating Procedure (SOP) for High Purity Synthesis

Reagents:

  • 1H-Pyrrolo[2,3-b]pyridine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Potassium Hydroxide (KOH) (3.0 equiv)

  • Acetonitrile (MeCN) [0.1 M concentration]

Workflow:

  • Activation: Charge a reaction vessel with 1H-pyrrolo[2,3-b]pyridine and MeCN. Add KOH (pellets or powder) and stir at room temperature for 15 minutes. Observation: The mixture may change color as the anion forms.

  • Iodination: Add NIS portion-wise over 10 minutes. Do not add all at once to avoid local high concentrations that favor di-iodination.

  • Monitoring: Stir at room temperature. Monitor by TLC or LC-MS at 1 hour. The reaction is typically complete within 2–4 hours.

  • Quench: Dilute with water and add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to quench residual iodine species.
  • Workup: Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: If slight impurities exist, recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc gradient).

Mechanism of Action (Visualization)[2]

The following diagram illustrates why the base-mediated pathway favors C-3 substitution over N-iodination.

AzaindoleIodination Start 7-Azaindole (Neutral) Anion Azaindolyl Anion (Nucleophilic at C3) Start->Anion -H+ (Fast) NIodo N-Iodo Impurity (Kinetic Product) Start->NIodo Neutral conditions (Avoid) Base KOH (Deprotonation) Base->Anion Transition Sigma Complex (Intermediate) Anion->Transition +I+ (C3 Attack) NIS NIS (Electrophile I+) NIS->Transition Product 3-Iodo-7-azaindole (Target) Transition->Product Re-aromatization DiIodo 3,5-Diiodo Impurity (Over-reaction) Product->DiIodo Excess NIS (Avoid)

Caption: Mechanistic pathway showing base-mediated activation of C-3. Neutral conditions favor N-iodination, while excess reagent leads to di-iodination.

Troubleshooting Center (FAQs)

Issue 1: I am seeing a significant "N-iodo" impurity spot on TLC.

Diagnosis: The reaction medium is likely not basic enough, or the deprotonation step was incomplete. Under neutral conditions, the pyrrole nitrogen attacks the iodine source first. Corrective Action:

  • Check Base Quality: Ensure your KOH is not completely hydrated/carbonated. Use fresh KOH pellets.

  • Protocol Adjustment: Increase the activation time (step 1) to 30 minutes before adding NIS.

  • Recovery: N-iodo species are often labile. Treating the crude mixture with dilute acid or simply heating in the presence of the base can sometimes trigger rearrangement to the thermodynamic C-3 product, though direct C-3 synthesis is cleaner.

Issue 2: My product contains 10-15% of the 3,5-diiodo byproduct.

Diagnosis: Over-iodination caused by excess reagent or prolonged reaction time. The C-3 iodo product is still electron-rich enough to undergo a second electrophilic attack at C-5. Corrective Action:

  • Stoichiometry Control: Reduce NIS to exactly 1.00 equivalents. Do not use an excess "to push the reaction."

  • Addition Method: Add NIS as a solution dropwise rather than a solid dump. This keeps the instantaneous concentration of electrophile low.

  • Quench Early: Do not let the reaction run overnight. Quench immediately upon consumption of the starting material (monitor via LC-MS).

Issue 3: The reaction is stalling (incomplete conversion).

Diagnosis: The electrophile (NIS) may have degraded (it is light and moisture sensitive) or the solvent is too wet (water solvates the anion, reducing nucleophilicity). Corrective Action:

  • Reagent Check: NIS should be white/yellowish, not dark brown. If dark, recrystallize from dioxane/CCl

    
     or buy fresh.
    
  • Solvent: Use anhydrous MeCN or DMF.

  • Catalyst: If using I

    
     instead of NIS, adding a catalytic amount of DMSO can accelerate the reaction via the formation of active iodine species.
    
Issue 4: Difficulties removing the succinimide byproduct.

Diagnosis: Succinimide (from NIS) has partial solubility in organic solvents and can contaminate the product. Corrective Action:

  • Aqueous Wash: Succinimide is water-soluble. Ensure the aqueous workup (water/brine washes) is thorough.

  • Column Chromatography: Succinimide is very polar. It will typically remain on the baseline or elute very late compared to 3-iodo-7-azaindole (which is less polar) in a Hexane/EtOAc system.

Decision Tree for Optimization

Troubleshooting Start Start Iodination (NIS/KOH/MeCN) CheckTLC Check TLC/LCMS (1-2 Hours) Start->CheckTLC Result1 SM Consumed, Single Spot? CheckTLC->Result1 Success Proceed to Workup (Quench w/ Na2S2O3) Result1->Success Yes IssueNIodo Issue: N-Iodo Impurity (Less Polar than SM) Result1->IssueNIodo No (Wrong Regio) IssueDiIodo Issue: Di-Iodo Impurity (More Polar than Product) Result1->IssueDiIodo No (Over-rxn) IssueStall Issue: Incomplete Rxn Result1->IssueStall No (Stalled) FixNIodo Action: Increase Base Load or Reaction Temp IssueNIodo->FixNIodo FixDiIodo Action: Reduce NIS equiv (Strict 1.0 eq) IssueDiIodo->FixDiIodo FixStall Action: Check NIS Purity Dry Solvent IssueStall->FixStall

Caption: Troubleshooting logic flow for identifying and correcting common iodination failures.

References

  • BenchChem Protocols. Halogenation of the 1-Acetyl-7-azaindole Core. (Protocol utilizing NIS/KOH for C-3 selectivity).

  • Liu, X. et al. (2014).[2] Rhodium-catalyzed chlorination of 7-azaindoles. (Establishment of the NIS/KOH activation method). Cited in Molecules 2021, 26(20), 6314.

  • Larkin, J. et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles.[3][4] Molecules, 26(20), 6314. (Comparative study of iodination reagents and regioselectivity).

  • Organic Chemistry Portal. Synthesis of azaindoles and functionalization. (General reactivity patterns of the 7-azaindole core).[4][5]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its unique structure, which mimics a purine base, allows it to act as a versatile hinge-binding motif for various protein kinases, making it a cornerstone in the development of targeted cancer therapies and treatments for inflammatory diseases.[1][2][3] The introduction of substituents onto this core structure is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.

5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a critical intermediate in this context. The iodine atom at the C5 position serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions, while the carboxylic acid at C3 provides a key interaction point or another site for chemical modification.[4]

Given its pivotal role, unambiguous structural confirmation and purity assessment are paramount. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, compares it with its non-iodinated analog to highlight substituent effects, and presents a robust experimental protocol for acquiring high-quality data.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A molecule's ¹H NMR spectrum is governed by the chemical environment of its protons. For 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, we can predict the spectrum by considering three key factors: chemical shift (δ), spin-spin coupling (J), and integration.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electron density around the proton. Electron-withdrawing groups (like iodine and carboxylic acid) deshield nearby protons, shifting their signals downfield (to a higher ppm value).

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons "split" each other's signals into predictable patterns (multiplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of atoms.

  • Integration: The area under each signal is directly proportional to the number of protons it represents.

The protons on the 7-azaindole core have distinct and predictable chemical shifts. The protons on the pyridine ring (H4, H6) and the pyrrole ring (H2) all appear in the aromatic region (typically 7.0-9.0 ppm). The labile protons of the pyrrole amine (N1-H) and the carboxylic acid (COOH) are highly dependent on solvent, concentration, and temperature, but typically appear far downfield as broad signals.[5][6]

Experimental Protocol for ¹H NMR Analysis

Achieving a high-resolution spectrum requires meticulous sample preparation and instrument setup.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is the solvent of choice for this analysis. Its high polarity readily dissolves the carboxylic acid, and its ability to form hydrogen bonds with the N-H and COOH protons slows down their chemical exchange. This results in sharper, more easily observable signals for these labile protons, which are often broadened into obscurity or completely absent in less polar solvents like chloroform-d (CDCl₃).[5][7][8]

    • Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief application of heat from a heat gun may be necessary.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans (NS): 16 (increase if sample concentration is low).

    • Relaxation Delay (D1): 5 seconds.

      • Causality: A longer relaxation delay ensures that all protons, especially those with longer relaxation times, have fully returned to their equilibrium state before the next pulse. This is crucial for accurate integration.

    • Acquisition Time (AQ): ~4 seconds.

    • Spectral Width (SW): 20 ppm (to ensure the broad carboxylic acid proton is captured).

    • Temperature: 298 K (25 °C).

Workflow Diagram

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

¹H NMR Spectral Data and Interpretation

The analysis below is based on established principles of NMR spectroscopy and data from closely related 7-azaindole analogs.[9][10]

G cluster_molecule 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid mol    <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=53375535&t=l'width='200'/>TD>TR>TABLE>    

Caption: Structure of the target molecule.

Table 1: Predicted ¹H NMR Peak Assignments in DMSO-d₆
Peak LabelProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
ACOOH~12.5Broad Singlet (br s)-1H
BN1-H~12.2Broad Singlet (br s)-1H
CH6~8.65Doublet (d)~2.01H
DH4~8.40Doublet (d)~2.01H
EH2~8.35Singlet (s)-1H
Detailed Peak-by-Peak Analysis
  • A: COOH Proton (δ ~12.5 ppm): This signal appears very far downfield as a broad singlet.[5] Carboxylic acid protons are highly deshielded and readily exchange with any trace water in the solvent, leading to significant broadening. Its presence in this region is a strong confirmation of the carboxylic acid group.[6]

  • B: N1-H Proton (δ ~12.2 ppm): The pyrrole N-H proton is also found downfield due to its attachment to the aromatic system and its ability to hydrogen bond.[5] Like the COOH proton, it is typically a broad singlet.

  • C: H6 Proton (δ ~8.65 ppm): This proton is on the pyridine ring, ortho to the ring nitrogen and meta to the electron-withdrawing iodine. The strong deshielding effect of the adjacent nitrogen places it furthest downfield among the aromatic C-H protons. It appears as a doublet due to coupling with H4. The expected coupling constant for this meta-coupling in a pyridine ring is small, around 2.0 Hz.

  • D: H4 Proton (δ ~8.40 ppm): Located ortho to the iodine atom, this proton is significantly deshielded by iodine's electron-withdrawing inductive effect. It is split into a doublet by the neighboring H6 proton, showing the same small meta-coupling constant.

  • E: H2 Proton (δ ~8.35 ppm): This proton is on the five-membered pyrrole ring, adjacent to the electron-withdrawing carboxylic acid group. It has no adjacent protons to couple with, and thus appears as a sharp singlet.

Comparative Analysis: The Influence of the C5-Iodine Substituent

To fully appreciate the electronic effect of the iodine atom, we can compare the predicted spectrum of our target molecule with its parent compound, 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid .[11][12][13]

Table 2: Comparison of Chemical Shifts (ppm) in DMSO-d₆
Proton1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (Parent)5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (Target)Δδ (ppm)
H2~8.25~8.35+0.10
H4~8.15~8.40+0.25
H5~7.20- (Substituted with I)-
H6~8.30~8.65+0.35
Discussion of Substituent Effects

The comparison clearly demonstrates the powerful deshielding (electron-withdrawing) nature of the iodine substituent.

  • Largest Effect on H4 and H6: The protons on the pyridine ring, H4 and H6, experience the most significant downfield shifts (+0.25 and +0.35 ppm, respectively). This is consistent with iodine's strong inductive effect, which withdraws electron density most effectively from the atoms closest to it.

  • Minor Effect on H2: The H2 proton, located on the distal pyrrole ring, shows only a minor downfield shift. This illustrates that the electronic influence of the substituent diminishes with distance.

  • Change in Multiplicity: In the parent compound, H5 would be a doublet of doublets, and H4 and H6 would be doublets with larger ortho-coupling constants. The substitution with iodine simplifies the spectrum in this region, resulting in two distinct doublets (H4 and H6) with a small meta-coupling constant, providing a clear diagnostic marker for C5 substitution.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Through a logical analysis of chemical shifts, coupling patterns, and integration, every proton can be confidently assigned. The downfield shifts of the H4 and H6 protons, coupled with the appearance of two doublets with a small meta-coupling constant, serve as definitive evidence for the presence and position of the iodine substituent. This guide demonstrates how combining theoretical principles with a robust experimental approach allows for the confident structural elucidation of complex heterocyclic molecules that are vital to the advancement of pharmaceutical research.

References

  • Title: 1H and 13C NMR studies of 7‐azaindole and related compounds Source: Magnetic Resonance in Chemistry URL: [Link]

  • Title: Supporting Information (NMR Spectra) Source: Wiley Online Library URL: [Link]

  • Title: High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex Source: The Journal of Chemical Physics URL: [Link]

  • Title: ¹H NMR Chemical Shifts for Common Functional Groups Source: EPG Pathshala URL: [Link]

  • Title: Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling Source: Amazon AWS URL: [Link]

  • Title: The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity Source: RSC Publishing URL: [Link]

  • Title: Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes Source: MDPI URL: [Link]

  • Title: Molecular Insights of 7‑Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite Source: PMC (ACS Omega) URL: [Link]

  • Title: Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy Source: Marine Chemistry URL: [Link]

  • Title: Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles Source: MDPI URL: [Link]

  • Title: Facile Methods for the Synthesis of 5-Aryl And 5-Iodo Pyrrolo[2,3-d]Pyrimidines Source: ResearchGate URL: [Link]

  • Title: The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues Source: PMC (Molecules) URL: [Link]

  • Title: Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine Source: ResearchGate URL: [Link]

  • Title: Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation Source: PubMed URL: [Link]

  • Title: Tables For Organic Structure Analysis Source: Michigan State University URL: [Link]

  • Title: Protons Carboxylic acids in 1H NMR Source: Reddit URL: [Link]

  • Title: Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation Source: ResearchGate URL: [Link]

  • Title: 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid Source: PubChem URL: [Link]

  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: PMC (ACS Medicinal Chemistry Letters) URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL: [Link]

  • Title: Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors Source: ACS Omega URL: [Link]

  • Title: Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines Source: Scientific Research Publishing URL: [Link]

  • Title: Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Source: Graz University of Technology URL: [Link]

  • Title: Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling Source: MDPI URL: [Link]

Sources

Comparative Reactivity Guide: 5-Iodo vs. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a highly privileged pharmacophore in modern drug discovery. It is frequently utilized in the design of potent kinase inhibitors, including Vemurafenib (a B-RAF inhibitor) and various FGFR inhibitors, due to its ability to act as a bioisostere for indoles and purines while offering improved aqueous solubility and hydrogen-bonding profiles[1][2].

Functionalization at the 5-position is critical for optimizing target binding affinity. Consequently, 5-halo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives serve as essential late-stage building blocks. As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity, experimental handling, and cross-coupling performance of 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 1242336-79-3) versus 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 849068-61-7)[3].

Mechanistic Reactivity: The Halogen Effect

The fundamental difference in reactivity between the 5-iodo and 5-bromo derivatives lies in the kinetics of the oxidative addition step to a palladium(0) center.

  • Thermodynamic Causality : The C-I bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol). This thermodynamic disparity dictates that the oxidative addition of the 5-iodo derivative is rapid and requires a lower activation energy barrier[4].

  • Ligand and Temperature Implications : Because of the facile C-I bond cleavage, 5-iodo derivatives can undergo Suzuki-Miyaura or Sonogashira couplings at milder temperatures (room temperature to 80°C) using standard, inexpensive phosphine ligands (e.g., PPh3). Conversely, the 5-bromo derivative typically requires elevated temperatures (90°C–110°C) and electron-rich, sterically demanding ligands (e.g., XPhos, dppf, or BrettPhos) to accelerate the sluggish oxidative addition and stabilize the resulting Pd(II) intermediate[5][6].

Reactivity cluster_iodo 5-Iodo Derivative cluster_bromo 5-Bromo Derivative Pd0 Pd(0) L_n Catalyst Iodo C-I Bond Cleavage (Fast, Mild) Pd0->Iodo Bromo C-Br Bond Cleavage (Slow, Requires Heat) Pd0->Bromo PdII_I Pd(II)-I Complex (Low Activation Energy) Iodo->PdII_I Product Cross-Coupled Product PdII_I->Product Transmetalation & Reductive Elimination PdII_Br Pd(II)-Br Complex (High Activation Energy) Bromo->PdII_Br PdII_Br->Product Transmetalation & Reductive Elimination

Fig 1: Oxidative addition pathways for 5-iodo vs 5-bromo 7-azaindole derivatives.

Quantitative Data Comparison

The following table summarizes the key physical and catalytic parameters distinguishing these two building blocks.

Parameter5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
CAS Number 1242336-79-3849068-61-7
Approx. C-X BDE ~65 kcal/mol~81 kcal/mol
Oxidative Addition Rate Fast (Turnover-limiting step is often transmetalation)Slow (Turnover-limiting step is oxidative addition)
Typical Suzuki Temp. 60°C – 80°C90°C – 110°C
Preferred Pd Ligands PPh3, dppfXPhos, SPhos, BrettPhos
Chemoselectivity Highly reactive; prone to dehalogenation if over-reducedStable; allows orthogonal coupling if an iodo group is present elsewhere

Experimental Methodologies (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. In-process controls (IPC) via LC-MS are integrated to confirm intermediate formation before proceeding, eliminating downstream guesswork.

Protocol 1: Suzuki-Miyaura Coupling of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Objective : Mild C-C bond formation avoiding thermal degradation of the carboxylic acid moiety.

  • Reagent Preparation : In an oven-dried Schlenk flask under argon, combine the 5-iodo derivative (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv). Causality: K2CO3 is chosen as a mild base to activate the boronic acid without promoting unwanted decarboxylation of the 3-position acid.

  • Catalyst Addition : Add Pd(PPh3)4 (0.05 equiv). Causality: The highly reactive C-I bond does not require specialized bulky ligands; standard triphenylphosphine is sufficient to drive the cycle.

  • Solvent & Heating : Add degassed 1,4-dioxane/H2O (4:1, v/v). Heat the mixture to 70°C for 2-4 hours.

  • Self-Validation (IPC) : Monitor the reaction via LC-MS. The complete disappearance of the starting material mass ([M+H]+ 288.9) and the appearance of the product mass validates successful oxidative addition and coupling.

  • Workup : Acidify the aqueous layer to pH 4 using 1M HCl to precipitate the cross-coupled carboxylic acid product. Filter and wash with cold water.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Objective : C-N bond formation requiring elevated energy input and specialized ligands.

  • Reagent Preparation : In a glovebox, combine the 5-bromo derivative (1.0 equiv), the desired amine (1.5 equiv), and Cs2CO3 (3.0 equiv). Causality: Cs2CO3 provides the necessary basicity and solubility in organic solvents to drive the catalytic cycle for unactivated bromides.

  • Catalyst Addition : Add Pd2(dba)3 (0.02 equiv) and BrettPhos (0.04 equiv). Causality: BrettPhos is an electron-rich, bulky biaryl phosphine ligand explicitly required to accelerate the difficult oxidative addition into the C-Br bond and promote reductive elimination of the amine[7].

  • Solvent & Heating : Add anhydrous, degassed 1,4-dioxane. Seal the vessel and heat to 110°C for 12-16 hours.

  • Self-Validation (IPC) : Check TLC (DCM:MeOH 9:1) and LC-MS. The 5-bromo starting material ([M+H]+ 241.0) should be fully consumed.

  • Workup : Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase preparative HPLC.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Mix 2. Catalyst & Base Addition Prep->Mix ReactI 3a. 5-Iodo (60-80°C, 2-4h) Mix->ReactI ReactBr 3b. 5-Bromo (100-110°C, 12h+) Mix->ReactBr Analyze 4. In-Process Control (LC-MS / TLC) ReactI->Analyze ReactBr->Analyze Purify 5. Workup & Chromatography Analyze->Purify

Fig 2: Experimental workflow comparing reaction conditions for 5-iodo and 5-bromo derivatives.

Conclusion

The choice between 5-iodo and 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid dictates the downstream synthetic strategy. The 5-iodo derivative offers rapid, mild reactivity ideal for sensitive substrates, whereas the 5-bromo derivative provides a more stable handle that requires specialized catalytic systems but offers excellent scalability and cost-effectiveness for robust industrial applications.

References

  • Source: Googleapis.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL
  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0)
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step Source: RSC Publishing URL
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)
  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex Source: University of Victoria URL
  • 1190321-83-5|4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Source: BLD Pharm URL
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Source: Sigma-Aldrich URL

Sources

A Comparative Guide to the Biological Activity of Halogenated 7-Azaindole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the 7-azaindole scaffold has emerged as a privileged structure, owing to its bioisosteric relationship with purines and indoles. This unique heterocyclic system is a cornerstone in the design of a multitude of therapeutic agents, particularly in oncology and virology. The strategic introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the 7-azaindole core provides a powerful tool to modulate the molecule's physicochemical properties, target affinity, and metabolic stability. This guide offers an in-depth comparison of the biological activities of various halogenated 7-azaindole isomers, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Significance of Halogenation in 7-Azaindole Drug Design

Halogenation is a fundamental strategy in medicinal chemistry to fine-tune the biological profile of a lead compound. The introduction of a halogen atom can influence a molecule's lipophilicity, electronic distribution, and conformation. In the context of 7-azaindoles, these modifications can lead to enhanced binding affinity to target proteins, improved cell permeability, and altered metabolic pathways. The choice of halogen and its position on the 7-azaindole ring are critical determinants of the resulting biological activity.

Comparative Analysis of Biological Activities

The biological impact of halogenation on the 7-azaindole core is multifaceted, with distinct effects observed across different therapeutic areas. Here, we compare the anticancer, antiviral, and kinase inhibitory activities of various halogenated isomers.

Anticancer Activity

Halogenated 7-azaindoles have demonstrated significant potential as anticancer agents, often exhibiting enhanced cytotoxicity compared to their non-halogenated counterparts. This is particularly evident in the development of platinum-based chemotherapeutics where 7-azaindole derivatives act as carrier ligands.

A comparative study of cisplatin analogs featuring halogeno-substituted 7-azaindoles revealed a marked increase in cytotoxic activity against a panel of human cancer cell lines. For instance, platinum(II) complexes with halogenated 7-azaindoles showed remarkably higher cytotoxicity than cisplatin.[1] Dichlorido complexes of platinum with 7-azaindole halogeno-derivatives have even been patented for the treatment of tumor diseases.[1]

Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Platinum(II) Complexes with Halogenated 7-Azaindoles

CompoundCancer Cell LineIC50 (µM)Reference
cis-[PtCl2(3Cl7AIH)2]HOS (osteosarcoma)3.8[2]
cis-[PtCl2(3Br7AIH)2]HOS (osteosarcoma)3.9[2]
cis-[PtCl2(3I7AIH)2]HOS (osteosarcoma)2.5[2]
CisplatinHOS (osteosarcoma)37.7[2]
cis-[PtCl2(3Cl7AIH)2]MCF7 (breast adenocarcinoma)3.4[2]
CisplatinMCF7 (breast adenocarcinoma)24.5[2]

Note: 3Cl7AIH = 3-chloro-7-azaindole, 3Br7AIH = 3-bromo-7-azaindole, 3I7AIH = 3-iodo-7-azaindole.

The data clearly indicates that the introduction of a halogen at the 3-position of the 7-azaindole ligand significantly enhances the anticancer potency of the platinum complexes compared to the parent drug, cisplatin.

Antiviral Activity

The 7-azaindole scaffold has been a fertile ground for the discovery of novel antiviral agents. Halogenation has played a crucial role in optimizing the potency and pharmacokinetic properties of these compounds. A notable example is the development of inhibitors targeting the SARS-CoV-2 spike-hACE2 protein interaction.

In a study designing novel 7-azaindole derivatives as SARS-CoV-2 entry inhibitors, it was observed that while the introduction of chlorine atoms did not appear to provide noticeable benefits in some substituted pyridine derivatives, other halogenated derivatives showed promising activity.[3] Further structure-activity relationship (SAR) studies are crucial to delineate the precise role of halogens in this context.

Another study on 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents highlighted the nuanced effects of halogenation. Substitution of a phenyl ring with a chlorine atom resulted in an inactive analog, whereas a methoxy-substituted counterpart retained activity, suggesting that the electronic nature of the substituents profoundly impacts antiviral efficacy.[4]

Kinase Inhibitory Activity

7-Azaindoles are well-established as "hinge-binding" motifs in kinase inhibitors, mimicking the adenine core of ATP. Halogenation of the 7-azaindole scaffold can significantly influence the inhibitor's potency and selectivity.

Structure-activity relationship studies of 7-azaindole-based Rho kinase (ROCK) inhibitors have demonstrated the importance of substitution on the 7-azaindole core. While this study focused on other substituents, it underscores the principle of modifying the scaffold to enhance potency and selectivity.[5] In the development of FLT3 inhibitors, a comprehensive SAR study of azaindoles revealed that halogen substitutions could be systematically explored to optimize activity.[6] For instance, the strategic placement of halogens can modulate the electronic properties of the ring system, thereby influencing key interactions with the kinase active site.

Structure-Activity Relationship (SAR) Insights

The collective findings from numerous studies allow for the deduction of key SAR trends for halogenated 7-azaindoles.

SAR_Halogenated_7_Azaindole cluster_0 7-Azaindole Core cluster_1 Halogenation Positions cluster_2 Biological Outcomes 7_Azaindole 7-Azaindole C3 C3 Position C4 C4 Position C5 C5 Position Anticancer Enhanced Anticancer Activity C3->Anticancer Often beneficial for Pt-complexes Antiviral Modulated Antiviral Activity (Context-Dependent) C4->Antiviral Variable effects, dependent on overall substitution pattern Kinase Improved Kinase Inhibition & Selectivity C5->Kinase Can enhance selectivity and potency

Caption: Structure-Activity Relationship (SAR) of Halogenated 7-Azaindoles.

  • Position of Halogenation: The biological effect is highly dependent on the position of the halogen. For instance, halogenation at the C3 position has been shown to be particularly effective in enhancing the anticancer activity of platinum complexes.[2]

  • Type of Halogen: The nature of the halogen atom (F, Cl, Br, I) influences activity through a combination of steric and electronic effects. The optimal halogen for a particular target can vary.

  • Synergistic Effects: Halogenation is often combined with other substitutions on the 7-azaindole ring, and the resulting biological activity is a product of these synergistic or antagonistic interactions.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of biological data, standardized and well-validated experimental protocols are essential.

Synthesis of a Representative Halogenated 7-Azaindole: 5-Bromo-7-azaindole

A common method for the synthesis of 5-bromo-7-azaindole involves the bromination of 2-aminopyridine as a starting material.[7]

Step-by-Step Protocol:

  • Bromination of 2-aminopyridine: Dissolve 2-aminopyridine in a suitable solvent such as methanol, ethanol, or dichloromethane. Cool the solution to -5 to 15 °C. Add N-bromosuccinimide (NBS) portion-wise while maintaining the low temperature. Stir the reaction mixture for 1-5 hours.

  • Isolation of 5-bromo-2-aminopyridine: After the reaction is complete, filter the mixture. The resulting filter cake is washed with water and the pH is adjusted to 11-12 with a base to remove succinimide. The product, 5-bromo-2-aminopyridine, is then filtered and dried.

  • Iodination: The 5-bromo-2-aminopyridine is then subjected to an iodination reaction to introduce an iodine atom at the 3-position.

  • Sonogashira Coupling and Deprotection: The resulting di-halogenated pyridine undergoes a Sonogashira coupling reaction followed by a deprotection step to introduce an alkynyl group.

  • Intramolecular Cyclization: Finally, an intramolecular cyclization is induced under basic conditions at elevated temperatures (60-85 °C) to form the 5-bromo-7-azaindole ring. The crude product is then purified by recrystallization.[7]

Synthesis_5_Bromo_7_Azaindole A 2-Aminopyridine B Bromination (NBS) A->B C 5-Bromo-2-aminopyridine B->C D Iodination C->D E 5-Bromo-3-iodo-2-aminopyridine D->E F Sonogashira Coupling & Deprotection E->F G 5-Bromo-3-alkynyl-2-aminopyridine F->G H Intramolecular Cyclization G->H I 5-Bromo-7-azaindole H->I

Caption: Synthetic workflow for 5-bromo-7-azaindole.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the halogenated 7-azaindole isomers in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[8][9]

  • Solubilization of Formazan: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antiviral Activity Assessment: Cytopathic Effect (CPE) Inhibition Assay for SARS-CoV-2

This assay measures the ability of a compound to inhibit the virus-induced damage to host cells.[12][13]

Step-by-Step Protocol:

  • Cell Seeding: Seed a permissive cell line (e.g., Vero E6 cells) in a 96-well plate and incubate overnight to form a confluent monolayer.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Virus Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

  • Incubation: Incubate the plates for 3-4 days at 37°C with 5% CO2 until the cytopathic effect is clearly visible in the virus-infected control wells.

  • Cell Viability Staining: Fix the cells with a solution such as formaldehyde and then stain with crystal violet.[12][13]

  • Quantification: After washing and drying, dissolve the stain in a solvent like methanol and measure the optical density (OD) at 595 nm.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value (the concentration that protects 50% of the cells from virus-induced death).

Kinase Inhibition Assessment: TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common high-throughput screening method to measure kinase activity.[14]

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine the target kinase, a specific fluorescein-labeled substrate, and the halogenated 7-azaindole inhibitor at various concentrations in a kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60-90 minutes).

  • Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody.

  • TR-FRET Measurement: After another incubation period, measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

The halogenation of the 7-azaindole scaffold is a proven and effective strategy for the development of potent and selective therapeutic agents. As this guide has demonstrated, the biological activity of halogenated 7-azaindole isomers is a complex interplay between the type of halogen, its position on the heterocyclic core, and the overall molecular architecture. The comparative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel halogenated 7-azaindole derivatives with improved therapeutic potential. Continued exploration of the vast chemical space afforded by halogenation will undoubtedly lead to the discovery of next-generation drugs for a range of diseases.

References

  • Głuch-Lutwin, M., et al. A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational spectra, DFT calculations and in vitro antiproliferative activity. Crystal and molecular structure of cis-[PtCl2(4Br7AIH)2]·DMF. Journal of Inorganic Biochemistry, 2017.
  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. Available from: [Link]

  • Li, B., et al. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 2017.
  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. 2024. Available from: [Link]

  • Li, B., et al. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • Londoño, P., et al. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV. protocols.io, 2025.
  • CN109081840B - Preparation method of 5-bromo-7-azaindole - Google P
  • Stebbing, J., et al.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. Available from: [Link]

  • CN102584820A - Preparation method for 5-bromo-7-azaindole - Google P
  • Stebbing, J., et al. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. Scientific Reports, 2020.
  • Bio-protocol. Antiviral assay. Available from: [Link]

  • Fung, K., et al. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy, 2024.
  • Saify, Z. S., et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 2008.
  • Kumar, A., et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 2023.
  • Starha, J., et al. Highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole. Journal of Inorganic Biochemistry, 2012.
  • ResearchGate.
  • Guillard, J., et al. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 2007.
  • Michalska, D., et al. Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. Molecules, 2024.
  • Sharma, N., et al. Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors.
  • Li, J., et al. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 2023.
  • Bandarage, U. K., et al. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2021.
  • Verdonck, M., et al. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers in Chemistry, 2022.
  • van der Pijl, F., et al. Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. European Journal of Medicinal Chemistry, 2025.
  • ResearchGate. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents.
  • Li, J., et al. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 2020.
  • Verdonck, M., et al. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers in Chemistry, 2022.
  • Di Grandi, M. J., et al. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 2017.
  • Wang, X., et al. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 2017.
  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for PAK7.
  • ResearchGate.
  • Schuppe, M. A., et al. Synthesis and direct comparison of the anticancer activities of phomopsolides D and E and two 7-oxa-/7-aza-analogues. Beilstein Journal of Organic Chemistry, 2018.
  • ResearchGate. Structure-Activity Relationship Studies of 7-Azaindole-Based Rho Kinase (ROCK) Inhibitors.
  • Wu, H., et al. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 2015.
  • Joseph, B., et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2016.
  • ResearchGate.

Sources

alternative synthetic routes to 5-substituted-7-azaindole-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Synthetic Routes to 5-Substituted-7-Azaindole-3-Carboxylic Acids Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib) due to its ability to mimic the purine core of ATP while offering distinct hydrogen-bonding motifs. However, the electron-deficient pyridine ring significantly reduces the nucleophilicity of the C3 position compared to indole, making electrophilic aromatic substitution (SEAr) challenging.

For drug development professionals, the synthesis of 5-substituted-7-azaindole-3-carboxylic acids presents a dual regioselectivity problem:

  • C3-Functionalization: Overcoming the deactivated ring system to install the carbon atom.

  • C5-Substitution: Installing the substituent (often a halogen or aryl group) without interfering with the C3-acid formation.

This guide objectively compares three distinct synthetic architectures, moving beyond standard textbook reactions to field-proven process chemistry strategies.

Comparative Analysis of Synthetic Routes

The following table contrasts the three primary methodologies based on yield, scalability, and operational complexity.

MetricRoute A: The Oxidative Homologation (Vilsmeier-Haack)Route B: The Acylation-Hydrolysis (TFAA Method)Route C: The Metal-Catalyzed Carbonylation
Mechanism Formylation

Oxidation
Friedel-Crafts

Haloform Hydrolysis
Pd-Catalyzed CO Insertion
Key Reagents

, DMF,


, NaOH
Pd(OAc)

, CO (or surrogate), ROH
Step Count 2 (Linear)2 (Linear)1 (Convergent)
Overall Yield 65–80%75–90%50–70%
Scalability High (Avoids chromatography)Very High (Crystallization driven)Moderate (High pressure/Cost)
Safety Profile Moderate (POCl

exotherm)
Good (Corrosive TFAA)Low (CO gas toxicity)
Best Use Case Lab-scale; sensitive 5-substituentsProcess-scale; cost-sensitive projectsLate-stage diversification (LSD)

Detailed Technical Assessment & Protocols

Route A: The Oxidative Homologation (Vilsmeier-Haack + Pinnick)

Scientific Rationale: While SEAr is sluggish on 7-azaindoles, the Vilsmeier-Haack reaction remains robust enough to install a formyl group at C3. The critical innovation here is the choice of oxidation. Permanganate or dichromate are too harsh and can oxidize the azaindole nitrogen (N7) to the N-oxide. The Pinnick oxidation (NaClO


) is the gold standard here, as it is chemoselective for the aldehyde and avoids N-oxidation.
Experimental Protocol

Step 1: 5-Bromo-7-azaindole-3-carboxaldehyde

  • Reagent Setup: Cool DMF (10 vol) to 0°C. Add

    
     (1.5 equiv) dropwise. Stir for 30 min to form the Vilsmeier salt (white precipitate may form).
    
  • Addition: Add a solution of 5-bromo-7-azaindole (1.0 equiv) in DMF.

  • Reaction: Warm to 80°C for 4–6 hours. Monitor by LCMS (Imine intermediate often visible).

  • Quench: Pour into ice-water. Neutralize with

    
     (pH 8–9).
    
  • Isolation: Filter the precipitate. Recrystallize from EtOH.

Step 2: Pinnick Oxidation to the Acid

  • Solvent System: Dissolve aldehyde in

    
    -BuOH/THF/Water (2:2:1). Add 2-methyl-2-butene (10 equiv) as a scavenger for HOCl.
    
  • Oxidation: Add

    
     (1.5 equiv) and 
    
    
    
    (1.5 equiv) in water dropwise at 0°C.
  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc or filter the precipitated acid directly.

Route B: The Acylation-Hydrolysis (TFAA Method)

Scientific Rationale: This is often the preferred process chemistry route. Trifluoroacetic anhydride (TFAA) is sufficiently electrophilic to react with the 7-azaindole C3 position without a Lewis acid catalyst (though one can be used). The resulting 3-trifluoroacetyl group acts as a "masked" acid. Under basic aqueous conditions, it undergoes a haloform-type cleavage to yield the carboxylate directly, bypassing the aldehyde.

Experimental Protocol

Step 1: 3-(Trifluoroacetyl)-5-bromo-7-azaindole

  • Reaction: Dissolve 5-bromo-7-azaindole (1.0 equiv) in DMF (5 vol).

  • Acylation: Add TFAA (1.5 equiv) dropwise at 0°C. Allow to warm to RT.

  • Observation: The product often precipitates upon water addition. Yields are typically >90%.

Step 2: Hydrolysis to Carboxylic Acid

  • Hydrolysis: Suspend the intermediate in 20% aqueous NaOH (5 equiv). Heat to reflux (approx. 100°C) for 2–4 hours.

  • Mechanism Check: The reaction produces

    
     (gas) as a byproduct; ensure proper venting.
    
  • Isolation: Cool to RT. Acidify carefully with conc. HCl to pH 3. The 5-substituted-7-azaindole-3-carboxylic acid will precipitate as a white/off-white solid.

  • Purification: Wash with water and dry.[1] No chromatography is usually required.

Route C: Metal-Catalyzed Carbonylation

Scientific Rationale: This route is ideal when the 3-iodo or 3-bromo precursor is already available. Using Pd(0) catalysis, carbon monoxide (CO) is inserted into the C-X bond. This avoids the reliance on the nucleophilicity of the C3 carbon, making it the only viable route if the ring is heavily deactivated by other electron-withdrawing groups.

Experimental Protocol
  • Substrate: 3-Iodo-5-bromo-7-azaindole (prepared via NIS iodination).

  • Catalyst System: Pd(OAc)

    
     (5 mol%), Xantphos (10 mol%), 
    
    
    
    (2 equiv).
  • Carbon Source: CO balloon (1 atm) or Molybdenum hexacarbonyl (

    
    ) as a solid source (safer).
    
  • Nucleophile: Water (for acid) or MeOH (for ester, followed by hydrolysis).

  • Conditions: Heat DMF/Water mixture to 80°C for 12 hours.

  • Note: Regioselectivity is guaranteed by the C3-halogen handle.

Visualizing the Strategic Decision Process

The following diagram illustrates the decision logic for selecting the optimal route based on substrate constraints and project phase.

RouteSelection Figure 1: Strategic decision tree for selecting the synthetic route based on scale and substrate stability. Start Target: 5-Substituted-7-Azaindole-3-COOH CheckScale Is this for >100g Scale? Start->CheckScale CheckSens Is the 5-substituent Acid/Base Sensitive? CheckScale->CheckSens No (Discovery) RouteB Route B: TFAA Hydrolysis (Robust, Cost-Effective) CheckScale->RouteB Yes (Process) CheckHalogen Is C3-Halogen already present? CheckSens->CheckHalogen No RouteC Route C: Pd-Carbonylation (Convergent, Expensive) CheckSens->RouteC Yes (Avoids harsh pH) RouteA Route A: Vilsmeier-Haack (Mild, Stepwise) CheckHalogen->RouteA No CheckHalogen->RouteC Yes

Mechanistic Insight: The "Haloform" Hydrolysis (Route B)

Understanding the mechanism of Route B is crucial for troubleshooting. The hydrolysis of the trifluoroacetyl group is not a standard amide/ester hydrolysis; it relies on the stability of the


 leaving group (which rapidly protonates).

TFAAMechanism Figure 2: Mechanism of the Haloform-type cleavage of the trifluoroacetyl group. Step1 3-Trifluoroacetyl-7-azaindole Step2 Tetrahedral Intermediate (Gem-diol anion) Step1->Step2 OH- Attack Step3 C-C Bond Cleavage Step2->Step3 Collapse Step4 Carboxylate + CF3H Step3->Step4 Proton Transfer

[2][3]

References

  • Vilsmeier-Haack on Azaindoles: Journal of Organic Chemistry, "Regioselective Formylation of 7-Azaindoles." (Generalized link to journal; specific protocols derived from standard methodology).

  • Pinnick Oxidation Protocol: Organic Process Research & Development, "Scalable Oxidation of Aldehydes to Carboxylic Acids."

  • TFAA Route Validation: Tetrahedron Letters, "Efficient synthesis of indole-3-carboxylic acids via trifluoroacetylation."

  • Pd-Catalyzed Carbonylation: Organic Letters, "Palladium-Catalyzed Carbonylation of Heteroaryl Halides."

  • De Novo Synthesis (Reissert Variation): Journal of Medicinal Chemistry, "Synthesis of 5-substituted-7-azaindoles from aminopyridines."

Sources

X-ray crystallography of 7-azaindole derivatives for structural confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of 7-Azaindole Kinase Inhibitors: A Comparative Guide to X-Ray Crystallography

The 7-azaindole scaffold has fundamentally reshaped the landscape of targeted oncology. Acting as a bioisostere for the adenine ring of ATP, this privileged fragment is a cornerstone in the design of potent kinase inhibitors, including the FDA-approved melanoma drug Vemurafenib[1]. The pharmacological efficacy of 7-azaindole is driven by its ability to form robust bidentate hydrogen bonds with the kinase hinge region[2].

However, minor derivatizations at the 2-, 3-, or 5-positions of the azaindole ring can drastically alter its orientation within the ATP-binding pocket, shifting it from a "normal" binding mode to a "flipped" or "non-hinge" conformation[1]. For drug development professionals, predicting these shifts computationally is insufficient; absolute structural confirmation is required to drive rational Structure-Activity Relationship (SAR) campaigns. This guide objectively compares the leading structural biology techniques and provides a field-validated X-ray crystallography workflow for confirming 7-azaindole binding modes.

The Mechanistic Basis of 7-Azaindole Binding

To understand why structural confirmation is critical, one must first understand the binding mechanics. The 7-azaindole ring acts as both a hydrogen bond donor and acceptor[2].

  • Normal Mode: The pyridine nitrogen (acceptor) and the pyrrole NH (donor) interact with the backbone amides of the hinge region—specifically the residues at positions GK+1 (carbonyl oxygen) and GK+3 (backbone NH), where GK is the gatekeeper residue[1].

  • Flipped Mode: Driven by steric clashes (often from 2-substituted derivatives), the azaindole moiety rotates 180°[1]. In this orientation, the GK+3 residue uniquely acts as both the hydrogen bond donor and acceptor[1].

Differentiating a 180° flip requires a technique capable of resolving atomic coordinates and distinguishing specific nitrogen and carbon placements.

Methodology Comparison: Selecting the Right Structural Tool

While X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Cryo-Electron Microscopy (Cryo-EM) are the three pillars of structural biology[3], they offer vastly different utilities for small-molecule drug discovery[4].

Table 1: Performance Comparison of Structural Biology Techniques

FeatureX-Ray Crystallography2D NMR (Solution)Cryo-Electron Microscopy (Cryo-EM)
Resolution Range 1.0 – 2.5 Å (Atomic)Ensemble models2.0 – 4.0 Å (Near-atomic)
Target Size Limit None (if crystallizable)Typically < 40 kDaTypically > 100 kDa
Primary Advantage Absolute coordinate precision for H-bondsCaptures solution-state dynamicsNo crystallization required
7-Azaindole Utility Gold Standard. Directly visualizes "normal" vs "flipped" modes.Useful for mapping ligand binding interfaces, but lacks direct 3D coordinate output.Best for massive multi-protein complexes; overkill and challenging for monomeric kinases.
Experimental Bottleneck Crystal lattice formationSpectral overlap, complex assignmentsSample vitrification, particle orientation

The Verdict: X-ray crystallography remains the dominant technique for small-molecule structural confirmation, accounting for over 66% of new PDB deposits annually[4]. While Cryo-EM has undergone a "resolution revolution," it is generally reserved for large, dynamic macromolecular complexes rather than ~30 kDa monomeric kinase domains[3]. NMR provides excellent dynamic data but struggles to provide the rapid, high-resolution coordinate mapping required to confidently differentiate a flipped azaindole motif[5].

Experimental Protocol: Co-Crystallization and Structure Determination

The following step-by-step methodology outlines a self-validating workflow for determining the X-ray crystal structure of a kinase in complex with a 7-azaindole derivative.

Step 1: Protein-Ligand Complexation
  • Procedure: Purify the target kinase domain using affinity chromatography followed by Size-Exclusion Chromatography (SEC). Concentrate the protein to 10–15 mg/mL. Incubate the kinase with a 3- to 5-fold molar excess of the 7-azaindole derivative (dissolved in 100% DMSO) for 2 hours at 4°C. Ensure the final DMSO concentration remains <2% v/v.

  • Causality: SEC ensures >95% sample homogeneity. Heterogeneous samples (containing aggregates or degradation products) will disrupt the periodic ordered packing required for crystal lattice formation. Keeping DMSO low prevents solvent-induced protein denaturation.

Step 2: Vapor Diffusion Crystallization
  • Procedure: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., PEG 3350, specific salts, and buffers) and seal over a well containing 500 µL of the reservoir solution.

  • Causality: Vapor diffusion allows the drop to slowly equilibrate with the reservoir. This gentle evaporation drives the protein into the "labile zone" of supersaturation, favoring ordered nucleation over amorphous precipitation.

Step 3: X-Ray Diffraction & Data Collection
  • Procedure: Harvest mature crystals using a nylon loop, briefly soak in a cryoprotectant (e.g., mother liquor supplemented with 20% glycerol), and flash-freeze in liquid nitrogen (100 K). Collect diffraction data at a synchrotron light source.

  • Causality: High-intensity synchrotron X-rays generate free radicals that destroy protein crystals. Vitrification at 100 K minimizes this radiation damage, preserving the delicate hydrogen-bonding networks of the azaindole-hinge interaction.

Step 4: Phase Determination & Self-Validation
  • Procedure: Solve the phase problem using Molecular Replacement (MR) with a highly homologous apo-kinase structure as the search model. Iteratively build the 7-azaindole ligand into the

    
     difference electron density map.
    
  • Causality: Kinases share a highly conserved bilobal fold, making MR a highly efficient way to bypass the need for heavy-atom derivatization (experimental phasing).

  • Self-Validating System: Validate the model by monitoring

    
     and 
    
    
    
    .
    
    
    measures the agreement between the built model and the experimental data.
    
    
    is calculated using a sequestered 5% of the data that the refinement algorithm never sees. A successful, structurally sound model (such as PDB 5TOE[6]) should yield an
    
    
    < 0.25 and an
    
    
    < 0.20, mathematically proving the model is not overfitted to background noise.

Workflow Visualization

The following decision matrix illustrates the logical progression of confirming the binding mode of a 7-azaindole derivative using X-ray crystallography.

G A Purified Kinase + 7-Azaindole Ligand B Co-Crystallization (Vapor Diffusion) A->B C X-ray Diffraction Data Collection B->C D Phase Determination (Molecular Replacement) C->D E Electron Density Map Generation D->E F Model Building & Refinement E->F G Binding Mode Confirmation F->G H1 Normal Mode (H-bonds: GK+1, GK+3) G->H1 H2 Flipped Mode (180° Rotation) G->H2 H3 Non-Hinge Mode (Alternative Site) G->H3

Workflow for X-ray crystallographic confirmation of 7-azaindole binding modes in kinases.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors J-Stage[Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Sygnature Discovery[Link]

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure[Link]

  • 5TOE: Pim-1 kinase in complex with a 7-azaindole RCSB Protein Data Bank [Link]

  • Structural Characterization Methods: NMR, X-Ray Crystallography kbDNA[Link]

  • Comparison of NMR and X-ray crystallography Birkbeck, University of London[Link]

Sources

Comprehensive Purity Assessment of 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analytical Guide for Drug Development[1]

Executive Summary: The "Purity" Paradox

In the high-stakes synthesis of kinase inhibitors (e.g., JAK or BRAF inhibitors), 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid serves as a linchpin scaffold.[1] Its dual functionality—an aryl iodide for cross-coupling (Suzuki/Sonogashira) and a carboxylic acid for amide formation—makes it versatile but analytically treacherous.[1]

The Core Challenge: Researchers often rely solely on HPLC-UV area percentage (Area%) to assess purity.[1] However, for this specific intermediate, Area% is a deceptive metric. It fails to account for:

  • Inorganic Contamination: Residual iodine or palladium catalysts from upstream synthesis.[1]

  • Solvent Entrapment: The 7-azaindole core is a hydrogen-bond donor/acceptor sponge, often trapping DMSO or water.[1]

  • Response Factor Bias: The high UV absorbance of the iodine moiety can skew relative quantitation against non-iodinated impurities.[1]

This guide compares the industry-standard HPLC-UV/MS workflow against the absolute quantification power of qNMR (Quantitative Nuclear Magnetic Resonance) , arguing that a combinatorial approach is the only path to true "Assay" value validation.[1]

Impurity Profiling: What Are We Hunting?

Before selecting a method, we must understand the likely contaminants based on the synthesis of 7-azaindole derivatives.

ImpurityPathways Start 7-Azaindole (Starting Material) Step1 Iodination (NIS/DMF) Start->Step1 Target 5-Iodo-3-Carboxylic Acid (Target) Step1->Target Major Path Imp1 3-Iodo Isomer (Regioisomer) Step1->Imp1 Side Rxn Imp2 3,5-Diiodo Species (Over-reaction) Step1->Imp2 Excess Reagent Imp3 Decarboxylation Product (5-Iodo-7-azaindole) Target->Imp3 Thermal Degradation Imp4 Residual Palladium (Inorganic) Target->Imp4 From Coupling Steps

Figure 1: Common impurity genesis pathways for 5-iodo-7-azaindole derivatives during synthesis.

Comparative Analysis: HPLC vs. qNMR

The following table contrasts the two primary methodologies for assessing this specific molecule.

FeatureMethod A: HPLC-UV/MS (The Relative Standard)Method B: qNMR (The Absolute Truth)
Primary Output Purity (Area %) : Relative abundance of UV-active species.[1]Assay (Wt %) : Absolute mass fraction of the target molecule.[1]
Specificity High : Separates regioisomers (3-iodo vs 5-iodo) effectively.[1]Medium : Can overlap, but distinct aromatic protons usually resolve.[1]
Blind Spots Invisible to inorganic salts, residual moisture, and non-UV active solvents.Lower sensitivity (LOQ ~0.1%); requires ~10mg sample.[1]
Bias Source Extinction coefficients (Response Factors) vary between iodinated and non-iodinated species.[1]None. Signal intensity is directly proportional to molar ratio.[1][2]
Turnaround 30–60 mins (Method Development + Run).[1]10–15 mins (Sample Prep + Acquisition).
Cost Low per run (after column purchase).[1]High initial capital; low per-sample cost.[1]

Verdict: Use HPLC to ensure you don't have the wrong isomer. Use qNMR to determine how much actual reactant you have for the next step.[1]

Detailed Experimental Protocols

Method A: HPLC-UV/MS Protocol (Regioisomer Discrimination)

Objective: To separate the target 5-iodo-3-carboxylic acid from its 3-iodo regioisomer and decarboxylated byproducts.[1]

Rationale: 7-azaindoles are basic.[1] Standard silica columns cause peak tailing due to interaction with acidic silanols.[1] We use a high-pH stable C18 column or an acidic mobile phase to control ionization.[1]

Protocol:

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonates the pyridine N, improving shape).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5% -> 95% B (Linear)[1]

    • 15-20 min: 95% B[1]

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/acid).[1]

  • Sample Prep: Dissolve 0.5 mg in 1 mL DMSO (Methanol may cause methylation of the acid over time; DMSO is safer for stability).[1]

Success Criteria:

  • Target peak asymmetry factor: 0.9 – 1.2.[1]

  • Resolution between 5-iodo and 3-iodo isomers > 2.0.[1]

Method B: qNMR Protocol (Absolute Assay)

Objective: To determine the precise weight percentage (potency) to calculate stoichiometry for downstream coupling.

Rationale: This method bypasses the need for a reference standard of the target molecule, which likely doesn't exist in early development.[4]

Protocol:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST).[1]

    • Why? High purity, non-hygroscopic, distinct singlet peaks that won't overlap with the azaindole aromatic region (7.0 - 9.0 ppm).

  • Solvent: DMSO-d6 (Essential for solubility of the carboxylic acid).[1]

  • Preparation:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~5 mg of Internal Standard (precision ±0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 30° or 90°.[1]

    • Relaxation delay (D1): 60 seconds (Critical! Aromatic protons have long T1 relaxation times.[1] Short D1 leads to under-quantification).

    • Scans: 16 or 32.[1]

  • Calculation:

    
    [1]
    
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      : Integral area[1]
      
    • 
      : Number of protons (e.g., 1 for the C-2 proton of azaindole)
      
    • 
      : Molar mass[1]
      
    • 
      : Weight
      

Decision Workflow: Assessing Your Batch

Do not blindly apply one method. Follow this logic gate to save time and resources.

PurityWorkflow Start Batch Received TLC Step 1: TLC/LC-MS (Quick Screen) Start->TLC Decision1 Major Spot + Correct Mass? TLC->Decision1 HPLC Step 2: HPLC-UV (Purity Area%) Decision1->HPLC Yes Reject Reject / Re-purify Decision1->Reject No RegioCheck Isomeric Purity > 98%? HPLC->RegioCheck qNMR Step 3: qNMR (Assay wt%) RegioCheck->qNMR Yes RegioCheck->Reject No Ash Step 4: ROI / EA (If Pd coupling planned) qNMR->Ash Release Release for Synthesis Ash->Release

Figure 2: Validated workflow for releasing 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid for downstream use.

References

  • Almac Group. (2025).[1] QNMR – a modern alternative to HPLC.[1][5][6] Retrieved from [Link][1]

  • Enovatia. (2025). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • RSSL. (2025).[1] qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors. Retrieved from [Link]

Sources

kinetic studies of cross-coupling reactions with different halogenated azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the kinetic profiles and reactivity hierarchies of halogenated azaindoles in palladium-catalyzed cross-coupling reactions. Unlike standard indoles, azaindoles present a unique "dual-personality" challenge: the electron-rich pyrrole ring facilitates electrophilic functionalization at C3, while the electron-deficient pyridine ring (containing the N7 nitrogen) deactivates oxidative addition at C4, C5, and C6 while simultaneously acting as a catalyst poison.

Key Takeaway: Successful coupling relies on overcoming the high activation energy of oxidative addition at the pyridine ring positions (C4 > C6 > C5) and preventing off-cycle catalyst sequestration by the N7 lone pair.

Part 1: The Reactivity Landscape

Electronic Topography & Halogen Hierarchy

The reactivity of halogenated azaindoles is governed by the interplay between the halogen's bond dissociation energy (BDE) and the local electron density modulated by the pyridine nitrogen.

PositionElectronic EnvironmentReactivity (Oxidative Addition)Kinetic Barrier
C3 Electron-rich (Pyrrole-like)High (if halogenated)Low
C4 Electron-deficient (

to N7)
High (for Pyridine ring)Moderate
C6 Electron-deficient (

to N7)
Moderate Moderate-High
C5 Neutral/Deactivated (

to N7)
Low High

The Halogen Rule:



Note: While C-Cl bonds at C4 are activated by the adjacent nitrogen (similar to 4-chloropyridine), C-Cl bonds at C5 are notoriously inert and often require specialized bulky ligands (e.g., XPhos, BrettPhos).
The "Poisoning" Mechanism

The most critical kinetic trap in azaindole coupling is the coordination of the pyridine nitrogen (N7) to the palladium center. This creates a stable, non-reactive complex that removes active catalyst from the cycle.

Kinetic Consequence:


 for unhindered catalysts.
Solution:  Use of bulky biaryl phosphine ligands (Buchwald ligands) or N-protection (N-Boc, N-Tos, N-Oxide) to sterically or electronically block N7.

Part 2: Mechanistic Visualization

The following diagram illustrates the competing pathways between the productive catalytic cycle and the non-productive catalyst sequestration.

AzaindoleCoupling cluster_0 Kinetic Bottlenecks Pd0 Pd(0)-L Active Catalyst Complex_OA Pd(II)-Ar-X (Oxidative Addition) Pd0->Complex_OA k_OA (Rate Limiting for Cl) Poisoned Pd(II)-L(N7-Azaindole)2 OFF-CYCLE TRAP Pd0->Poisoned k_inhibit (N7 Coordination) Complex_TM Pd(II)-Ar-Nu (Transmetallation) Complex_OA->Complex_TM Nucleophile/Base Product Functionalized Azaindole Complex_TM->Product Reductive Elimination Product->Pd0 Regeneration Poisoned->Pd0 Heat / Bulky Ligand C-Cl Bond Strength C-Cl Bond Strength Slow OA Slow OA C-Cl Bond Strength->Slow OA N7 Lone Pair N7 Lone Pair Catalyst Poisoning Catalyst Poisoning N7 Lone Pair->Catalyst Poisoning

Figure 1: Catalytic cycle highlighting the off-cycle inhibition pathway caused by N7 coordination.

Part 3: Comparative Protocols & Case Studies

Scenario A: Regioselective Differentiation (C4 vs C6)

Objective: Selectively couple a C4-chloride in the presence of a C6-chloride.[1] Rationale: The C4 position is more electron-deficient due to the stronger inductive effect of the adjacent bridgehead nitrogen and N7, making it more susceptible to oxidative addition than C6.

ParameterCondition
Substrate 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine
Catalyst Pd(PPh

)

(Standard) vs Pd-PEPPSI-IPr (High Activity)
Selectivity >95:5 favoring C4 substitution
Yield 78-85%

Protocol:

  • Dissolution: Dissolve 4,6-dichloro-7-azaindole (1.0 eq) in DME/H

    
    O (3:1).
    
  • Additives: Add Arylboronic acid (1.1 eq) and Na

    
    CO
    
    
    
    (2.0 eq).
  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Kinetics: Heat to 80°C. Monitor via LCMS. C4 reacts within 2-4 hours; C6 remains intact.

  • Note: To couple C6, filter the C4-product and repeat with a more active catalyst (e.g., XPhos Pd G3) at 100°C.

Scenario B: The "Hard" Coupling (Unprotected C5-Chloro)

Objective: Coupling at the electronically deactivated C5 position without N-protection. Challenge: High activation barrier for OA + catalyst poisoning. Solution: Use of a "throw-away" ligand system or highly active precatalysts.

ComponentRecommendationMechanism
Ligand XPhos or CM-Phos Bulky biaryl phosphines prevent N7 coordination and boost electron density on Pd to facilitate OA.
Base K

PO

or Cs

CO

Stronger bases facilitate transmetallation in sterically crowded environments.
Solvent n-Butanol or Dioxane Protic solvents (butanol) can hydrogen-bond to N7, reducing its ability to poison the catalyst.

Protocol (Buchwald-Hartwig Amidation Example):

  • Charge tube with 5-chloro-7-azaindole (1.0 eq), Amine (1.2 eq), Pd

    
    (dba)
    
    
    
    (2 mol%), and XPhos (8 mol%).
  • Add base: NaOtBu (1.4 eq). Solvent: Toluene/t-BuOH (5:1).

  • Kinetic Tip: Pre-heat the catalyst/ligand in solvent for 5 mins at 60°C to ensure active species formation before adding substrate.

  • Run at 100°C for 12-16h.

Part 4: Experimental Data Summary

The following table summarizes kinetic trends derived from competitive coupling studies.

Substrate IsomerHalogenRelative Rate (

)
Preferred Catalyst SystemPrimary Challenge
3-Halo I / Br> 1000Pd(dppf)Cl

Protodehalogenation
4-Halo Cl100Pd(PPh

)

Regioselectivity
6-Halo Cl10Pd(OAc)

/ SPhos
Slow OA
5-Halo Cl1Pd-G3-XPhosVery Slow OA + Poisoning

Part 5: Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
No Conversion (<5%) Catalyst Poisoning (N7)Switch to N-protected substrate (N-Boc) or use Pd-G3/G4 precatalysts.
Stalled Reaction (50%) Catalyst DeactivationAdd fresh catalyst batch (2.5 mol%) after 4h. Ensure O

-free conditions.
Protodehalogenation Reductive Elimination FailureSwitch solvent to anhydrous THF/Dioxane. Avoid alcohols if using hydride sources.
Regio-scrambling Temperature too highLower temp to 60-80°C. Use less active ligand (e.g., PPh

instead of XPhos) to enhance discrimination.

References

  • Mechanistic Studies on Oxidative Addition to Palladium: Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex. Journal of the American Chemical Society.[2] Link

  • Azaindole Cross-Coupling Overview: Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Link

  • Amidation of Unprotected Azaindoles: Henderson, J. L., et al. (2010).[2] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Link

  • Regioselective Coupling Strategies: Schirock, H. (2005). Synthesis of 3,6-Diaryl-7-azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry. Link

  • C-N and C-O Bond Formation: Laha, J. K., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. Beilstein Journal of Organic Chemistry. Link

Sources

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Iodinated vs. Brominated Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of kinase inhibitor design, halogenation is a cornerstone strategy for optimizing potency, selectivity, and pharmacokinetic properties. While fluorine and chlorine are most common, the heavier halogens—bromine and iodine—offer unique physicochemical characteristics that can be advantageous. However, their larger size and differing electronic properties raise critical questions about metabolic stability, a key determinant of a drug candidate's success. This guide provides a comprehensive comparison of iodinated and brominated kinase inhibitors, focusing on the mechanistic principles governing their metabolic fate and a practical, in-depth protocol for their comparative evaluation using in vitro liver microsomal assays. We will dissect the causality behind experimental choices, present a framework for data interpretation, and provide actionable insights for medicinal chemists and drug development teams.

Introduction: The Strategic Role of Halogens in Kinase Inhibitor Design

Kinase inhibitors have transformed the treatment of numerous diseases, particularly cancer. A significant portion of these small molecules incorporates halogen atoms to enhance their pharmacological profiles.[1][2] Halogenation can improve target affinity, modulate lipophilicity, and, crucially, block sites of metabolism.[1][2][3] The introduction of a halogen can shield a metabolically vulnerable position on an aromatic ring, thereby increasing the compound's half-life and bioavailability.[1][3]

While medicinal chemists frequently use fluorine and chlorine, bromine and iodine are increasingly considered. Bromine can serve as a bioisostere for a methyl group, enhancing metabolic stability, and can form potent halogen bonds within the kinase ATP-binding pocket.[1][4][5][6] Iodine, being the largest and most polarizable of the common halogens, can also form strong halogen bonds and significantly alter a molecule's shape and electronic distribution.[7] However, this increased reactivity and size can also introduce metabolic liabilities. A frequent concern is in vivo deiodination, which can compromise the efficacy and safety of radioiodinated pharmaceuticals and other iodinated compounds.[8]

Understanding the metabolic stability of these "heavy halogen" analogs is therefore not just an academic exercise but a critical step in the lead optimization process.[9][10] Poor metabolic stability leads to rapid clearance, low in vivo exposure, and the potential formation of toxic metabolites, ultimately dooming an otherwise promising drug candidate.[11] This guide aims to equip researchers with the foundational knowledge and practical tools to make informed decisions when choosing between iodinated and brominated scaffolds.

The Halogen Effect: A Mechanistic Overview of Metabolic Stability

The metabolic fate of a halogenated compound is primarily governed by the strength of the carbon-halogen (C-X) bond and the molecule's interaction with metabolic enzymes, predominantly Cytochrome P450s (CYPs).[2][12]

Several factors determine whether an iodinated or brominated analog will be more stable:

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. This lower BDE makes the C-I bond more susceptible to both oxidative and reductive metabolic cleavage by enzymes like CYPs.[13][14]

  • Atomic Size and Lipophilicity: Iodine is larger than bromine. This can sterically hinder the approach of metabolizing enzymes, potentially protecting the molecule from degradation. However, both bromine and iodine increase lipophilicity compared to chlorine or fluorine, which can enhance binding to the active sites of lipophilic CYP enzymes.[15][16]

  • Electronic Effects & Halogen Bonding: The high polarizability of iodine and bromine allows for the formation of "halogen bonds," a type of non-covalent interaction with electron-donating atoms (like oxygen in protein backbones).[4][7] These interactions can influence how the inhibitor orients itself within the CYP active site, either exposing or protecting metabolic soft spots.[17][18]

The interplay of these factors is complex. A weaker C-I bond suggests lower stability, but steric bulk or specific halogen bond interactions could reverse this trend in certain molecular contexts. Therefore, direct experimental comparison is essential.

Caption: Key factors influencing the metabolic stability of halogenated compounds.

Experimental Design: A Validated Protocol for Comparative Stability

To empirically determine the metabolic stability, an in vitro liver microsomal stability assay is the industry standard.[11][19][20] This assay measures the rate of disappearance of a parent drug when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[20]

This protocol is designed to be self-validating by including appropriate controls.

Materials & Reagents
  • Test Compounds: Iodinated Kinase Inhibitor (e.g., "Iodo-KI"), Brominated Kinase Inhibitor (e.g., "Bromo-KI"), 1 mM stock solutions in DMSO.

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • Cofactor: NADPH regenerating system (e.g., NADPH-A/B).

  • Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

  • Positive Control: Verapamil (compound with known high clearance).

  • Quenching Solution: Acetonitrile (ACN) with an appropriate internal standard (e.g., Tolbutamide, Warfarin).

  • Instrumentation: LC-MS/MS for quantitative analysis.

Step-by-Step Experimental Workflow

Step 1: Preparation of Incubation Mixtures

  • Rationale: This step prepares the enzymatic system. Pre-incubating the compound with microsomes before adding the cofactor allows the compound to partition into the microsomal membrane.

  • Procedure:

    • In a 96-well plate, add phosphate buffer.

    • Add the test compound (Iodo-KI, Bromo-KI, or Verapamil) to achieve a final concentration of 1 µM.

    • Add pooled HLM to a final concentration of 0.5 mg/mL.

    • Create a parallel set of "No Cofactor" control wells for each compound by adding buffer instead of the NADPH solution later.

    • Pre-incubate the plate at 37°C for 10 minutes.

Step 2: Initiation of Metabolic Reaction

  • Rationale: The reaction is initiated by adding NADPH, the essential cofactor for CYP enzyme activity. The T=0 sample is taken immediately before adding NADPH to represent 100% of the initial compound concentration.

  • Procedure:

    • Add a 20 µL aliquot from each well to a quenching plate containing ACN with internal standard. This is your T=0 time point.

    • Add the NADPH regenerating system to all wells (except the "No Cofactor" controls) to start the reaction.

Step 3: Time-Point Sampling

  • Rationale: Sampling at multiple time points allows for the calculation of the degradation rate.

  • Procedure:

    • Incubate the reaction plate at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), withdraw 20 µL aliquots from each well and add them to corresponding wells in the quenching plate.

Step 4: Sample Processing and Analysis

  • Rationale: Centrifugation removes precipitated proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Procedure:

    • Seal and centrifuge the quenching plate at 4000 rpm for 15 minutes to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the analyte to the internal standard.

G cluster_prep 1. Preparation (96-well plate) cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis prep1 Add Buffer, Compound, and Microsomes (0.5 mg/mL) prep2 Pre-incubate at 37°C for 10 min prep1->prep2 start Take T=0 sample into Quench Plate (ACN + IS) prep2->start initiate Initiate reaction with NADPH start->initiate incubate Incubate at 37°C initiate->incubate sampling Sample at 5, 15, 30, 60 min into Quench Plate incubate->sampling process Centrifuge Quench Plate sampling->process analyze Analyze Supernatant by LC-MS/MS process->analyze data Calculate t½ and CLint analyze->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Comparative Data Analysis & Interpretation

The primary outputs of this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).[10]

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability. It is calculated from the slope (k) of the natural log of the percent remaining compound versus time: t½ = 0.693 / k .

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug. It is a more robust parameter for predicting in vivo clearance. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]) .

Hypothetical Data Summary
CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Stability Classification
Iodo-KI 2555.4Moderate
Bromo-KI 4828.9Low-Moderate
Verapamil 8173.3High Clearance (Control)

Interpretation of Results:

In this hypothetical example, the Bromo-KI analog exhibits significantly greater metabolic stability than the Iodo-KI analog. Its half-life is nearly double, and its intrinsic clearance is about half that of the iodinated version. This suggests that for this particular chemical scaffold, the weaker C-I bond is the dominant factor leading to faster metabolism by CYP enzymes. The verapamil control confirms the assay is performing as expected, showing rapid metabolism. The "No Cofactor" controls for all compounds should show >90% of the compound remaining after 60 minutes, confirming the metabolism is enzyme-driven.

Common Metabolic Pathways & Next Steps

The primary metabolic pathway for aryl halides is often CYP-mediated oxidation.[12] This can lead to dehalogenation and the formation of phenol or quinone-like metabolites, which can sometimes be reactive.[21]

Pathways Parent Aryl-I or Aryl-Br (Parent Kinase Inhibitor) Oxidation CYP450-Mediated Oxidation Parent->Oxidation Intermediate Epoxide or Arene Oxide Intermediate Oxidation->Intermediate Dehalogenation Spontaneous Dehalogenation Intermediate->Dehalogenation Phenol Phenolic Metabolite (Aryl-OH) Dehalogenation->Phenol FurtherOx Further Oxidation Phenol->FurtherOx Quinone Quinone-like Metabolite (Reactive) FurtherOx->Quinone

Caption: Potential oxidative metabolic pathway for halogenated kinase inhibitors.

Based on the initial stability data, the next logical step is metabolite identification . By analyzing the samples from the stability assay with high-resolution mass spectrometry, one can identify the structures of the major metabolites. This confirms the metabolic "soft spot" on the molecule and provides crucial information for further structural modifications to improve stability.

Conclusion

The choice between an iodinated and a brominated kinase inhibitor is not straightforward and requires empirical evaluation. While general principles like C-X bond energy provide a useful starting hypothesis, the complex interplay of sterics, electronics, and enzyme-substrate interactions can lead to unexpected outcomes.

This guide outlines a robust, self-validating experimental framework for the direct comparison of such analogs. By meticulously following this protocol, researchers can:

  • Generate reliable quantitative data on half-life and intrinsic clearance.

  • Make data-driven decisions to select the more stable candidate for progression.

  • Gain mechanistic insights into the metabolic liabilities of their chemical series.

Ultimately, integrating this comparative in vitro metabolic assessment early in the drug discovery process saves valuable resources and significantly increases the probability of developing a successful kinase inhibitor with optimal pharmacokinetic properties.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved March 7, 2026, from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved March 7, 2026, from [Link]

  • Di, L., & Obach, R. S. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved March 7, 2026, from [Link]

  • Moughal, T. H., et al. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Retrieved March 7, 2026, from [Link]

  • Lin, F. Y., et al. (2019). Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. PMC. Retrieved March 7, 2026, from [Link]

  • Singh, P., & Kumar, A. (2026, February 20). Key contemporary considerations for halogens in drug discovery. Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Cytochrome P450-catalyzed oxidation of halogen-containing substrates. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Zhou, P., et al. (2013, December 28). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. Retrieved March 7, 2026, from [Link]

  • Brown, J. T., & O'Reilly, E. (2018, April 30). Halogenase engineering and its utility in medicinal chemistry. PMC. Retrieved March 7, 2026, from [Link]

  • McLean, S., et al. (2021, April 14). Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation. Frontiers. Retrieved March 7, 2026, from [Link]

  • McLean, S., et al. (2021, April 15). Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation. PMC. Retrieved March 7, 2026, from [Link]

  • The cytochrome P450 dehalogenation reaction mechanism proposed by Zhang... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Guengerich, F. P. (2007, April 25). Oxidative Dehalogenation of Perhalogenated Benzenes by Cytochrome P450 Compound I. ACS Publications. Retrieved March 7, 2026, from [Link]

  • Physical-Chemical Properties and Estimated Environmental Fate of Brominated and Iodinated Organic Compounds. (2017, July 12). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Wilcken, R., et al. (2012, November 12). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Retrieved March 7, 2026, from [Link]

  • Organic Bromine and Iodine Compounds. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • van der Meulen, N. P., et al. (2017, June 30). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed. Retrieved March 7, 2026, from [Link]

  • Late-stage chlorination of kinase inhibitors to elucidate metabolic pathways and explore isosteric motifs. (n.d.). American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Chemistry, Physicochemical Properties and Pharmacokinetics of Iodinated Contrast Agents. (2021, January 1). IntechOpen. Retrieved March 7, 2026, from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Springer. Retrieved March 7, 2026, from [Link]

  • Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. (2025, March 24). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Bouzina, A., et al. (2025, March 24). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. PubMed. Retrieved March 7, 2026, from [Link]

  • Pavelka, S. (n.d.). Metabolism of bromide and its interference with the metabolism of iodine. PubMed. Retrieved March 7, 2026, from [Link]

Sources

Safety Operating Guide

5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1242336-79-3 Synonyms: 5-Iodo-7-azaindole-3-carboxylic acid Date of Protocol: March 3, 2026[1][2][3]

Executive Summary: Immediate Action Plan

Do NOT dispose of this substance down the drain or in general municipal trash.[2][3] Do NOT mix with strong oxidizers or non-halogenated solvents.[1][2]

5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is a halogenated heteroaromatic organic acid .[1][2][3] Proper disposal requires thermal destruction (incineration) at a permitted hazardous waste facility equipped with scrubbers for acid gases and iodine vapors.[2][3]

Disposal Classification: Hazardous Waste (Solid) - Halogenated Organic.[1][2][3]

Chemical Profile & Waste Characterization

Effective disposal begins with accurate characterization.[2][3] This compound presents a triple-threat profile for waste management: it is halogenated , acidic , and biologically active .[1][2][3]

PropertyDataDisposal Implication
CAS Number 1242336-79-3Unique identifier for waste manifests.[1][2][3]
Molecular Formula C₈H₅IN₂O₂High iodine content requires halogen-specific incineration.[1][2][3]
Physical State Solid (Powder)Must be segregated from liquid waste streams to prevent leaching.[2][3]
Acidity (pKa) ~4.5 (Carboxylic acid)Incompatible with strong bases (exothermic reaction risk).[2][3]
Stability Light/Moisture SensitiveUse opaque, sealable containers (Amber Glass or HDPE).[2][3]
GHS Hazards H302, H315, H319, H335Handle with full PPE (Nitrile gloves, safety goggles, N95/P100 mask).[2][3]

Pre-Disposal Decision Logic

This flowchart illustrates the critical decision-making process to ensure compliance with RCRA (USA) and REACH (EU) standards.

DisposalFlow Start Waste Generation (5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid) StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid / Powder Residue StateCheck->SolidPath Dry Solid LiquidPath Dissolved in Solvent (e.g., DMSO/DMF) StateCheck->LiquidPath Solution HalogenCheck Verify Halogen Content (Iodine Present) SolidPath->HalogenCheck LiquidPath->HalogenCheck ContainerSolid Select Container: Wide-Mouth HDPE or Amber Glass Jar HalogenCheck->ContainerSolid Solid Stream ContainerLiquid Select Container: Safety Can / Carboy (Compatible Material) HalogenCheck->ContainerLiquid Liquid Stream Labeling Labeling: 'Hazardous Waste - Halogenated' List: Iodine, Carboxylic Acid ContainerSolid->Labeling ContainerLiquid->Labeling Storage Segregate: Secondary Containment Away from Oxidizers/Bases Labeling->Storage Final Final Disposal: High-Temp Incineration (Halogen-Specific) Storage->Final

Figure 1: Decision tree for segregating and packaging halogenated heteroaromatic waste.

Detailed Disposal Protocol

Step 1: Segregation (The "Golden Rule")[1][2]
  • Why: Iodine-containing compounds release corrosive iodine gas and hydrogen iodide upon combustion.[1][2][3] If mixed with non-halogenated waste (like pure acetone or methanol), the entire mixture must be treated as halogenated, significantly increasing disposal costs and complexity.[1][2]

  • Action: Designate a specific waste stream for "Halogenated Solids" . Do not mix with general trash, silica gel, or non-halogenated solvent waste.[1][2]

Step 2: Container Selection[1][2]
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an Amber Glass jar.[1][2][3]

    • Reasoning: HDPE is resistant to weak acids.[1][2][3] Amber glass protects the light-sensitive iodine bond from photodegradation, which could release toxic vapors inside the waste container.[1][2]

  • Liquid Waste (Solutions): If the compound is dissolved in DMSO or DMF, collect in a container compatible with the solvent (usually HDPE) and label strictly as "Halogenated Solvent Waste" .[2][3]

Step 3: Labeling & Documentation

Every container must be labeled before waste is added.[1][3]

  • Standard Label: "Hazardous Waste"

  • Chemical Constituents: Must list "5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid" (do not use abbreviations like "Iodo-SM").[1][2][3]

  • Hazard Checkboxes: Mark "Toxic", "Irritant", and "Corrosive" (due to acidic nature).[2][3]

Step 4: Storage Pending Pickup
  • Secondary Containment: Place the waste container inside a secondary tray (polypropylene) to catch potential leaks.[2][3]

  • Incompatibility: Store away from strong bases (e.g., NaOH, KOH) and oxidizers .[2][3] The carboxylic acid moiety can react exothermically with bases; the iodine moiety can react with oxidizers.[2][3]

Emergency Contingencies

Accidental Spillage (Solid)[1][2][3]
  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2][3] Wear an N95 respirator if dust generation is likely.[1][2]

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[1][2][3]

  • Cleanup: Scoop the material using a plastic spatula into the Halogenated Solid Waste container.[2][3]

  • Decontamination: Wipe the surface with a dilute sodium thiosulfate solution (5-10%) to neutralize any free iodine, followed by a soap and water wash.[1][2][3]

Exposure Response[1][2][3][5]
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[2][3] Iodine compounds can absorb through skin.[1][2][3]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][3] Seek medical attention.

Regulatory Framework

  • USA (RCRA): While this specific CAS is likely not "P" or "U" listed, it falls under Process Waste .[2][3] Due to the presence of Iodine and the carboxylic acid group, it is best managed as a characteristic hazardous waste if leachable, but universally treated as Halogenated Hazardous Waste for incineration.[1][2][3]

  • EU (REACH): Dispose of in accordance with European Waste Catalogue (EWC) codes, typically 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances).[2][3]

References

  • Sigma-Aldrich. Safety Data Sheet: 5-Iodo-1H-pyrrolo[2,3-b]pyridine (Similar Analog).[1][2][3] Retrieved from [1][2][3]

  • BLD Pharm. Product Analysis: 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1242336-79-3).[1][2][3][4] Retrieved from [1][2][3]

  • National Institutes of Health (NIH). PubChem Compound Summary: 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives.[2][3] Retrieved from [1][2][3]

  • US EPA. Hazardous Waste Management for Academic Laboratories.[2][3] Retrieved from [1][2][3]

Sources

Personal protective equipment for handling 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

[1]

Executive Summary & Risk Profile

5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is a functionalized 7-azaindole scaffold widely used in medicinal chemistry as an intermediate for kinase inhibitors (e.g., JAK, TRK families).[1]

Why this specific protocol? Unlike simple organic acids, this compound combines three distinct risk factors:

  • Biological Activity: The 7-azaindole core is a "privileged structure" in drug discovery, meaning it is designed to bind to biological targets.[1] Treat as a potential potent bioactive agent.

  • Chemical Sensitivity: The C-5 iodine atom is susceptible to photolytic cleavage and palladium-catalyzed cross-coupling, necessitating protection from light and moisture to maintain purity.[1]

  • Physical Hazards: As a carboxylic acid solid, it poses a significant inhalation risk (respiratory irritation) and potential corrosivity to mucous membranes.[1]

GHS Hazard Classification (derived from class analogs)
Hazard TypeCodeStatementSeverity
Acute Toxicity H302 Harmful if swallowed.[1]Warning
Skin Irritation H315 Causes skin irritation.[2][3][4]Warning
Eye Irritation H319 Causes serious eye irritation.[2][3][5][4]Warning
STOT - SE H335 May cause respiratory irritation.[1][2]Warning

Personal Protective Equipment (PPE) Matrix

Rationale: The primary route of exposure is inhalation of dust during weighing and dermal absorption of solutions.

ZoneEquipmentSpecification & Rationale
Ocular Safety Goggles Standard: ANSI Z87.1 (US) or EN 166 (EU).Why: Safety glasses are insufficient for fine powders that can drift around side shields.[1] Goggles provide a seal against acidic dust.[1]
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil Nitrile (Examination grade).Outer: 5-8 mil Nitrile (Long cuff preferred).Why: Iodine-containing aromatics can stain and permeate thin latex. Double gloving allows removal of the outer layer immediately upon contamination without exposing skin.[1]
Respiratory Engineering Control Primary: Chemical Fume Hood (Face velocity: 0.5 m/s).Secondary (if hood unavailable): N95 or P100 Particulate Respirator (Fit-tested).Note: Do not handle open powder on an open bench.
Body Lab Coat & Coverage Material: 100% Cotton or Nomex (Fire resistant).Requirement: Fully buttoned, sleeves rolled down. No exposed ankles (long pants/socks required).[1]
Visualization: PPE Decision Logic

PPE_LogicStartTask AssessmentStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionSolution / LiquidState->SolutionHoodIs Fume HoodAvailable?Solid->HoodSolventSolvent Type?Solution->SolventYesHoodUse Hood + Goggles+ Single NitrileHood->YesHoodYesNoHoodSTOP WORKor N95/P100 Req.Hood->NoHoodNoStandardStandard (MeOH, DCM)Solvent->StandardLow RiskPenetratingPenetrating (DMSO, DMF)Solvent->PenetratingHigh RiskStandard->YesHoodDoubleGloveREQUIRED:Double Nitrile Gloves(Change outer every 30m)Penetrating->DoubleGlove

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1]

Operational Protocols

A. Storage and Stability[1][3][8]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Light: Light Sensitive. Store in amber vials or wrap clear vials in aluminum foil. The C-I bond can undergo homolytic cleavage under UV light, liberating iodine and degrading the compound.[1]

  • Atmosphere: Hygroscopic.[1] Store under inert gas (Nitrogen/Argon) if possible.

B. Weighing and Transfer (The "Critical Zone")

Risk: Generation of airborne dust which acts as a respiratory irritant.[1]

  • Preparation:

    • Place the balance inside the fume hood or use a powder containment enclosure.[1]

    • Use an anti-static gun or bar on the weighing boat and spatula.[1] Organic heteroaromatics often carry static charges, causing "jumping" of powder.[1]

  • Transfer:

    • Use a disposable anti-static weighing boat.[1]

    • Technique: Do not pour from the source bottle. Use a clean spatula to transfer small amounts.[1]

    • Cleanup: Immediately wipe the balance area with a damp Kimwipe (methanol-dampened) to capture invisible dust.[1]

C. Reaction Setup
  • Solubilization:

    • This compound is sparingly soluble in water but soluble in DMSO, DMF, and hot Methanol .[1]

    • Safety Note: When dissolving in DMSO/DMF, the skin permeation risk increases drastically.[1] The solvent acts as a vehicle, carrying the iodinated compound through the skin barrier.[1] Double gloving is mandatory.

  • Inert Atmosphere:

    • Flush the reaction vessel with Nitrogen or Argon before adding the solid to prevent moisture uptake.[1]

Emergency Response & Spill Control

Spill Cleanup Procedure

Scenario: 500mg of powder spilled on the benchtop.

  • Secure: Alert nearby personnel. Post "Do Not Enter" if the spill is large (>5g) and outside a hood.[1]

  • PPE Upgrade: Put on a second pair of gloves and respiratory protection (N95) if the spill is outside the hood.[1]

  • Containment (Wet Method):

    • Do NOT dry sweep. This generates dust.[1]

    • Cover the spill with a paper towel dampened with water (or ethanol if water repels).[1]

    • Wipe inwards from the perimeter to the center.[1]

  • Disposal: Place used towels and gloves into a sealed plastic bag before placing in the solid hazardous waste bin.

  • Decontamination: Wash the surface with a mild detergent (soap/water) followed by an alcohol wipe.[1]

Visualization: Spill Response Workflow

Spill_ResponseAlert1. Alert & IsolateAssess2. Assess Quantity & LocationAlert->AssessSmallHood< 1g (In Hood)Assess->SmallHoodLargeBench> 1g or Outside HoodAssess->LargeBenchCleanWet3. Wet Wipe Method(No Dry Sweeping)SmallHood->CleanWetPPE_UpUpgrade PPE:Respirator + Double GlovesLargeBench->PPE_UpDispose4. Seal in Bag -> Haz WasteCleanWet->DisposePPE_Up->CleanWetWash5. Wash Surface (Soap -> Alcohol)Dispose->Wash

Figure 2: Step-by-step workflow for safe spill remediation.[1]

Waste Disposal

Strict adherence to local environmental regulations is required.[2]

Waste StreamClassificationInstructions
Solid Waste Hazardous Organic Solid Collect in a dedicated solid waste container.[1] Label as "Halogenated Organic Solid" and "Irritant".[1]
Liquid Waste Halogenated Organic Solvent If dissolved in DMSO/DCM/DMF, dispose of in the Halogenated waste stream due to the Iodine content. Do not mix with non-halogenated solvents if your facility separates them.[1]
Sharps/Glass Contaminated Sharps Any pipettes or vials contacting the substance must be disposed of in a rigid sharps container, not general trash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56963429 (7-Azaindole-3-carboxylic acid derivatives).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Hazardous Chemicals. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.